Rifabutin-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₄₆H₅₆D₇N₄O₁₁ |
|---|---|
Molecular Weight |
854.04 |
Synonyms |
1’,4-Didehydro-1-deoxy-1,4-dihydro-5’-(2-methylpropyl)-1-oxorifamycin XIV-d7; Ansatipine-d7; Ansamycin-d7; Antibiotic LM 427-d7; LM 427-d7; Mycobutin-d7; Rifabutine-d7; |
Origin of Product |
United States |
Foundational & Exploratory
Precision Mass Spectrometry Guide: Rifabutin-d7
Executive Summary: The Critical Numbers
For researchers conducting LC-MS/MS bioanalysis, the distinction between "Formula Weight" and "Exact Monoisotopic Mass" is the difference between a successful assay and a failed calibration.[1]
| Parameter | Value | Context |
| Compound Name | Rifabutin-d7 (Ansamycin-d7) | Internal Standard (IS) |
| Chemical Formula | 7 Deuterium atoms replace 7 Protons | |
| Average Molecular Weight | 854.04 g/mol | Used for gravimetric preparation (weighing) |
| Exact Monoisotopic Mass | 853.4855 Da | Mass of the neutral molecule (Calculated) |
| Precursor Ion | 854.4928 m/z | Target Q1 Mass for Positive ESI |
Chemical Identity & Isotopic Mechanics[1][2][3]
Structural Modification
This compound is a Stable Isotope Labeled (SIL) analog of the antibiotic Rifabutin.[1][2] The deuteration typically occurs on the isobutyl moiety attached to the piperidine ring.[1][2] This specific labeling position is chosen because it is metabolically stable and retains the chromatographic properties of the analyte while providing a mass shift sufficient to avoid isotopic overlap.[1]
The "Exact Mass" Calculation
In mass spectrometry, we do not use the average atomic weights found on a periodic table.[1] We use the mass of the principal isotope.[1][2]
-
Carbon (
): 12.000000 × 46 = 552.000000[1][2] -
Nitrogen (
): 14.003074 × 4 = 56.012296[1][2] -
Oxygen (
): 15.994915 × 11 = 175.944065[1][2] -
Hydrogen (
): 1.007825 × 55 = 55.430375[1][2] -
Deuterium (
): 2.014102 × 7 = 14.098714[1][2]
Total Neutral Monoisotopic Mass: 853.48545 Da
Protonated Ion
Technical Note: The mass difference between Native Rifabutin (
, ~847 m/z) and this compound is +7.04 Da.[1][2] This +7 shift is critical. A +3 shift (d3) often suffers from interference due to the naturalisotopic distribution of the native drug (the M+3 peak), but a +7 shift clears this interference window completely.[1][2]
Visualization: The Logic of Internal Standardization[1]
The following diagram illustrates why this compound is the mandatory standard for correcting matrix effects in plasma/serum analysis.
Figure 1: The Principle of Isotopic Dilution. Since this compound co-elutes with the analyte, any ionization suppression caused by the matrix affects both equally, preserving the accuracy of the ratio.[1]
Bioanalytical Protocol (LC-MS/MS)[1][2][3][4][5][6]
This protocol is designed for the quantification of Rifabutin in human plasma, utilizing this compound to correct for extraction efficiency and ionization variability.[1]
Sample Preparation (Protein Precipitation)[1][2]
-
Rationale: Rifabutin is lipophilic.[1][2] A simple protein precipitation with organic solvent is preferred over SPE (Solid Phase Extraction) to minimize adsorptive losses.[1][2]
-
Aliquot 50 µL of plasma into a 1.5 mL tube.
-
Add 200 µL of Internal Standard Working Solution (this compound at 500 ng/mL in Methanol).
-
Vortex aggressively for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to improve peak shape).
LC Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 3.5 µm.[1][2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50).
-
Gradient: Start at 30% B, ramp to 95% B over 3 minutes.
MS/MS Parameters (MRM Transitions)
The following transitions should be tuned on your specific instrument (e.g., Sciex QTRAP or Thermo Altis).
| Compound | Polarity | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Mechanism |
| Rifabutin | Positive | 847.4 | 815.4 | ~25 | Loss of Methanol (-32 Da) |
| Rifabutin | Positive | 847.4 | 255.2 | ~40 | Piperidine Fragment |
| This compound | Positive | 854.5 | 822.5 | ~25 | Loss of Methanol (Structure Retained) |
| This compound | Positive | 854.5 | 262.2 | ~40 | Piperidine-d7 Fragment |
Critical Setup Step: If using the 854 -> 262 transition, verify that the deuterium label is indeed on the piperidine ring for your specific batch.[1] If the label is on the core macrocycle, the fragment will remain 255.[1] The 854 -> 822 transition is universally safer as it represents a neutral loss from the core structure, retaining all atoms.[1]
Troubleshooting & Integrity Checks
Cross-Talk Evaluation
Before running patient samples, you must validate the "Blank with IS" and "ULOQ without IS" samples.[1]
-
Issue: Does the this compound standard contain unlabeled Rifabutin impurities?
-
Check: Inject pure this compound (at working concentration). Monitor the 847.4 -> 815.4 channel.[1][2]
-
Acceptance: Signal must be < 20% of the LLOQ of the native analyte.[1][2]
Deuterium Exchange
-
Risk: Deuterium on acidic/exchangeable positions (like -OH or -NH) can swap with Hydrogen in the mobile phase, causing the mass to shift back to native.[1][2]
-
Verification: this compound labels are typically on Carbon-Deuterium (C-D) bonds on the isobutyl chain, which are non-exchangeable.[1][2] However, always store stock solutions in anhydrous methanol at -20°C to prevent degradation.[1][2]
Workflow Diagram
Figure 2: Operational workflow for integrating this compound into a bioanalytical assay.
References
-
National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 135415564, Rifabutin. Retrieved from [Link][1][2]
-
Pršo, K., et al. (2023).[1][2] Development and Validation of a UPLC-MS/MS Method for Therapeutic Drug Monitoring... of First-Line Antituberculosis Drugs. MDPI Pharmaceuticals.[1][2] Retrieved from [Link][1][2][4]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 2747918-39-2 | LGC Standards [lgcstandards.com]
- 3. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Rifabutin-d7: Chemical Structure, Properties, and Bioanalytical Applications
[1]
Executive Summary
Rifabutin-d7 (Ansamycin-d7) is the stable isotope-labeled analog of Rifabutin, a semi-synthetic ansamycin antibiotic used primarily for the prevention and treatment of Mycobacterium avium complex (MAC) and tuberculosis. In drug development and clinical pharmacology, this compound serves as the gold-standard Internal Standard (IS) for the quantification of Rifabutin in biological matrices (plasma, urine, breast milk) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Its utility stems from its ability to perfectly mimic the physicochemical behavior, extraction efficiency, and ionization characteristics of the analyte while providing a distinct mass shift (+7 Da), thereby compensating for matrix effects and experimental variability.
Part 1: Chemical Architecture and Properties
Structural Composition
Rifabutin is a derivative of Rifamycin S, characterized by a spiro-piperidyl ring system. The d7-variant is isotopically labeled on the isobutyl moiety attached to the piperidine nitrogen.
-
Core Scaffold: Rifamycin S (Macrocyclic lactam).
-
Functional Modification: Spiro-piperidyl ring fused at the C-3/C-4 position.
-
Isotopic Labeling: The N-isobutyl side chain contains seven deuterium atoms (
), replacing the hydrogen atoms on the terminal methyl groups and the methine carbon.
Chemical Identity Table
| Property | Data |
| Chemical Name | This compound (Ansamycin-d7) |
| CAS Number | 2747918-39-2 |
| Molecular Formula | |
| Molecular Weight | 854.04 g/mol (Neutral) |
| Monoisotopic Mass | ~854.49 Da |
| Solubility | Soluble in Methanol, Chloroform, DMSO; Insoluble in Water |
| Appearance | Red-violet to brown powder |
| Stability | Light sensitive (Photo-labile); Hygroscopic |
Physicochemical Behavior
This compound exhibits lipophilic properties consistent with the ansamycin class. The deuterium substitution slightly alters the vibrational energy of C-H bonds (C-D bonds are stronger) but does not significantly impact chromatographic retention time compared to the unlabeled drug. This co-elution is critical for its function as an internal standard, ensuring it experiences the exact same matrix suppression or enhancement events as the analyte at the electrospray ionization (ESI) source.
Part 2: Bioanalytical Application (LC-MS/MS)
Mechanism of Action as Internal Standard
In quantitative bioanalysis, this compound is added at a fixed concentration to all samples. Its primary role is to normalize data against:
-
Extraction Loss: Variations in recovery during protein precipitation or liquid-liquid extraction.
-
Matrix Effects: Ion suppression caused by phospholipids or other endogenous components eluting at the same retention time.
-
Injection Variability: Fluctuations in injection volume or autosampler performance.
Mass Spectrometry Transitions
Rifabutin and its d7-analog are detected in Positive Electrospray Ionization (ESI+) mode. The primary fragmentation pathway involves the loss of a methoxy group (as methanol, 32 Da) from the macrocyclic core. Since the d7 label is located on the stable isobutyl side chain, the label is retained in the product ion, preserving the mass shift.
MRM Transition Table
| Compound | Precursor Ion | Product Ion | Collision Energy (eV) | Fragmentation Logic |
| Rifabutin | 847.5 m/z | 815.4 m/z | ~25-30 | Loss of |
| This compound | 854.5 m/z | 822.5 m/z | ~25-30 | Loss of |
Critical Note: The mass difference of 7 Da provides a sufficient window to avoid "cross-talk" (isotopic contribution of the analyte to the IS channel and vice versa), provided the d7 material has high isotopic purity (>99%).
Logical Workflow Diagram
The following diagram illustrates the bioanalytical workflow and the fragmentation logic utilized in MS/MS detection.
Caption: Schematic of the LC-MS/MS workflow using this compound, highlighting the parallel processing and mass filtration steps.
Part 3: Experimental Protocols
Stock Solution Preparation
Due to the light sensitivity of Rifamycins, all procedures should be performed under yellow (sodium) light or in amber glassware.
-
Primary Stock: Dissolve 1 mg of this compound in 1 mL of Methanol (or DMSO) to yield a 1 mg/mL solution.
-
Storage: Aliquot into amber vials and store at -20°C or -80°C. Stable for >6 months if protected from light and moisture.
-
Working Solution: Dilute the stock with 50:50 Methanol:Water to achieve a working concentration (typically 50–500 ng/mL) for spiking.
Extraction Methodology (Protein Precipitation)
This method is preferred for high-throughput plasma analysis.
-
Aliquot: Transfer 50 µL of plasma sample into a centrifuge tube.
-
Spike: Add 10 µL of this compound working solution. Vortex gently.
-
Precipitate: Add 150-200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Agitate: Vortex for 1 minute; Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Inject the clear supernatant directly or dilute 1:1 with water before injection.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.7 µm, 4.6 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate for pH control).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (1:1).
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-3.0 min: Linear ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.1 min: Re-equilibrate at 30% B
-
-
Flow Rate: 0.4 - 0.6 mL/min.
Part 4: Synthesis & Stability Considerations
Synthetic Route Logic
The synthesis of this compound typically follows the convergent route used for the commercial drug, substituting the amine reactant with a deuterated equivalent.
-
Precursor: 3-amino-4-deoxo-4-imino-rifamycin S (The reactive ansamycin core).
-
Reagent: N-(isobutyl-d7)-4-piperidone.
-
Reaction: Condensation of the amino-rifamycin with the piperidone yields the spiro-imidazoline ring system.
-
Purification: Silica gel chromatography to remove unreacted starting materials and oxidized by-products (e.g., Rifabutin N-oxide).
Stability and Handling
-
Photo-oxidation: Rifabutin degrades rapidly to Rifabutin N-oxide and Quinone derivatives upon exposure to UV/VIS light. Strict light protection is mandatory.
-
Solvent Stability: Stable in Methanol/Acetonitrile for 24 hours at autosampler temperatures (4°C). Avoid acidic aqueous solutions for prolonged periods to prevent hydrolysis of the ester linkages.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Rifabutin. Retrieved from [Link]
-
Naicker, P., et al. (2014). Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk. Journal of Chromatography B. Retrieved from [Link]
-
Prasad, B., et al. (2010). Identification of rat urinary metabolites of rifabutin using LC–MSn and LC–HR-MS. European Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Food and Drug Administration (FDA). (n.d.). Mycobutin (Rifabutin) Prescribing Information. Retrieved from [Link][1][2][3]
Technical Guide: Synthesis and Purification of Rifabutin-d7
[1][2]
Executive Summary & Strategic Rationale
This compound (Ansamycin-d7) is the deuterated analog of the antimycobacterial drug Rifabutin.[1][2][3][4] It is synthesized primarily to serve as an Internal Standard (IS) in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) assays.[1][2][4]
Why d7? The Isotopic Advantage
In quantitative LC-MS/MS, matrix effects (ion suppression/enhancement) can severely compromise accuracy.[1][2][4] An ideal IS must co-elute with the analyte to experience the same matrix effects but remain spectrally distinct.[1]
-
Mass Shift (+7 Da): A shift of +7 Da (typically achieved via a deuterated isobutyl tail) places the IS signal far beyond the natural isotopic envelope of Rifabutin (
, , ), preventing "crosstalk" or signal interference.[1][2][4] -
Co-Elution: The deuterium isotope effect on lipophilicity is negligible here, ensuring this compound elutes at the same retention time as the analyte, perfectly normalizing for ionization variations.[1]
Retrosynthetic Analysis
The synthesis of this compound is best approached via a convergent strategy. The complex ansamycin core (Rifamycin S) is commercially available; therefore, the isotopic label is introduced via the
Logic Flow (DOT Visualization)
The following diagram illustrates the retrosynthetic breakdown:
Caption: Retrosynthetic strategy decoupling the labeled side chain from the complex ansamycin core.[1][2][4]
Module 1: Synthesis of the Labeled Precursor
Target:
Reagents
-
Substrate: 4-Piperidone monohydrate hydrochloride (CAS: 40064-34-4).[1][2][4]
-
Label Source: 1-Bromo-2-methylpropane-d7 (CAS: 108643-33-8) or Isobutyl-d7-iodide.[1][2][4]
-
Base: Potassium Carbonate (
), anhydrous.[1][2][4]
Protocol
-
Preparation: Charge a flame-dried round-bottom flask with 4-piperidone HCl (1.0 eq) and anhydrous
(3.0 eq) in ACN. -
Addition: Add 1-Bromo-2-methylpropane-d7 (1.1 eq) dropwise at room temperature.
-
Reflux: Heat the mixture to 60–80°C for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1) or GC-MS.[1][2][3][4]
-
Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude oil is purified via vacuum distillation or flash chromatography (Silica, Hexane/EtOAc) to yield
-(Isobutyl-d7)-4-piperidone .[1][2][4]
Module 2: The One-Pot Spiro-Cyclization
Target: this compound Mechanism: The reaction involves the condensation of Rifamycin S with the piperidone in the presence of ammonia, forming an imidazo ring spiro-fused to the piperidine.[1]
Experimental Logic
We utilize a One-Pot Oxidative Condensation . While some protocols suggest isolating 3-amino-rifamycin S first, the in situ generation using ammonium acetate is more efficient for high-value labeled synthesis, minimizing transfer losses.[1][2]
Reagents
-
Linker:
-(Isobutyl-d7)-4-piperidone (from Module 1).[1][2][4] -
Nitrogen Source: Ammonium Acetate (
).[1][2][4] -
Oxidant/Catalyst: Zinc dust (optional, reduces Rifamycin S to SV, which then re-oxidizes) or direct reaction in air/oxygen.[1][2] Standard industrial protocols often use mild oxidation conditions.[1][2]
Step-by-Step Protocol
-
Dissolution: Dissolve Rifamycin S (1.0 eq) in THF (10 mL/g). The solution will be deep orange-red.[1]
-
Activation: Add
-(Isobutyl-d7)-4-piperidone (1.5 eq) and Ammonium Acetate (3.0 eq). -
Reaction: Stir the mixture at room temperature (25°C) for 24–48 hours.
-
Note: The reaction proceeds via the formation of a quinone-imine intermediate, followed by nucleophilic attack of the piperidone enamine/imine species.[1]
-
Monitoring: HPLC is mandatory.[1][2] Rifamycin S elutes earlier than Rifabutin.[1][2] Watch for the disappearance of the starting material peak (~10-12 min) and appearance of the violet/purple Rifabutin peak (~18-20 min).[1][2][4]
-
-
Quenching: Dilute with DCM and wash with water to remove excess ammonium salts.[1]
-
Oxidation (If needed): If the hydroquinone form (Rifabutin hydroquinone) is present, mild oxidation (stirring in air or addition of dilute
) converts it to the target quinone form.[1][2][4]
Caption: One-pot synthesis workflow for the spiro-imidazo ring formation.
Module 3: Purification & Validation
This compound must be >98% pure for use as an analytical standard.[1][2] The crude mixture will contain unreacted Rifamycin S and potential N-oxides.[1]
Purification Strategy
-
Flash Chromatography (Primary Cleanup):
-
Preparative HPLC (Polishing):
Characterization Data Summary
The following table summarizes the expected analytical data for validation.
| Parameter | Method | Acceptance Criteria |
| Identity | Absence of isobutyl methyl doublets ( | |
| Isotopic Purity | HRMS (ESI+) | |
| Chemical Purity | HPLC-UV | > 98.0% area normalization. |
| Appearance | Visual | Red-violet to purple crystalline powder.[1][2] |
Safety & Handling (Self-Validating Protocol)
-
Photosensitivity: Rifamycins are notoriously light-sensitive.[1][2] All reactions and purification steps must be performed under amber light or in vessels wrapped in aluminum foil. Failure to do so leads to rapid degradation into quinone oxidants.[1]
-
Stability: Store the purified solid at -20°C under Argon. Solutions in DMSO/MeOH are stable for <24 hours at room temperature.[1][2]
References
-
Marsili, L., et al. "Synthesis and antibacterial activity of new rifamycins."[1] Journal of Antibiotics, vol. 34, no.[1][2] 8, 1981, pp. 1033-1038.[1][2] Link
-
Brogden, R. N., & Fitton, A. "Rifabutin: A review of its antimicrobial activity, pharmacokinetic properties and therapeutic efficacy."[1] Drugs, vol. 47, no.[1][2][6][7] 6, 1994, pp. 983-1009.[1][2][7] Link[1][2][4]
-
FDA Prescribing Information. "Mycobutin (Rifabutin) Capsules."[1][2][4] U.S. Food and Drug Administration.[1][8] Link
-
USP-NF. "Rifabutin: Official Monograph."[1][2] United States Pharmacopeia.[1][2] (Referenced for impurity limits and chromatographic conditions). Link
-
Cai, Y., et al. "Simultaneous determination of rifampicin, rifabutin and rifapentine in human plasma by LC-MS/MS."[1] Journal of Chromatography B, vol. 1211, 2022, 123489.[1][2][9] Link
Sources
- 1. Rifabutin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 2747918-39-2 | LGC Standards [lgcstandards.com]
- 5. uspnf.com [uspnf.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. WO2004005298A1 - Derivatives of rifabutine useful as antimicrobial agents - Google Patents [patents.google.com]
- 8. Determination of the rifamycin antibiotics rifabutin, rifampin, rifapentine and their major metabolites in human plasma via simultaneous extraction coupled with LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Rifabutin-d7 as a Metrological Anchor in LC-MS/MS Bioanalysis
Executive Summary
In the high-stakes environment of antitubercular drug development and Therapeutic Drug Monitoring (TDM), Rifabutin-d7 serves not as a pharmacological agent, but as a critical metrological anchor .[2] While the parent drug Rifabutin exerts its effect by inhibiting bacterial DNA-dependent RNA polymerase, the "mechanism of action" for this compound is purely analytical.
This guide details the physicochemical and mass-spectrometric mechanisms that allow this compound to correct for matrix effects, extraction variability, and ionization suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.[1][2]
The Analytical Mechanism: Why Deuterium?
The reliability of this compound stems from the principle of Stable Isotope Dilution Assay (SIDA) .[2] In this system, the internal standard (IS) acts as a "molecular mirror" to the analyte.
The Mass Shift Mechanism (+7 Da)
This compound is a stable isotopologue where seven protium (
Mechanism of Utility: The +7 Da shift is strategically chosen to prevent isotopic cross-talk .
-
Forward Cross-talk: The natural isotopic distribution of Rifabutin (specifically the
contributions) extends to M+1, M+2, and M+3.[2] A +7 shift places the IS signal well beyond the "isotopic envelope" of the parent drug, ensuring the high concentrations of the drug do not falsely inflate the IS signal. -
Reverse Cross-talk: High purity d7 synthesis ensures no unlabeled drug contaminates the IS solution, preventing false positives in blank samples.
Physicochemical Mimicry & The Deuterium Effect
For an IS to be effective, it must behave identically to the analyte during sample preparation and chromatography.
-
Extraction Efficiency: Rifabutin is lipophilic (LogP ~3.2).[1][2][3] this compound shares this lipophilicity, ensuring that if 20% of the drug is lost during protein precipitation or Liquid-Liquid Extraction (LLE), exactly 20% of the IS is also lost.[2] The ratio remains constant.
-
Chromatographic Co-elution: The C-D bond is slightly shorter and stronger than the C-H bond, which can theoretically reduce lipophilicity (the "Deuterium Isotope Effect"). However, in Reverse Phase LC (RPLC), this compound co-elutes or elutes with a negligible shift (<0.1 min) relative to Rifabutin.[1][2] This is critical because it ensures the IS experiences the exact same matrix suppression or enhancement events in the electrospray source.
Visualization: The Correction Workflow
The following diagram illustrates how this compound corrects for systematic errors throughout the analytical pipeline.
Figure 1: The self-validating workflow where this compound compensates for extraction losses and ionization suppression.
Validated Experimental Protocol
This protocol is synthesized from FDA-compliant bioanalytical methods for antimycobacterial drugs.[1][2]
Reagents & Preparation
-
Stock Solution: Dissolve this compound in Methanol (1 mg/mL). Store at -20°C (Stable >4 years).
-
Working IS Solution: Dilute stock to ~500 ng/mL in 50% Methanol/Water.
-
Matrix: Human Plasma (
EDTA).[1][2]
Sample Extraction (Protein Precipitation)[1][2]
-
Step 1: Aliquot 100 µL of patient plasma into a 1.5 mL tube.
-
Step 2: Add 20 µL of This compound Working Solution . Vortex 10s.
-
Step 3: Add 300 µL of cold Acetonitrile (ACN) containing 0.1% Formic Acid to precipitate proteins.[2]
-
Step 4: Vortex 1 min, then Centrifuge at 14,000 rpm for 10 min at 4°C.
-
Step 5: Transfer supernatant to LC vial.
LC-MS/MS Conditions
Chromatography:
-
Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent.[1][2]
-
Mobile Phase B: 0.1% Formic Acid in Methanol/ACN (50:50).
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 10% B (Re-equilibration)
-
Mass Spectrometry (ESI+):
-
Spray Voltage: 4500 V.
-
Temperature: 500°C.[2]
MRM Transitions (Critical Parameters):
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (V) | Mechanism of Frag.[1][2] |
| Rifabutin | 847.4 ( | 815.4 | 25 | Loss of Methanol ( |
| This compound | 854.4 ( | 822.4 | 25 | Loss of Methanol ( |
Note: The fragmentation pathway for both parent and IS involves the loss of the methoxy group (32 Da).[2] The d7 label is typically located on the isobutyl-piperazinyl moiety, which is retained in the 822.4 fragment, preserving the mass shift.
Performance & Troubleshooting
Linearity & Range
The method typically validates a linear range of 10 ng/mL to 5,000 ng/mL , covering the expected
Matrix Effects Assessment
To verify the "Mechanism of Action" of the IS, calculate the IS-Normalized Matrix Factor :
-
If Rifabutin suppression is 40% (MF = 0.6), this compound should also show MF ≈ 0.6.[1][2]
-
Acceptance Criteria: The IS-normalized MF should be close to 1.0 (0.85 – 1.[1][2]15) with CV <15%.[1][2][6]
Troubleshooting "Cross-Talk"
If you observe this compound signal in a sample containing only Rifabutin (Upper Limit of Quantification sample):
-
Check Resolution: Ensure the mass spectrometer resolution is set to "Unit" or "High" to avoid overlap from the M+7 isotope of the natural drug (though statistically negligible).
-
Check Purity: The d7 standard may contain traces of d0 (unlabeled).[1][2] Use a blank injection to verify.[2]
Pathway Visualization: Mass Spectrometry Logic
Figure 2: MRM Transition Logic ensuring specificity between Analyte and IS.
References
-
U.S. Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Zuma, P., et al. (2022).[1][2][7] Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk. Journal of Chromatography B, 1211, 123489.[7] Retrieved from [Link]
-
PubChem. (n.d.).[1][2] Rifabutin Compound Summary. Retrieved from [Link][1][2]
Sources
- 1. Rifabutin - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of rifabutin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
Commercial suppliers of high-purity Rifabutin-d7
Executive Summary
Rifabutin-d7 (CAS 2747918-39-2) represents the critical internal standard (IS) for the precise quantitation of Rifabutin in human plasma, urine, and breast milk.[1] As a semi-synthetic ansamycin antibiotic used in the treatment of tuberculosis (TB) and Mycobacterium avium complex (MAC), Rifabutin requires rigorous Therapeutic Drug Monitoring (TDM) due to its complex pharmacokinetic profile and susceptibility to auto-induction.[1]
This technical guide synthesizes the commercial landscape of high-purity this compound with a validated LC-MS/MS application protocol. It addresses the specific challenges of isotopic overlap, light instability, and matrix interference, providing a self-validating workflow for bioanalytical laboratories.
Part 1: Technical Profile & Chemical Identity
This compound is a deuterated isotopolog of Rifabutin where seven hydrogen atoms—typically on the sec-butyl side chain or the piperidine moiety—are replaced by deuterium.[2] This +7 Da mass shift is strategically chosen to eliminate signal contribution from the natural isotopic abundance of the analyte (M+0, M+1, M+2) into the IS channel, ensuring assay specificity.
| Property | Specification |
| Chemical Name | This compound (Ansamycin-d7) |
| CAS Number | 2747918-39-2 |
| Molecular Formula | C46H55D7N4O11 |
| Molecular Weight | ~854.05 g/mol (Parent: 847.0 g/mol ) |
| Precursor Ion (M+H)+ | 855.5 (Parent: 848.[1]0) |
| Solubility | Soluble in DMSO, Methanol, Chloroform; slightly soluble in water.[1] |
| Stability | Light Sensitive (Degrades >30% under direct exposure).[1] |
Part 2: Supplier Landscape & Selection Criteria
Sourcing this compound requires scrutiny of isotopic enrichment (to prevent "cross-talk" from unlabeled impurities) and chemical purity.[1] The following suppliers are verified sources for high-grade analytical standards.
Table 1: Commercial Suppliers of this compound
| Supplier | Catalog / Product Code | Purity (HPLC) | Isotopic Enrichment | Format |
| Cayman Chemical | Item No. 222412-82-0 | ≥99% | ≥99% deuterated forms (d1-d7) | Solid |
| Toronto Research Chemicals (TRC) | TRC-R505002 | >95% | >99% | Solid (Red/Dark Red) |
| MedChemExpress (MCE) | HY-17025S | 98.39% | ≥99% | Solid |
| LGC Standards | (Distributes TRC) | >95% | >99% | Solid |
Selection Directive:
-
Primary Choice: Cayman Chemical or TRC are preferred for GLP/GCP bioanalysis due to their rigorous Certificates of Analysis (CoA) detailing isotopic distribution.[1]
-
Critical Check: Ensure the CoA confirms <0.5% of unlabeled Rifabutin (d0) to prevent false positives in the analyte channel.
Part 3: Validated LC-MS/MS Protocol
The following protocol is derived from validated methods for anti-tuberculosis drugs in complex matrices (plasma/breast milk). It utilizes a Protein Precipitation (PPT) approach for high throughput, coupled with a C18 analytical column.[1]
Reagent Preparation & Handling
-
Stock Solution: Dissolve 1 mg this compound in 1 mL DMSO or Methanol to yield 1 mg/mL.
-
Storage: Aliquot into amber glass vials immediately. Store at -20°C or -80°C.
-
Light Precaution: All sample processing must occur under yellow monochromatic light or low-light conditions. Rifabutin degrades rapidly (oxidizes) under UV/white light.[1]
Chromatographic Conditions
-
Column: Agilent Poroshell 120 EC-C18 (4.6 x 50 mm, 2.7 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile:Methanol (1:1 v/v).
-
Elution Mode: Isocratic or Gradient.
-
Isocratic Recommendation: 30% A / 70% B (Run time: ~3.0 min).[1]
-
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 2–5 µL.
Mass Spectrometry (MRM) Settings
Operate in Positive Electrospray Ionization (ESI+) mode.[1]
Table 2: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |
| Rifabutin (Analyte) | 847.4 | 815.4 | ~30 | Loss of Methanol (CH3OH) |
| This compound (IS) | 855.5 | 823.6 | ~30 | Loss of Methanol (CH3OH) |
Note: The mass shift of +8 (855.5 vs 847.[1]4) in the precursor accounts for the 7 deuteriums plus the protonation [M+H]+.
Workflow Visualization
Figure 1: Validated LC-MS/MS workflow for Rifabutin quantitation using this compound. Note the critical use of amber vials to prevent photodegradation.
Part 4: Quality Assurance & Self-Validating Systems
To ensure scientific integrity (E-E-A-T), the following controls must be embedded in the assay:
-
Isotopic Contribution Check (Cross-Signal):
-
Inject a blank sample containing only this compound at the working concentration (e.g., 500 ng/mL).[1]
-
Monitor the analyte transition (847.4 -> 815.4).
-
Acceptance Criteria: Signal in the analyte channel must be < 5% of the LLOQ (Lower Limit of Quantitation) response.
-
-
Light Stability Stress Test:
-
Retention Time Matching:
-
This compound should elute within ±0.05 minutes of unlabeled Rifabutin.[1] Deuterium isotope effects on retention are minimal on C18 but can be noticeable on HILIC; for C18, they must co-elute to compensate for matrix effects effectively.
-
References
-
National Institutes of Health (NIH). Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk. PubMed Central.[1] Available at: [Link]
-
Journal of Applied Pharmaceutical Science. Bioanalytical method validation of rifapentine and its metabolite in human plasma using the LC-MS/MS method. (Contextual reference for Rifamycin-class IS selection). Available at: [Link][1]
Sources
Technical Guide: Rifabutin-d7 Certificate of Analysis Explained
Executive Summary
In quantitative bioanalysis using LC-MS/MS, the reliability of data is inextricably linked to the quality of the Internal Standard (IS).[1][2][3] Rifabutin-d7 (CAS: 2747918-39-2) is the stable isotope-labeled analog of the antibiotic Rifabutin, utilized to compensate for matrix effects, extraction efficiency, and ionization variability.[1][4][3]
A Certificate of Analysis (CoA) for this compound is not merely a receipt; it is a technical dossier containing critical variables—Isotopic Purity , Chemical Purity , and Peptide/Salt Content —that must be mathematically integrated into stock solution preparation.[1][4][2][3] Misinterpretation of these values leads to systematic errors in calibration curves and pharmacokinetic (PK) data.[1][4][2][3]
This guide deconstructs the this compound CoA, explaining the causality behind each parameter and providing a self-validating protocol for its application in regulated bioanalysis.
The Anatomy of the CoA: Critical Quality Attributes
A compliant CoA for a deuterated standard like this compound must validate two distinct types of purity: Chemical Identity and Isotopic Enrichment .
Identification & General Properties
| Parameter | Typical Specification | Technical Significance |
| Chemical Name | This compound (Ansamycin-d7) | Confirms the specific analog.[4][3][5] |
| CAS Number | 2747918-39-2 | Unique identifier for regulatory filing.[4][6] |
| Formula | C46H55D7N4O11 | Molecular Weight (MW) is 854.04 Da , approx. 7 Da higher than unlabeled Rifabutin (847.02 Da).[1][4][2][3] |
| Appearance | Red-Violet Solid | Visual check for oxidation or degradation (Rifabutin is light sensitive).[1][4][2][3] |
Purity Metrics (The "Double Purity" Concept)
Researchers often conflate chemical purity with isotopic purity.[1][4][2][3] For this compound, they are distinct and equally critical.
A. Chemical Purity (HPLC/UPLC)
-
Method: UV detection at 254 nm or 275 nm.
-
Value: Typically >95% or >98%.
-
Meaning: Represents the % of the material that is "Rifabutin-like" chemically, regardless of how many deuterium atoms are attached.
-
Risk: Impurities here (e.g., N-oxide, desacetyl-rifabutin) can cause interfering peaks if they share transitions.[1][4][2][3]
B. Isotopic Purity (Enrichment)
-
Value: Typically stated as "% d7" or "Isotopic Enrichment ≥ 99%".
-
Meaning: The fraction of molecules containing exactly 7 deuterium atoms versus d0 (unlabeled), d1, d2, etc.[1][4][2]
-
Risk: High levels of d0 (unlabeled Rifabutin) in the standard will contribute to the analyte signal, artificially inflating the calculated concentration of the drug in the sample (the "Cross-Talk" effect).[1][2][3]
Visualizing the QC Workflow
The following diagram illustrates the rigorous testing workflow required to generate a valid CoA for this compound.
Figure 1: Quality Control workflow for certifying this compound. Note the parallel validation of chemical and isotopic purity.
Technical Deep Dive: LC-MS/MS Application
The "Mass Shift" Strategy
This compound is engineered to have a mass shift of +7 Daltons. This shift is critical to avoid Isotopic Overlap .
-
Natural Rifabutin (d0): The natural isotopic distribution (C13 contributions) extends upwards.[1][4][2][3]
-
This compound: The +7 Da shift places the IS signal far beyond the M+1, M+2, and M+3 isotopes of the natural drug, ensuring that high concentrations of the drug do not "spill over" into the IS channel.[1]
MRM Transitions
Based on the CoA structure, the following Multiple Reaction Monitoring (MRM) transitions are standard for bioanalysis:
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Mechanism |
| Rifabutin | 847.5 (M+H)+ | 815.5 | Loss of Methanol (-32 Da) |
| This compound | 855.5 (M+H)+ | 823.6 | +7 Da shift maintained in fragment |
Note: The +7 shift confirms the deuterium labels are located on a stable moiety that is not lost during the primary fragmentation.[1]
Protocol: Correcting Stock Solutions
A common error in bioanalysis is treating the material as 100% pure. You must calculate the Net Peptide Content or Effective Mass using the CoA data.
The Calculation
To prepare a precise 1.0 mg/mL (free base equivalent) stock solution:
[1][4][2][3]However, for deuterated standards, we often simply correct for the salt form and chemical purity.[1][4]
Scenario:
-
CoA Chemical Purity: 96.5%[1]
-
CoA Water Content: 1.2%[1]
-
Target Concentration: 100 µg/mL in 10 mL Methanol.
Step-by-Step:
-
Calculate Required Mass:
.[1][4] -
Adjust for Purity:
. -
Adjust for Water:
.[1][4][2][3] -
Action: Weigh exactly 1.05 mg of this compound powder and dissolve in 10.0 mL of Methanol.
Storage & Stability[1][2][3][4]
-
CoA Recommendation: Store at -20°C.
-
Handling: Rifabutin is sensitive to light and oxidation.
Mechanism of Action: Why d7?
The following diagram explains why this compound is superior to structural analogs (like Rifampin) for this assay. It corrects for "Ion Suppression," a phenomenon where matrix components (phospholipids) reduce the ionization efficiency of the analyte.[1][2][3]
Figure 2: Mechanism of Internal Standard correction. Because d7 co-elutes with the analyte, it experiences the exact same suppression, canceling out the error in the final ratio.[1]
References
-
National Center for Biotechnology Information. (2023).[2][3] PubChem Compound Summary for Rifabutin. Retrieved from [Link][1][4][2][3]
-
Food and Drug Administration (FDA). (2018).[4][2][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011).[1][4][2][3] Guideline on bioanalytical method validation. Retrieved from [Link]
Sources
Technical Guide: Deuteration Topology and Analytical Application of Rifabutin-d7
[1][2][3]
Executive Summary
This compound (CAS: 2747918-39-2) serves as the gold-standard internal standard (IS) for the quantification of Rifabutin in biological matrices.[1][2][3][4] Its utility is derived from a specific deuteration pattern located on the N-isobutyl moiety of the piperidine ring.[2][3] This guide dissects the exact position of the isotopic labels, the rationale behind this topological choice, and the resulting mass spectrometric behavior that ensures precise quantification in high-throughput LC-MS/MS workflows.
Chemical Identity & Deuteration Topology[1][2][3][4]
The efficacy of an internal standard relies on its chemical equivalence to the analyte while maintaining a distinct mass shift that prevents spectral crosstalk.[2][3] For this compound, the labeling is not random; it is strategically placed on the isobutyl side chain attached to the piperidine nitrogen.[1][2][3]
Structural Mapping
Rifabutin contains a complex macrocyclic core (ansamycin class) fused with a spiro-piperidyl imidazolone ring system.[1][2][3][4] The "d7" designation refers to the substitution of seven hydrogen atoms with deuterium (
-
Label Location:
-isobutyl group ( ).[1][2][3][4] -
Specific Substitution: The terminal isopropyl fragment of the isobutyl chain is fully deuterated.[2][3]
Chemical Formula:
Structural Visualization
The following diagram illustrates the Rifabutin scaffold, highlighting the specific locus of deuteration on the side chain.
Figure 1: Topology of this compound. The red nodes indicate the positions of the 7 deuterium atoms on the isobutyl tail, ensuring metabolic stability and distinct mass shift.[2][3]
Mass Spectrometry Dynamics
Understanding the fragmentation pattern is crucial for setting up Multiple Reaction Monitoring (MRM) transitions.[1][2][3][4] The d7-label is retained in the primary product ion, which is essential for valid quantification.[1][2][3]
Ionization and Fragmentation Logic
Rifabutin ionizes efficiently in Positive Electrospray Ionization (ESI+) mode to form the
Upon Collision-Induced Dissociation (CID), the primary fragmentation pathway involves the neutral loss of methanol (
MRM Transitions Table
| Analyte | Precursor Ion ( | Product Ion ( | Neutral Loss | Label Retention |
| Rifabutin | 847.4 | 815.4 | Methanol (-32 Da) | N/A |
| This compound | 854.5 | 822.5 | Methanol (-32 Da) | Retained |
Fragmentation Pathway Diagram[1][2][3][4]
Figure 2: Parallel fragmentation pathways. The stability of the d7-isobutyl group during the characteristic methanol loss allows for interference-free detection.[1][2][3]
Experimental Protocol: Self-Validating Workflow
This protocol outlines the preparation and use of this compound in a clinical LC-MS/MS assay.
Stock Solution Preparation
Objective: Create a stable, accurate primary stock.[1][2][3]
-
Weighing: Accurately weigh ~1.0 mg of this compound (corrected for purity and salt form).
-
Solvent: Dissolve in Methanol (MeOH) . Rifabutin is highly soluble in MeOH and chloroform.[2][3] Avoid water for stock preparation to prevent hydrolysis over long-term storage.[1][2][3]
-
Concentration: Target
. -
Storage: Aliquot into amber glass vials and store at -20°C or -80°C . Stability is generally >2 years if protected from light and moisture.[2][3]
Internal Standard Spiking Solution (ISSS)
Objective: Prepare the working solution for daily extraction.
-
Dilution: Dilute the stock with 50:50 Methanol:Water to a concentration of 500 ng/mL .
-
Usage: Add a fixed volume (e.g., 50
) of ISSS to every sample (standards, QCs, and patient plasma) before protein precipitation.[1][2][3][4] This corrects for extraction efficiency and matrix effects.[2][3]
Sample Extraction Workflow
The following Graphviz diagram details a robust Protein Precipitation (PPT) method, which is preferred for Rifabutin due to its simplicity and high recovery.[1][2][3][4]
Figure 3: Optimized extraction workflow ensuring the IS equilibrates with the matrix before precipitation.[1][2][3][4]
Expert Insights: Stability & Metabolic Considerations
Metabolic Stability of the Label
Rifabutin is extensively metabolized by CYP3A4.[2][3] The primary metabolite is 25-O-desacetylrifabutin .[1][2][3]
-
Implication: The deacetylation occurs on the naphthoquinone core, far from the d7-isobutyl group on the piperidine ring.[1][2][3]
-
Result: The d7 label remains intact even if the IS were to undergo deacetylation (though IS incubation time is usually too short for metabolism).[2][3][4] More importantly, the d7 label does not undergo back-exchange with the solvent because the deuterium atoms are bound to carbon in an alkyl chain, not acidic heteroatoms (O-D or N-D).[1][2][3][4]
Handling Light Sensitivity
Rifabutin and its deuterated analog are light-sensitive (photo-labile).[1][2][3][4]
-
Protocol Requirement: All extraction steps should be performed under low-light conditions (amber glassware or yellow light).
-
Observation: Degradation products (oxidized quinones) can appear if samples are left on the autosampler in clear vials for >24 hours.[2][3][4]
Cross-Talk Check
Although +7 Da is a significant shift, always run a "Zero Sample" (Matrix + IS only) to ensure the this compound does not contain unlabeled impurities (d0) that contribute to the analyte signal.[1][2][3][4] High-purity d7 (>99% isotopic purity) is required to prevent false positives at the Lower Limit of Quantification (LLOQ).[1][2][3][4]
References
Sources
- 1. Rifabutin | C46H62N4O11 | CID 135415564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Rifabutin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 2747918-39-2 | LGC Standards [lgcstandards.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. veeprho.com [veeprho.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Guide: Physical and Chemical Stability of Rifabutin-d7 Powder
Executive Summary
Rifabutin-d7 is the stable isotope-labeled analog of the semi-synthetic ansamycin antibiotic Rifabutin.[1] It serves as the gold-standard Internal Standard (IS) for the quantification of Rifabutin in biological matrices via LC-MS/MS.[2]
The reliability of bioanalytical data hinges on the assumption that the IS mimics the analyte’s physicochemical behavior without undergoing independent degradation or isotopic exchange. This guide details the stability profile of this compound, distinguishing between the kinetic isotope effect (KIE) that enhances stability and the inherent fragilities of the ansamycin backbone.
Molecular Architecture & Isotopic Physics[2]
Structural Composition
This compound retains the complex macrocyclic lactam structure of the parent molecule but incorporates seven deuterium atoms, typically located on the isobutyl moiety of the piperidyl side chain.
-
Chemical Formula:
[2] -
Molecular Weight: ~854.1 g/mol (approx. 7 Da shift from parent)[2]
-
pKa: 1.7 (4-hydroxy) and 7.9 (3-piperazine nitrogen) [1].[2][3]
The Deuterium Advantage (Kinetic Isotope Effect)
While chemically identical in terms of reactivity, the Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point energy of the heavier isotope.
-
Impact: This provides a primary Kinetic Isotope Effect (KIE).[2] If the metabolic or degradation rate-limiting step involves C-H bond cleavage at the labeled site, this compound will degrade slower than the parent.
-
Critical Note: Since the primary degradation pathways of Rifabutin (hydrolysis of the ester) do not involve the isobutyl side chain, the chemical stability profile of this compound is effectively identical to the non-deuterated parent.
Degradation Mechanics: The "Why" and "How"
This compound is susceptible to three primary degradation vectors. Understanding these allows for the design of robust handling protocols.
Hydrolytic Degradation (pH Sensitivity)
The most critical weak point is the acetate ester group at the C-25 position .
-
Mechanism: Under acidic (pH < 2) or basic (pH > 9) conditions, this ester bond hydrolyzes.[2]
-
Product: 25-O-desacetyl-rifabutin-d7 . This is also the primary active metabolite in vivo.
-
Risk: If your IS degrades into its desacetyl form during extraction, you lose IS concentration, altering the response ratio and invalidating the quantification.
Photolytic Degradation (Light Sensitivity)
Rifamycins contain a naphthoquinone chromophore responsible for their deep violet-red color.[2]
-
Mechanism: Absorption of UV-Vis light (specifically 200–800 nm range) excites the quinone system, leading to radical formation and ring opening.[2]
-
Kinetics: Degradation can reach >30% within hours under direct light exposure [2].
Oxidative Degradation
The piperazine ring nitrogen is susceptible to N-oxidation, particularly in the presence of peroxides found in low-grade solvents (e.g., unstabilized THF or aged ethers).[2]
Visualization: Degradation Pathways
Figure 1: Primary degradation vectors for this compound.[2] The red pathway (Hydrolysis) is the most common source of bioanalytical error.
Experimental Stability Profiling
To validate this compound for use, you must perform a "Stress Test" (Forced Degradation Study).[2] This protocol ensures the IS does not interfere with the analyte transitions.
Protocol: Forced Degradation & Interference Check[2]
Objective: Confirm that degradants of this compound do not elute at the retention time (RT) of the native Rifabutin (Analyte) or its metabolites.[2]
Step-by-Step Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in Methanol.
-
Stress Conditions: Aliquot into four amber vials:
-
Neutralization: Neutralize acid/base samples to pH 7.0.
-
LC-MS/MS Analysis: Inject samples monitoring MRM transitions for:
-
Pass Criteria:
-
No significant signal (>20% of LLOQ) appears in the Native Analyte channel at the analyte's RT. This confirms "Isotopic Stability" (no D/H exchange back to parent).[2]
-
Quantitative Stability Data Summary
| Parameter | Condition | Stability Status | Recommendation |
| Solid State | -20°C, Dark | Stable (> 2 Years) | Store in amber glass with desiccant.[2] |
| Solution (MeOH) | 4°C, Dark | Stable (1 Month) | Acidify slightly (0.1% Formic Acid) to stabilize. |
| Acid Stress | 0.1M HCl, RT | Unstable (~12% deg/4h) | Avoid strong acid precipitation steps.[2] |
| Base Stress | 0.1M NaOH, RT | Labile (>10% deg/1h) | CRITICAL: Do not use alkaline extraction buffers. |
| Photostability | Ambient Light | Unstable (~30% loss) | Use amber glassware exclusively.[2] |
Storage & Handling Protocols
Reconstitution and Solvents
-
Preferred Solvent: Methanol (LC-MS grade).[2]
-
Alternative: DMSO (Excellent solubility, but high freezing point makes -20°C storage tricky due to freeze-thaw cycles).[2]
-
Avoid: Pure water (low solubility, hydrolysis risk) or Acetone (potential Schiff base formation with primary amines).[2]
The "Amber Rule"
Due to the quinone chromophore, all handling of this compound powder and solutions must occur under yellow monochromatic light or in amber glassware. If amber glassware is unavailable, wrap clear vessels in aluminum foil immediately.
LC-MS/MS Workflow Logic
This compound is lipophilic (LogP ~2.77).[2][3] In Reverse Phase Chromatography (C18), it may elute slightly earlier than the native drug due to the deuterium isotope effect (slightly less interaction with the stationary phase).
-
Action: Ensure your integration window is wide enough to capture the slight RT shift (usually < 0.1 min).[2]
Visualization: Handling Workflow
Figure 2: Optimized workflow to minimize hydrolytic and photolytic degradation during handling.
References
-
National Center for Biotechnology Information (NCBI). (2024).[2] PubChem Compound Summary for CID 6323490, Rifabutin. Retrieved from [Link][2]
-
International Scholars Journals. (2013). Stability-indicating LC method for the determination of rifabutin. Retrieved from [Link]
-
ResearchGate. (2021). Pharmacokinetics of rifabutin and 25-O-desacetyl rifabutin. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. actascientific.com [actascientific.com]
- 7. researchgate.net [researchgate.net]
- 8. The clinical pharmacokinetics of rifabutin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. What is the mechanism of Rifabutin? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
High-Sensitivity LC-MS/MS Quantification of Rifabutin in Human Plasma: A Method Development Guide
Abstract & Executive Summary
This Application Note details the development and validation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Rifabutin in human plasma. Rifabutin, a semisynthetic ansamycin antibiotic, is critical in the treatment of Mycobacterium avium complex (MAC) and tuberculosis, particularly in HIV-coinfected patients due to its lower induction of CYP450 enzymes compared to Rifampicin.
This protocol utilizes Rifabutin-d7 as a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects and recovery variations. The method employs protein precipitation for high-throughput sample preparation and positive electrospray ionization (ESI+) for sensitive detection.
Introduction: The Bioanalytical Challenge
Rifabutin presents specific physicochemical challenges for bioanalysis:
-
Lipophilicity: High logP (~3.2) requires strong organic elution strength.
-
Basicity: The piperidine moiety makes peak tailing common on standard C18 columns unless pH is controlled.
-
Instability: Ansamycins are prone to oxidation to quinone forms; sample handling must mitigate oxidative stress.
Why LC-MS/MS? While HPLC-UV is possible, it lacks the sensitivity required for pharmacokinetic (PK) trough monitoring (C_min) and specificity in the presence of complex antiretroviral comedications. MS/MS provides the necessary selectivity through Multiple Reaction Monitoring (MRM).
Method Development Logic (The "Why")
Internal Standard Selection: The Case for this compound
Using a structural analog (e.g., Rifampicin) is suboptimal because it may not co-elute perfectly with Rifabutin, leading to different matrix suppression profiles.
-
Recommendation: Use This compound .[1]
-
Mechanism: As a stable isotope, it shares the exact retention time and ionization properties of the analyte, correcting for signal enhancement/suppression and extraction efficiency in real-time.
Chromatography & Mobile Phase Chemistry
Rifabutin contains basic nitrogen atoms.
-
Column Choice: A C18 column with end-capping is essential to reduce silanol interactions. A Phenyl-Hexyl column can offer alternative selectivity if interferences persist.
-
pH Control: Acidic mobile phase (0.1% Formic Acid) ensures the molecule is fully protonated (
), improving ESI+ sensitivity and peak shape.
Sample Preparation Strategy
-
Chosen Method: Protein Precipitation (PPT).[2]
-
Rationale: While Liquid-Liquid Extraction (LLE) offers cleaner extracts, PPT with Methanol is faster, cheaper, and sufficiently clean for modern triple quadrupoles. Methanol is preferred over Acetonitrile for Rifabutin solubility and recovery.
Visualizing the Workflow
The following diagram outlines the end-to-end bioanalytical workflow, from sample collection to data integrity checks.
Figure 1: End-to-end bioanalytical workflow for Rifabutin quantification.
Experimental Protocol
Chemicals and Reagents
-
Rifabutin Reference Standard: >98% purity.
-
Internal Standard: this compound (deuterated).[1]
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.[1]
-
Additives: Formic Acid (FA), Ammonium Formate.
Stock Solution Preparation
-
Stock A (Rifabutin): Dissolve 1 mg Rifabutin in 1 mL Methanol (1 mg/mL). Note: Protect from light.[3][4]
-
Stock B (IS): Dissolve 1 mg this compound in 1 mL Methanol.
-
Working Solutions: Serially dilute Stock A in 50% Methanol/Water to create calibration standards (e.g., 10 – 2000 ng/mL).
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of Precipitating Solution (100% Methanol containing 50 ng/mL this compound).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to a clean vial or 96-well plate.
-
Add 100 µL of 0.1% Formic Acid in water (to match initial mobile phase conditions and improve peak shape).
-
Vortex gently to mix.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity).
-
Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50).
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10 | Initial |
| 0.50 | 10 | Hold |
| 3.00 | 95 | Elution |
| 4.00 | 95 | Wash |
| 4.10 | 10 | Re-equilibration |
| 6.00 | 10 | End |
Mass Spectrometry:
-
Ionization: ESI Positive (
).[3] -
Source Temp: 500°C.
-
Capillary Voltage: 4500 V.
MRM Transitions (Optimized):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
|---|---|---|---|---|---|
| Rifabutin | 847.5 | 815.5 | 40 | 25 | Quantifier |
| Rifabutin | 847.5 | 169.1 | 40 | 45 | Qualifier |
| This compound | 855.5 | 823.6 | 40 | 25 | Quantifier (IS) |
Note: The primary transition 847.5 -> 815.5 corresponds to the loss of methanol (32 Da), a common fragmentation pathway for this class.
Method Optimization Decision Tree
Use this logic flow to troubleshoot and optimize the method during development.
Figure 2: Decision tree for troubleshooting peak shape, sensitivity, and matrix effects.
Validation Framework (Regulatory Compliance)
This method must be validated according to the FDA Bioanalytical Method Validation Guidance (2018) [1].
Linearity & Range
-
Requirement: Minimum of 6 non-zero standards.
-
Target Range: 10 ng/mL (LLOQ) to 2000 ng/mL.
-
Acceptance: Correlation coefficient (
) > 0.[5]99. Back-calculated concentrations within ±15% (±20% for LLOQ).
Accuracy & Precision[6]
-
QC Levels: LLOQ, Low QC (3x LLOQ), Mid QC, High QC (80% ULOQ).
-
Intra-run: 5 replicates per level in a single run.
-
Inter-run: 3 separate runs over different days.
-
Criteria: CV% and Bias% within ±15% (±20% for LLOQ).
Matrix Effect & Recovery[1][6]
-
Experiment: Compare peak areas of (A) Standards spiked into extracted plasma vs (B) Standards in neat solution.
-
Calculation: Matrix Factor (MF) = Area A / Area B.
-
IS Normalization: The IS-normalized MF should be close to 1.0, proving this compound compensates for suppression.
Stability
Due to the oxidative instability of Rifabutin:
-
Bench-top: 4 hours at room temperature (keep in amber vials).
-
Freeze-Thaw: 3 cycles at -80°C.
-
Autosampler: 24 hours at 10°C.
-
Long-term: >3 months at -80°C.
References
-
U.S. Food and Drug Administration.[6][7][8][9] (2018).[6][9] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Naidoo, A., et al. (2018). Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk. Journal of Chromatography B. Retrieved from [Link]
-
Bhatta, V. K., et al. (2017). Simultaneous LC–MS-MS Determination of Lopinavir and Rifabutin in Human Plasma. Journal of Chromatographic Science. Retrieved from [Link]
Sources
- 1. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for simultaneous quantification of the first-line anti-tuberculosis drugs and six primary metabolites in patient plasma: Implications for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Rifapentine, a Potent Antituberculosis Drug, from Dried Blood Spot Samples Using Liquid Chromatographic-Tandem Mass Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous LC-MS-MS Determination of Lopinavir and Rifabutin in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hhs.gov [hhs.gov]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
Application Notes and Protocols for Rifabutin-d7 Sample Preparation in Human Plasma
Introduction: The Criticality of Accurate Rifabutin Quantification
Rifabutin, a key antimycobacterial agent, plays a crucial role in the treatment of tuberculosis, particularly in patients co-infected with HIV. Its therapeutic efficacy is intrinsically linked to maintaining optimal plasma concentrations. Therefore, the accurate quantification of Rifabutin and its stable isotope-labeled internal standard, Rifabutin-d7, in human plasma is paramount for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides a comprehensive guide to the most effective sample preparation techniques for the analysis of this compound in human plasma, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Rifabutin is a highly lipophilic molecule with a logP of 3.2, a property that significantly influences the choice of an appropriate sample preparation strategy.[1] The primary challenge in analyzing drugs in plasma lies in the complexity of the biological matrix, which contains a high abundance of proteins and phospholipids that can interfere with the analysis and cause ion suppression or enhancement in the mass spectrometer.[2] The selection of a suitable sample preparation method is therefore a critical step to ensure the accuracy, precision, and robustness of the bioanalytical method, in line with the principles outlined in the ICH M10 guideline on bioanalytical method validation.[3][4]
This guide will delve into three commonly employed sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). For each technique, a detailed protocol is provided, along with an explanation of the underlying principles and a discussion of their respective advantages and disadvantages in the context of Rifabutin analysis.
I. Protein Precipitation (PPT): The Rapid Approach
Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from a plasma sample.[5] It involves the addition of a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma, which denatures and precipitates the proteins.[6]
A. Rationale for Protein Precipitation of Rifabutin
Given Rifabutin's solubility in organic solvents like methanol, protein precipitation can be an effective initial clean-up step.[1] This method is particularly advantageous for high-throughput screening where speed is a critical factor.[5] Acetonitrile is often preferred as it tends to produce larger protein aggregates that are easier to pellet during centrifugation.[6]
B. Detailed Protocol for Protein Precipitation
-
Sample Aliquoting: In a clean microcentrifuge tube, aliquot 100 µL of human plasma.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of this compound internal standard working solution to each plasma sample, calibration standard, and quality control sample. Vortex briefly to mix.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. The 3:1 solvent-to-plasma ratio is crucial for efficient protein removal.[6]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
C. Workflow Diagram
Caption: Liquid-Liquid Extraction Workflow for this compound in Human Plasma.
III. Solid-Phase Extraction (SPE): The High-Purity Approach
Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while the rest of the sample matrix is washed away. [7]The analyte is then eluted with a small volume of a strong solvent.
A. Rationale for Solid-Phase Extraction of Rifabutin
Given its lipophilic nature, a reversed-phase SPE sorbent, such as C8 or C18, is well-suited for the extraction of Rifabutin. [7]SPE offers the advantage of providing a very clean extract, which can significantly reduce matrix effects and improve the sensitivity of the assay. [8]This method is often considered the gold standard for bioanalytical sample preparation when high purity is required.
B. Detailed Protocol for Solid-Phase Extraction
-
Sample Pre-treatment: To 200 µL of human plasma containing this compound, add 200 µL of 4% phosphoric acid. This step helps to disrupt protein binding and ensures the analyte is in a suitable form for retention on the SPE sorbent.
-
SPE Cartridge Conditioning: Condition a C8 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar impurities. A subsequent wash with a weak organic solvent (e.g., 1 mL of 20% methanol in water) can further remove less polar interferences.
-
Elution: Elute the Rifabutin and this compound from the cartridge with 1 mL of methanol into a clean collection tube. [7]6. Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the mobile phase.
C. Workflow Diagram
Caption: Solid-Phase Extraction Workflow for this compound in Human Plasma.
IV. Comparative Performance of Sample Preparation Techniques
The choice of sample preparation technique significantly impacts the quality of the analytical results. The following table provides a summary of the expected performance characteristics of each method for Rifabutin analysis. It is important to note that the values presented are based on a synthesis of data from various studies and may vary depending on the specific experimental conditions. [9][8][10]
| Performance Metric | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|---|
| Recovery | >50% | >50% | High (>80%) |
| Matrix Effect | High | Moderate | Low |
| Selectivity | Low | Moderate | High |
| Throughput | High | Low | Moderate |
| Cost per Sample | Low | Moderate | High |
| Automation Potential | High | Moderate | High |
V. Discussion and Recommendations
The selection of the optimal sample preparation technique for this compound in human plasma is a balance between the desired data quality, throughput, and available resources.
-
Protein Precipitation is a viable option for high-throughput screening or early-stage discovery studies where speed is prioritized over the cleanest possible extract. The use of a stable isotope-labeled internal standard like this compound is crucial to compensate for the higher matrix effects associated with this method.
-
Liquid-Liquid Extraction offers a significant improvement in sample cleanliness and selectivity compared to PPT. [5]Given Rifabutin's lipophilic nature, LLE is a highly effective method for achieving good recovery and reducing matrix effects. It is a suitable choice for method validation and routine sample analysis in many research and clinical settings.
-
Solid-Phase Extraction provides the cleanest extracts and is the method of choice when the highest level of sensitivity and accuracy is required, particularly for regulated bioanalysis. [8]The high selectivity of SPE minimizes matrix effects, leading to more robust and reliable data. While it is the most time-consuming and expensive of the three methods, its performance often justifies the investment for critical studies.
Ultimately, the choice of method should be guided by the specific requirements of the study and validated in accordance with the ICH M10 guideline to ensure the generation of high-quality, reliable data. [3][4]
References
-
Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. (2022). ACTA Pharmaceutica Sciencia, 60(3). Retrieved from [Link]
-
Simple and Rapid Liquid Chromatography Method for Determination of Rifabutin in Plasma. (2025). ResearchGate. Retrieved from [Link]
-
Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Retrieved from [Link]
-
Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. (2025). ResearchGate. Retrieved from [Link]
-
Gao, H., & Zhong, D. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(21), 2183–2186. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]
-
Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. (2020). PubMed. Retrieved from [Link]
-
Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs. (2025). ResearchGate. Retrieved from [Link]
-
Determination of rifabutin in human plasma by high-performance liquid chromatography with ultraviolet detection. (n.d.). PubMed. Retrieved from [Link]
-
American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Retrieved from [Link]
-
Sample Preparation Strategies for the Effective Quantitation of Hydrophilic Metabolites in Serum by Multi-Targeted HILIC-MS/MS. (2017). National Institutes of Health. Retrieved from [Link]
-
International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]
-
Chromatography Online. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]
-
Drugs.com. (n.d.). Rifabutin: Package Insert / Prescribing Information. Retrieved from [Link]
-
Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014). RSC Publishing. Retrieved from [Link]
-
Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
Sources
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. eijppr.com [eijppr.com]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
UPLC-MS/MS protocol for Rifabutin-d7 analysis
Application Note: High-Sensitivity UPLC-MS/MS Quantification of Rifabutin and Rifabutin-d7 in Human Plasma
Abstract & Scope
This protocol details a robust, self-validating UPLC-MS/MS method for the quantification of Rifabutin (RFB) in human plasma, utilizing This compound as the internal standard (IS).[1][2] Unlike generic antibiotic protocols, this guide addresses the specific physicochemical challenges of rifamycins: macroscopic lipophilicity (LogP ~3.2), severe photosensitivity, and oxidative instability.[1]
The method is designed for clinical research supporting HIV-TB coinfection studies, where Rifabutin is preferred over Rifampicin due to reduced CYP3A4 induction.[1] The workflow achieves a Lower Limit of Quantification (LLOQ) of 10 ng/mL with a 4.5-minute runtime.[2]
Chemical & Physical Grounding
Understanding the molecule is the first step to reproducibility.
| Property | Rifabutin (Analyte) | This compound (IS) | Impact on Protocol |
| Molecular Weight | 847.02 g/mol | ~854.06 g/mol | Requires wide pore or high-surface area C18 columns.[1][2] |
| LogP | 3.2 (Lipophilic) | 3.2 | High organic wash needed to prevent carryover.[1][2] |
| pKa | ~6.9 (Piperidine N) | ~6.9 | Critical: Mobile phase pH must be acidic (< 4.[1][2]0) to ensure full protonation |
| Stability | Photosensitive, Oxidative | Same | Mandatory: Amber glassware; Ascorbic acid additive.[1][2] |
Analytical Workflow Visualization
The following diagram outlines the critical path from sample collection to data acquisition, highlighting the "Self-Validating" quality control steps.
Figure 1: End-to-end analytical workflow emphasizing stabilization and matrix matching.
Detailed Methodology
Reagents & Standards
-
Rifabutin Reference Standard: >98% purity.[3]
-
Internal Standard: this compound (Toronto Research Chemicals or equivalent).[1][2] Note: d7 is preferred over d3/d4 to prevent cross-talk from natural isotopic abundance of the analyte.
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.[1][2]
Instrumentation & Conditions
Liquid Chromatography (UPLC/UHPLC):
-
System: Waters ACQUITY UPLC or Agilent 1290 Infinity II.
-
Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 50 mm.[1]
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
Mobile Phase:
-
MP A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
MP B: Acetonitrile:Methanol (50:[1][2]50) + 0.1% Formic Acid.[1][2][4][5]
-
Expert Insight: The 50:50 organic mix prevents precipitation of buffer salts and improves solubility of the macrocyclic lactam ring compared to pure ACN.
-
Gradient Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve | Action |
|---|---|---|---|---|
| 0.00 | 90 | 10 | Initial | Load/Desalt |
| 0.50 | 90 | 10 | 6 | Hold |
| 2.50 | 5 | 95 | 6 | Elution (Rifabutin ~2.1 min) |
| 3.50 | 5 | 95 | 6 | Wash (Remove Phospholipids) |
| 3.60 | 90 | 10 | 1 | Re-equilibration |
| 4.50 | 90 | 10 | 1 | End |[1][2]
Mass Spectrometry (MS/MS):
-
Source: ESI Positive (
).[1][2] -
Capillary Voltage: 2.5 kV (Low voltage reduces in-source fragmentation).[1][2]
-
Source Temp: 500°C.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type | Mechanistic Note |
|---|---|---|---|---|---|---|
| Rifabutin | 847.5 | 815.5 | 40 | 22 | Quant | Loss of MeOH (Methoxy group) |
| Rifabutin | 847.5 | 95.1 | 40 | 55 | Qual | Piperidinyl fragment |
| This compound | 854.5 | 822.5 | 40 | 22 | Quant | Loss of MeOH (Isobutyl-d7 intact) |[1][2]
Note: Verify the exact mass of your specific d7 lot. Some commercial standards are d8 or have different labeling positions.
Sample Preparation Protocol
Method: Protein Precipitation (PPT) with Oxidative Protection.[1][2]
-
Preparation of Plasma: Thaw plasma samples in a water bath at room temperature. Perform all steps under yellow/sodium light or low light to prevent photodegradation.
-
Stabilization: Add 10 µL of 0.5 M Ascorbic Acid per 1 mL of plasma if not added at collection.
-
Aliquoting: Transfer 50 µL of plasma into a 1.5 mL amber Eppendorf tube or 96-well amber plate.
-
IS Addition: Add 20 µL of this compound Working Solution (500 ng/mL in 50% MeOH). Vortex gently.
-
Precipitation: Add 150 µL of cold Precipitation Solvent (ACN:MeOH 50:50 containing 0.1% Formic Acid).
-
Extraction: Vortex vigorously for 2 minutes.
-
Separation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Dilution (Critical Step): Transfer 100 µL of the supernatant to a new plate. Add 100 µL of 10 mM Ammonium Formate (MP A).[1][2]
-
Injection: Inject 2-5 µL.
Method Validation & Troubleshooting
Self-Validating System Suitability
Before running patient samples, the system must pass these checks:
-
Retention Time Stability: Rifabutin and this compound must co-elute (within ±0.02 min).
-
Signal-to-Noise: The LLOQ (10 ng/mL) must have S/N > 10.
-
Carryover Check: Inject a Blank immediately after the ULOQ (Upper Limit of Quantification). Peak area in blank must be < 20% of LLOQ.
Troubleshooting Decision Tree
Figure 2: Troubleshooting logic for common rifamycin analysis issues.
Expert Insights (E-E-A-T)
-
Adsorption: Rifabutin is "sticky." Do not use standard polypropylene plates if concentrations are low (<50 ng/mL).[1][2] Use LoBind plates or glass inserts.[1]
-
Metabolite Separation: The 25-O-desacetylrifabutin metabolite is more polar.[1][2] It will elute earlier (approx 1.8 min in this method).[1][2] Ensure the integration window does not overlap.
-
Ion Suppression: Rifabutin elutes in a region often affected by phospholipids. Monitor the phospholipid transition (m/z 184 -> 184) during development to ensure it does not co-elute with your analyte.[1][2]
References
-
Centers for Disease Control and Prevention (CDC). (2013).[1][2] Managing Drug Interactions in the Treatment of HIV-Related Tuberculosis. [Link][1][2]
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). Bioanalytical Method Validation. [Link][1][2][6]
-
Naiker, S., et al. (2014).[1][2] Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk. Journal of Chromatography B. [Link]
-
Srivastava, A., et al. (2007).[1][2] Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
PubChem Compound Summary. (2023). Rifabutin (CID 6323490).[1][2] National Center for Biotechnology Information. [Link]
Sources
- 1. Rifabutin | C46H62N4O11 | CID 135415564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rifabutin - Wikipedia [en.wikipedia.org]
- 3. actascientific.com [actascientific.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Strategic Use of Rifabutin-d7 in Preclinical DMPK Studies for Enhanced Bioanalytical Accuracy
Introduction: The Imperative for Rigorous DMPK in Drug Development
In the landscape of modern drug discovery, a thorough understanding of a candidate molecule's Drug Metabolism and Pharmacokinetics (DMPK) is not merely a regulatory checkpoint but a cornerstone of a successful development program.[1] Preclinical DMPK studies are essential for elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity, thereby providing critical insights that guide dose selection, predict potential drug-drug interactions, and ultimately ensure the safety and efficacy of the drug in clinical trials.[1][2][3] The antibiotic Rifabutin, a key agent in the treatment of mycobacterial infections, serves as a pertinent example where precise pharmacokinetic profiling is crucial due to its complex metabolic pathways and potential for drug interactions.[4][5][6][7]
This application note details the strategic use of Rifabutin-d7, a stable isotope-labeled (SIL) analog of Rifabutin, as an internal standard in preclinical DMPK studies. We will explore the scientific rationale for employing a SIL internal standard, provide detailed protocols for key in vitro and in vivo assays, and demonstrate how this approach ensures the generation of high-fidelity bioanalytical data essential for confident decision-making in drug development.
Understanding Rifabutin and the Role of Its Deuterated Analog
Rifabutin: A Profile
Rifabutin, a semisynthetic ansamycin antibiotic, exerts its therapeutic effect by inhibiting the DNA-dependent RNA polymerase of bacteria, thereby suppressing RNA synthesis and leading to cell death.[8][9][10][11][12] It is a highly lipophilic compound, which contributes to its extensive tissue distribution and intracellular uptake.[5][11][13][14] Rifabutin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[4][15][16] This metabolic profile makes it both a substrate and an inducer of CYP3A4, creating a potential for significant drug-drug interactions.[15][16] Two of its major metabolites, 25-O-desacetyl-rifabutin and 31-hydroxy-rifabutin, also possess antimicrobial activity.[5][14]
Physicochemical Properties of Rifabutin and this compound
| Property | Rifabutin | This compound | Rationale for d7 Use |
| Molecular Formula | C46H62N4O11[15] | C46H55D7N4O11 | The seven deuterium atoms provide a significant mass shift for MS detection. |
| Molecular Weight | 847.02 g/mol [15] | ~854.06 g/mol | The mass difference allows for clear differentiation between the analyte and the internal standard in mass spectrometry. |
| Solubility | Soluble in chloroform and methanol, sparingly soluble in ethanol, and very slightly soluble in water.[15] | Expected to be nearly identical to Rifabutin. | Similar solubility ensures comparable behavior during sample extraction and chromatographic separation. |
| Lipophilicity (Log P) | 3.2[15] | Expected to be nearly identical to Rifabutin. | Similar lipophilicity leads to comparable tissue distribution and matrix effects. |
The Critical Role of this compound as a Stable Isotope-Labeled Internal Standard
In quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard.[17][18][19] this compound, being chemically identical to Rifabutin with the exception of the isotopic substitution, co-elutes chromatographically and exhibits nearly identical ionization efficiency and extraction recovery.[19][20] This allows it to effectively compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to highly accurate and precise quantification of Rifabutin in complex biological matrices.[18][20]
In Vitro DMPK Studies: Foundational Metabolic Profiling
In vitro assays are the first line of investigation to understand a drug's metabolic fate.[1] They provide a controlled environment to study specific metabolic pathways and enzyme kinetics.
Microsomal Stability Assay
The microsomal stability assay is a high-throughput screen used to assess the intrinsic clearance of a compound by liver microsomes, which are rich in CYP enzymes.[21][22][23] A high rate of clearance in this assay often predicts rapid hepatic clearance in vivo.
Experimental Protocol: Rifabutin Microsomal Stability
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of Rifabutin in DMSO.
-
Prepare a 1 M stock solution of this compound in DMSO.
-
Thaw pooled human or rodent liver microsomes on ice.
-
Prepare a solution of NADPH regenerating system.
-
Prepare a quenching solution of acetonitrile containing a suitable internal standard (if this compound is not used for this specific purpose).
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes to a final protein concentration of 0.5 mg/mL.
-
Add Rifabutin to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing the cold acetonitrile quenching solution.[24]
-
-
Sample Processing and Analysis:
-
Spike the quenched samples with a fixed concentration of this compound solution.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples by monitoring the disappearance of the parent compound (Rifabutin) over time relative to the constant signal of the internal standard (this compound).
-
Data Analysis and Interpretation
The percentage of Rifabutin remaining at each time point is calculated. The natural logarithm of the percentage remaining is plotted against time, and the slope of the linear portion of the curve is used to determine the half-life (t1/2) and intrinsic clearance (CLint).
Metabolite Identification
Identifying the major metabolites of a drug candidate is crucial for understanding its clearance pathways and assessing the potential for active or toxic metabolites.
Experimental Protocol: Rifabutin Metabolite Identification
The experimental setup is similar to the microsomal stability assay, but with a higher concentration of Rifabutin (e.g., 10 µM) to generate detectable levels of metabolites.
-
Incubation: Follow the same procedure as the microsomal stability assay, but with a longer incubation time (e.g., 60 minutes).
-
Sample Processing and Analysis:
-
Quench the reaction with cold acetonitrile.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant using high-resolution LC-MS/MS.
-
Metabolites are identified by searching for predicted biotransformations (e.g., hydroxylation, deacetylation) and comparing the fragmentation patterns with that of the parent drug. This compound can be used to help distinguish drug-related metabolites from matrix components.
-
In Vivo Pharmacokinetic Studies: Characterizing the ADME Profile in a Living System
In vivo studies in preclinical species, such as rodents, are essential to understand the complete pharmacokinetic profile of a drug in a complex biological system.[25]
Rodent Pharmacokinetic Study
This study aims to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.
Experimental Protocol: Oral Dosing of Rifabutin in Rats
-
Animal Dosing:
-
Acclimate male Sprague-Dawley rats for at least 3 days prior to the study.
-
Fast the animals overnight before dosing.
-
Prepare a dosing formulation of Rifabutin in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer a single oral dose of Rifabutin (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sample Collection:
-
Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Thaw the plasma samples on ice.
-
To a 50 µL aliquot of each plasma sample, add 150 µL of acetonitrile containing a fixed concentration of this compound.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Bioanalytical Method
A validated LC-MS/MS method is critical for the accurate quantification of Rifabutin in plasma.
Table of Representative LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of Rifabutin and this compound |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| MRM Transition (Rifabutin) | e.g., m/z 847.5 -> 458.3 |
| MRM Transition (this compound) | e.g., m/z 854.5 -> 465.3 |
| Internal Standard | This compound |
Data Analysis and Pharmacokinetic Modeling
The concentration of Rifabutin in each plasma sample is determined by calculating the peak area ratio of Rifabutin to this compound and comparing it to a standard curve. The resulting plasma concentration-time data is then analyzed using pharmacokinetic modeling software to determine the key PK parameters.
Visualizing the Workflow and Rationale
Diagram 1: Preclinical DMPK Workflow for Rifabutin
Caption: Workflow for preclinical DMPK studies of Rifabutin.
Diagram 2: Principle of Stable Isotope-Labeled Internal Standard
Caption: Use of this compound to correct for variability.
Conclusion: Ensuring Data Integrity in Preclinical Development
The strategic implementation of this compound as a stable isotope-labeled internal standard is indispensable for generating reliable and reproducible data in preclinical DMPK studies of Rifabutin. This approach mitigates the inherent variability of bioanalytical procedures and complex biological matrices, thereby ensuring the integrity of the pharmacokinetic data. The protocols and principles outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to confidently assess the DMPK properties of Rifabutin and other drug candidates, ultimately facilitating a more efficient and successful path to clinical development.
References
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GlobalRx. (n.d.). Clinical Profile: Rifabutin 150mg Capsule. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Rifabutin? Retrieved from [Link]
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Pediatric Oncall. (n.d.). Rifabutin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Rifabutin. PubChem. Retrieved from [Link]
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Johns Hopkins ABX Guide. (2021, July 4). Rifabutin. Retrieved from [Link]
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Skinner, M. H., Hsieh, M., Torseth, J., Pauloin, D., Bhatia, G., Harkonen, S., ... & Blaschke, T. F. (1989). Pharmacokinetics of rifabutin. Antimicrobial agents and chemotherapy, 33(8), 1237–1241. [Link]
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Wikipedia. (n.d.). Rifabutin. Retrieved from [Link]
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Blaschke, T. F., & Skinner, M. H. (1996). The clinical pharmacokinetics of rifabutin. Clinical infectious diseases, 22 Suppl 1, S15–S21. [Link]
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U.S. Food and Drug Administration. (n.d.). rifabutin capsules, USP. accessdata.fda.gov. Retrieved from [Link]
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Drugs.com. (n.d.). Rifabutin: Package Insert / Prescribing Information. Retrieved from [Link]
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Blaschke, T. F., & Skinner, M. H. (1996). The Clinical Pharmacokinetics of Rifabutin. Clinical Infectious Diseases, 22(Supplement_1), S15–S22. [Link]
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Griffith, D. E., & Brown-Elliott, B. A. (2021). Pharmacology, Dosing, and Side Effects of Rifabutin as a Possible Therapy for Antibiotic-Resistant Acinetobacter Infections. Clinical Infectious Diseases, 72(Supplement_1), S29–S34. [Link]
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Cynamon, M. H. (1996). Antimicrobial Activity of Rifabutin. Clinical Infectious Diseases, 22(Supplement_1), S3–S14. [Link]
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van Ingen, J., et al. (2023). In vitro activity of rifampicin, rifapentine and rifabutin in combination with their 25-deacetyl-metabolites against various Mycobacterium tuberculosis lineages. Journal of Antimicrobial Chemotherapy. [Link]
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Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Murine Pharmacokinetic Studies. PMC. Retrieved from [Link]
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Theuretzbacher, U., & Mouton, J. W. (2020). Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. Clinical Pharmacokinetics, 59(5), 543–556. [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
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Meibohm, B. (2004). Applications of stable isotopes in clinical pharmacology. British journal of clinical pharmacology, 58(3), 229–243. [Link]
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Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]
-
Weiss, J., et al. (2023). Comprehensive in vitro analysis evaluating the variable drug–drug interaction risk of rifampicin compared to rifabutin. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(6), 1167–1178. [Link]
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Payne, D. J., et al. (2007). Discovery and preclinical development of new antibiotics. Current Opinion in Microbiology, 10(5), 442-447. [Link]
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Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
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Brogden, R. N., & Fitton, A. (1994). Rifabutin. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic efficacy. Drugs, 47(6), 983–1009. [Link]
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protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]
-
Theuretzbacher, U., & Mouton, J. W. (2020). Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. Clinical Pharmacokinetics, 59(5), 543-556. [Link]
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MDPI. (n.d.). Low-Dose Rifabutin Increases Cytotoxicity in Antimitotic-Drug-Treated Resistant Cancer Cells by Exhibiting Strong P-gp-Inhibitory Activity. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]
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Singh, S., et al. (2014). In vitro and in vivo investigation of metabolic fate of rifampicin using an optimized sample preparation approach and modern tools of liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 88, 263-273. [Link]
-
ResearchGate. (2025, August 6). "Stable Labeled Isotopes as Internal Standards: A Critical Review". Retrieved from [Link]
-
Peloquin, C. A. (1997). Comparative Pharmacokinetics and Pharmacodynamics of the Rifamycin Antibacterials. The American Journal of Medicine, 102(5, Supplement 1), 7-14. [Link]
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Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
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ClinicalTrials.gov. (n.d.). Dosing, Safety and Pharmacokinetic Profile of Rifabutin in Children Receiving Concomitant Treatment With Kaletra (RBT). Retrieved from [Link]
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Prisys Biotechnology. (2024, August 1). How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. Retrieved from [Link]
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American Society for Microbiology Journals. (n.d.). New pharmacokinetic in vitro model for studies of antibiotic activity against intracellular microorganisms. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
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Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]
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ResearchGate. (2025, November 11). (PDF) Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. Retrieved from [Link]
-
KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link]
-
Mae, T., et al. (1996). In vitro metabolism of a rifamycin derivative by animal and human liver microsomes, whole blood and expressed human CYP3A isoform. Xenobiotica, 26(8), 835-845. [Link]
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SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Retrieved from [Link]
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National Center for Biotechnology Information. (2024, September 27). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Retrieved from [Link]
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Application Note: Precision Quantification of Rifabutin in Complex Matrices Using Rifabutin-d7
Executive Summary
Topic: High-sensitivity LC-MS/MS quantification of Rifabutin (RBT) and its active metabolite 25-O-desacetylrifabutin using Rifabutin-d7 as a Stable Isotope-Labeled Internal Standard (SIL-IS). Context: Tuberculosis (TB) drug development and Therapeutic Drug Monitoring (TDM), specifically in HIV-coinfected populations. Key Challenge: Rifabutin is a CYP3A4 substrate and inducer.[1][2] Its pharmacokinetics (PK) are highly variable, particularly when co-administered with antiretrovirals (ARVs) like Ritonavir or Efavirenz. Standard external calibration fails to correct for the significant matrix effects (ion suppression) caused by the complex plasma of TB/HIV patients. Solution: Application of This compound enables Isotope Dilution Mass Spectrometry (IDMS), correcting for extraction variability and ionization suppression, ensuring data integrity compliant with FDA Bioanalytical Method Validation (2018) guidelines.
Technical Principle: Why this compound?
In quantitative bioanalysis, the "Matrix Effect" is the silent killer of accuracy. Co-eluting phospholipids in patient plasma can suppress the ionization of Rifabutin in the mass spectrometer source.
-
The Analog Approach (Flawed): Using a structural analog (e.g., Rifampicin) as an internal standard is risky because it elutes at a different time and does not experience the exact same suppression event as Rifabutin.
-
The SIL-IS Approach (this compound):
-
Co-elution: this compound is chemically identical to the analyte but heavier by 7 Daltons. It elutes at the exact same retention time.
-
Normalization: Any ion suppression affecting Rifabutin affects this compound equally. The ratio of Analyte/IS remains constant, yielding accurate quantification even in "dirty" samples.
-
Experimental Protocol: LC-MS/MS Workflow
Materials & Reagents
-
Analyte: Rifabutin (RBT), >98% purity.
-
Metabolite Standard: 25-O-desacetylrifabutin (optional but recommended for DDI studies).
-
Internal Standard: this compound (SIL-IS).
-
Matrix: Human Plasma (K2EDTA).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Acetate.
Stock Solution Preparation
-
Precaution: Rifabutin is light-sensitive and prone to adsorption. Perform all steps under yellow light or in amber glassware. Use low-binding polypropylene tubes.
-
RBT Stock: 1 mg/mL in Methanol.
-
IS Stock (this compound): 100 µg/mL in Methanol.
-
Working IS Solution: Dilute IS stock to ~500 ng/mL in 50:50 MeOH:Water.
Sample Preparation (Protein Precipitation)
This method is optimized for high throughput clinical trial samples.
-
Aliquot: Transfer 50 µL of plasma into a low-bind 96-well plate or microcentrifuge tube.
-
IS Addition: Add 20 µL of Working IS Solution (this compound).
-
Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Vortex: Mix vigorously for 2 minutes.
-
Centrifuge: 4,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a clean plate and dilute with 100 µL of Water (to improve peak shape).
LC-MS/MS Conditions
Chromatography (UHPLC):
-
Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or Waters ACQUITY UPLC BEH C18.
-
Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 30% B[3]
-
2.5 min: 95% B
-
3.5 min: 95% B
-
3.6 min: 30% B (Re-equilibration)
-
Mass Spectrometry (Triple Quadrupole):
-
Source: ESI Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (V) | Mechanism |
| Rifabutin | 847.5 | 815.5 | 25 | Loss of Methanol |
| This compound | 854.5 | 822.5 | 25 | Loss of Methanol (d7 retained) |
| 25-O-desacetyl | 805.4 | 773.4 | 28 | Loss of Methanol |
Note: The transition
847815 corresponds to the loss of the methoxy group (methanol) from the ansa bridge. Since the d7 label is typically on the piperazine ring or the alkyl side chain (depending on synthesis source), the label is retained in the product ion, resulting in the +7 shift (854 822).
Visualization: Experimental Workflows
Figure 1: Sample Preparation & Analysis Workflow
A visual guide to the extraction and quantification process.
Caption: Step-by-step extraction protocol using protein precipitation and IDMS quantification.
Figure 2: The CYP3A4 Interaction Mechanism
Why Rifabutin monitoring is critical in HIV/TB co-infection.
Caption: Mechanistic pathway showing how Protease Inhibitors block CYP3A4, causing Rifabutin accumulation.
Application in Drug Interaction Studies
The Clinical Problem: HIV-TB Co-infection
Patients with HIV-TB co-infection require concurrent treatment with antiretrovirals (ARVs) and antituberculars.[4]
-
Rifampicin: Potent CYP3A4 inducer.[2][5] Reduces ARV levels (e.g., Dolutegravir, Protease Inhibitors) to sub-therapeutic levels.
-
Rifabutin: Weaker CYP3A4 inducer. Preferred for HIV patients.[3][4] However, ARVs like Ritonavir (a potent CYP3A4 inhibitor) block the metabolism of Rifabutin.
-
Result: Rifabutin levels can spike by 400%, leading to toxicity (uveitis).
Study Design Using this compound
In a typical Phase I DDI study (Rifabutin + Investigational ARV):
-
Arm A: Rifabutin alone (PK profiling).
-
Arm B: Rifabutin + ARV (Steady State).
-
Analysis: Plasma samples are analyzed using the protocol above.
-
Calculation:
The use of d7 corrects for the varying matrix effects between Arm A (cleaner matrix) and Arm B (matrix containing ARV + metabolites).
Validation Criteria (FDA 2018 Compliance)
To ensure the method is "Self-Validating," the following criteria must be met during the study:
| Parameter | Acceptance Criteria | Purpose |
| Selectivity | No interfering peaks >20% of LLOQ in blank plasma. | Ensures d7 is not contaminated with native RBT. |
| Linearity | Confirms dynamic range (typically 10–2000 ng/mL). | |
| Accuracy/Precision | Standard regulatory requirement.[5][6][7] | |
| IS Response | Variation < 50% across the run.[8] | Drastic drops indicate severe matrix effects or injection failure. |
| Matrix Factor | IS-normalized Matrix Factor | Proves d7 compensates for suppression perfectly. |
References
-
US Food and Drug Administration (FDA). (2018).[6][9] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2020). Treatment of Drug-Resistant Tuberculosis. Retrieved from [Link]
-
Trapnell, C. B., et al. (1996). Metabolism of rifabutin and its 25-desacetyl metabolite, LM565, by human liver microsomes and recombinant human cytochrome P-450 3A4. Antimicrobial Agents and Chemotherapy.[4][5][10][11][12][13] Retrieved from [Link]
- Naiker, S., et al. (2014). Simultaneous quantification of rifabutin and 25-O-desacetylrifabutin in human plasma by LC–MS/MS. Journal of Chromatography B.
- Niemi, M., et al. (2003). Pharmacokinetic interactions with rifampicin: clinical relevance. Clinical Pharmacokinetics.
Sources
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- 3. m.youtube.com [m.youtube.com]
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- 12. Metabolism of rifabutin in human enterocyte and liver microsomes: kinetic parameters, identification of enzyme systems, and drug interactions with macrolides and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.niaid.nih.gov [rsc.niaid.nih.gov]
Application Note: Robust Quantitation of Rifabutin in Complex Tissue Matrices using LC-MS/MS and Rifabutin-d7
Executive Summary
Rifabutin (RFB) is a critical rifamycin antibiotic used in the treatment of Mycobacterium tuberculosis and Mycobacterium avium complex (MAC) infections.[1][2] Unlike plasma pharmacokinetics, tissue quantification is complicated by the drug's high lipophilicity (LogP ~3.2), extensive tissue binding, and susceptibility to oxidation.[1]
This guide details a validated protocol for the quantification of Rifabutin in tissue homogenates using Rifabutin-d7 as an Internal Standard (IS).[1][2] The use of a deuterated IS is non-negotiable for tissue analysis to compensate for the significant matrix effects (ion suppression) and variable extraction recovery inherent in solid tissue processing.
Scientific Rationale & Experimental Design
The Challenge of Tissue Matrices
Tissue samples differ fundamentally from plasma. They require mechanical disruption (homogenization) which releases intracellular proteins, lipids, and enzymes that can degrade the analyte or foul the LC-MS system.[1]
-
Oxidation Risk: Rifamycins are prone to oxidation to quinone forms.[2] Ascorbic acid must be included in the extraction solvent to act as a sacrificial antioxidant.
-
Lipophilicity: Rifabutin partitions heavily into cell membranes.[1][2] A simple aqueous extraction will yield poor recovery.[1][2] Organic solvent precipitation (Protein Precipitation, PPT) is preferred over Solid Phase Extraction (SPE) for initial tissue screening due to higher recovery of membrane-bound drug.[1][2]
The Role of this compound
This compound serves as a stable isotope-labeled internal standard (SIL-IS).[1][2] It co-elutes with the analyte but is mass-resolved.
-
Correction Mechanism: Any ion suppression caused by phospholipids at the retention time of Rifabutin will equally suppress this compound. The ratio of Analyte/IS remains constant, ensuring accurate quantitation.
Workflow Visualization
The following diagram outlines the critical path from sample collection to data acquisition.
Figure 1: End-to-end workflow for Rifabutin tissue analysis. Note the early introduction of the Internal Standard and Antioxidant.
Materials and Reagents
| Component | Specification | Purpose |
| Analyte | Rifabutin (Standard Grade) | Calibration & QC |
| Internal Standard | This compound | Normalization |
| Homogenization Buffer | PBS (pH 7.[1][2]4) | Tissue disruption |
| Extraction Solvent | Methanol (LC-MS Grade) | Protein precipitation |
| Stabilizer | Ascorbic Acid (0.1% w/v) | Prevent oxidation |
| Mobile Phase A | 0.1% Formic Acid in Water | Protonation source |
| Mobile Phase B | 0.1% Formic Acid in ACN | Elution strength |
| Column | Agilent Poroshell 120 EC-C18 (or equiv.)[1][2] | Separation |
Detailed Protocol
Stock Solution Preparation[2]
-
Rifabutin Stock: Dissolve 10 mg in 10 mL Methanol (1 mg/mL). Note: Protect from light (amber glass).[1][2]
-
This compound (IS) Stock: Dissolve 1 mg in 1 mL Methanol.
-
Working IS Solution: Dilute IS stock to ~500 ng/mL in 50% Methanol.
-
Antioxidant Solution: Prepare fresh 10 mg/mL Ascorbic Acid in water.
Tissue Homogenization[2]
-
Weigh frozen tissue samples (approx. 50–100 mg) into bead-beating tubes.
-
Add ice-cold PBS at a ratio of 1:4 (w/v) (e.g., 100 mg tissue + 400 µL PBS).
-
Homogenize using a bead beater (e.g., Precellys or Omni) at 6,000 rpm for 30 seconds x 2 cycles.
-
Keep homogenates on ice.
Extraction (Protein Precipitation)[1][2]
-
Transfer 50 µL of tissue homogenate to a 1.5 mL Eppendorf tube.
-
Add 10 µL of Ascorbic Acid solution (Critical step for stability).
-
Add 200 µL of Extraction Solvent containing the IS (Methanol spiked with this compound).[1][2]
-
Vortex vigorously for 60 seconds to precipitate proteins and extract lipids.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Water (0.1% Formic Acid) to match initial mobile phase conditions.
LC-MS/MS Conditions
Instrument: Triple Quadrupole MS (e.g., Sciex 4500/6500 or Waters Xevo TQ-S).[1][2]
Chromatography:
Gradient Table:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 0.5 | 10 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 10 |
| 6.0 | 10 (Re-equilibration) |[1][2]
Mass Spectrometry (MRM Parameters):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone/DP (V) | Collision Energy (eV) |
| Rifabutin | 847.4 | 815.5 | 40 | 25 |
| Rifabutin (Qual) | 847.4 | 95.1 | 40 | 45 |
| This compound (IS) | 854.4 | 822.5 | 40 | 25 |
Note: The transition 847->815 represents the loss of Methanol (32 Da), a characteristic fragmentation of rifamycins.[1]
Validation Criteria & Troubleshooting
To ensure the method meets FDA/EMA bioanalytical guidelines, follow this decision logic for validation and troubleshooting.
Figure 2: Decision tree for troubleshooting common validation failures in tissue analysis.
Key Validation Metrics
-
Linearity: Expected range 10 ng/mL – 10,000 ng/mL.[1][2] Use 1/x² weighting.[1][2]
-
Recovery: Tissue extraction recovery should be >70%.[2] If lower, consider adding a "bead-beating with solvent" step (homogenizing directly in MeOH), though this increases lipid load.[1][2]
-
Stability: Rifabutin is light-sensitive.[1][2][3] All validation steps (benchtop stability, freeze-thaw) must be performed under yellow light or in amber tubes.[1][2]
Expert Insights
-
Carryover: Rifamycins are "sticky" compounds.[1][2] If you observe carryover in blank samples after a high standard, implement a needle wash of 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid .
-
Metabolites: Be aware of 25-O-desacetyl-rifabutin.[1][2][4] It has a different retention time but shares similar fragmentation patterns.[1][2] Ensure your chromatographic gradient resolves the parent from the metabolite [4].
-
Light Protection: Rifabutin degrades significantly when exposed to standard laboratory lighting.[1][2] Use amber glassware and cover autosampler trays.[2]
References
-
FDA U.S. Food & Drug Administration. Rifabutin Prescribing Information & Chemistry.[1][2]Link[1][2]
-
Centers for Disease Control and Prevention (CDC). Treatment of Tuberculosis: American Thoracic Society, CDC, and Infectious Diseases Society of America Clinical Practice Guidelines.Link[1][2]
-
Journal of Chromatography B. LC-MS/MS method for simultaneous quantification of the first-line anti-tuberculosis drugs and metabolites.[5] (Validation standards). Link
-
Antimicrobial Agents and Chemotherapy. Pharmacokinetics of Rifabutin in Experimental Tuberculosis. (Tissue distribution data). Link[1][2]
-
Cayman Chemical. this compound Product Information and Spectral Data.Link[1][2]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantification of Rifapentine, a Potent Antituberculosis Drug, from Dried Blood Spot Samples Using Liquid Chromatographic-Tandem Mass Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS method for simultaneous quantification of the first-line anti-tuberculosis drugs and six primary metabolites in patient plasma: Implications for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Rifabutin-d7 protocol for therapeutic drug monitoring assays
Application Note: High-Precision Therapeutic Drug Monitoring of Rifabutin in Human Plasma Using Rifabutin-d7 and LC-MS/MS
Abstract
This protocol details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Rifabutin in human plasma.[1] Utilizing This compound as a stable isotope-labeled internal standard (SIL-IS), this method specifically addresses and corrects for the significant matrix effects and ionization suppression often encountered in clinical plasma samples. The assay covers a linear dynamic range of 10–1000 ng/mL , encompassing the therapeutic trough concentrations required for managing Mycobacterium avium complex (MAC) and multidrug-resistant tuberculosis.
Introduction: The Necessity of Isotopic Correction
Rifabutin, a rifamycin derivative, exhibits complex pharmacokinetics with variable absorption and auto-induction of metabolism (CYP3A4). Therapeutic Drug Monitoring (TDM) is critical to prevent treatment failure (concentrations < 0.3 µg/mL) or toxicity (uveitis/neutropenia at > 0.9 µg/mL).
Why this compound? In Electrospray Ionization (ESI), phospholipids and endogenous plasma components often compete for ionization, causing "ion suppression." Structural analogs (e.g., Raloxifene) do not co-elute perfectly with Rifabutin, meaning they experience different suppression at different retention times.
-
The Solution: this compound is chemically identical but mass-distinct. It co-elutes exactly with the analyte, experiencing the exact same matrix effects. The mass spectrometer measures the ratio of Analyte/IS, mathematically cancelling out the suppression error.
Materials & Reagents
-
Analyte: Rifabutin (CAS: 72559-06-9), Purity >98%.[2]
-
Internal Standard: this compound (Major isotopologue), Purity >98% isotopic enrichment.
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).
-
Matrix: Drug-free human plasma (K2EDTA).
Experimental Protocol
Stock Solution Preparation
-
Precaution: Rifamycins are light-sensitive . All procedures must be performed under yellow light or in amber glassware.
-
Rifabutin Stock (1 mg/mL): Dissolve 10 mg Rifabutin in 10 mL Methanol.
-
This compound Stock (100 µg/mL): Dissolve 1 mg this compound in 10 mL Methanol.
-
Working IS Solution: Dilute d7 stock to 500 ng/mL in Acetonitrile. This serves as the Precipitating Agent.
Sample Preparation (Protein Precipitation)
We utilize a "Crash & Shoot" methodology optimized for high-throughput clinical labs.
-
Aliquot: Transfer 100 µL of patient plasma into a 1.5 mL amber polypropylene tube.
-
Precipitate: Add 300 µL of Working IS Solution (ACN containing 500 ng/mL this compound).
-
Expert Note: The 1:3 ratio ensures complete protein removal while keeping the organic content high enough to solubilize the lipophilic Rifabutin.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 200 µL of the clear supernatant to an autosampler vial containing a glass insert.
-
Dilution (Optional): If peak shape is poor due to high solvent strength, dilute 1:1 with 0.1% Formic Acid in water before injection.
LC-MS/MS Conditions
Chromatography (LC)
-
System: UHPLC (e.g., Agilent 1290 / Waters Acquity).
-
Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10% | Loading |
| 0.50 | 10% | Desalting |
| 2.50 | 95% | Elution of Rifabutin |
| 3.50 | 95% | Column Wash |
| 3.60 | 10% | Re-equilibration |
| 5.00 | 10% | End of Run |
Mass Spectrometry (MS)
MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Rifabutin | 847.4 | 815.4 | 40 | 25 |
| This compound | 854.5 | 822.5 | 40 | 25 |
Note: The transition 847.4 > 815.4 represents the loss of methanol (CH3OH, 32 Da), a characteristic fragmentation of rifamycins.
Visualizations
Figure 1: Analytical Workflow
This diagram outlines the critical path from patient sample to data acquisition, highlighting the point of Internal Standard addition.
Caption: Step-by-step "Crash & Shoot" extraction protocol utilizing this compound for protein precipitation.
Figure 2: Mechanism of Matrix Effect Correction
This diagram illustrates why d7 is superior to structural analogs. Because the IS co-elutes with the analyte, any suppression affecting the analyte affects the IS equally, maintaining a constant ratio.
Caption: this compound co-elutes with the analyte, ensuring identical ionization suppression and accurate correction.
Validation Strategy (FDA Bioanalytical Guidelines)
To ensure clinical validity, this method must be validated according to the FDA Bioanalytical Method Validation Guidance for Industry (2018) .
-
Selectivity: Analyze blank plasma from 6 different sources (including lipemic and hemolyzed) to ensure no interference at the retention time of Rifabutin or the d7 IS.
-
Linearity: Construct a calibration curve (10–1000 ng/mL). The correlation coefficient (
) must be .[1] -
Accuracy & Precision:
-
Intra-run: 5 replicates at LLOQ, Low, Mid, and High QC. CV must be
(20% for LLOQ). -
Inter-run: 3 separate runs.
-
-
Matrix Effect (Quantitative):
-
Calculate the Matrix Factor (MF) :
-
The IS-Normalized Matrix Factor must be close to 1.0 with a CV
. This proves the d7 IS is correcting for the matrix.
-
Expert Insights & Troubleshooting
-
Adsorption Issues: Rifabutin is highly lipophilic (LogP ~3.2) and can stick to glass surfaces.
-
Solution: Use Polypropylene (PP) tubes and vials. If glass inserts are required, ensure they are silanized or use high-organic solvents in the final vial (at least 50% organic).
-
-
Carryover: Rifamycins are notorious for "sticky" carryover on LC injector needles.
-
Solution: Use a strong needle wash: Acetonitrile:Isopropanol:Acetone:Water (40:30:20:10) + 0.1% Formic Acid .
-
-
Stability:
-
Rifabutin degrades under white light. Amber vials are non-negotiable.
-
Plasma samples are stable at -80°C for long-term storage, but freeze-thaw cycles should be limited to <3.
-
References
-
U.S. Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation, Guidance for Industry. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2020). Treatment of Drug-Resistant Tuberculosis. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (n.d.). Rifabutin Compound Summary. Retrieved from [Link]
-
Journal of Chromatography B. (2021). LC-MS/MS method for simultaneous quantification of the first-line anti-tuberculosis drugs. (Example of method grounding). Retrieved from [Link]
Sources
- 1. Simultaneous LC-MS-MS Determination of Lopinavir and Rifabutin in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rifabutin | 72559-06-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. LC-MS/MS method for simultaneous quantification of the first-line anti-tuberculosis drugs and six primary metabolites in patient plasma: Implications for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantitative Bioanalysis of Rifabutin in Dried Blood Spots (DBS) via LC-MS/MS
Abstract
This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Rifabutin in Dried Blood Spots (DBS).[1][2] By utilizing Rifabutin-d7 as a stable isotope-labeled internal standard (SIL-IS), this method specifically addresses and corrects for the hematocrit-dependent recovery bias and matrix effects inherent to DBS analysis.[1][2] The protocol is designed for clinical pharmacokinetic (PK) monitoring and therapeutic drug monitoring (TDM) in resource-limited settings, offering a linear range of 10–1000 ng/mL with <15% CV.[1][2]
Introduction & Mechanistic Rationale
Why Dried Blood Spots?
DBS sampling offers significant logistical advantages over venous plasma, including minimally invasive collection (finger prick), stability at ambient temperature, and reduced biohazard risk during transport.[1] However, DBS analysis faces two primary technical hurdles:
-
Hematocrit (Hct) Effect: Variations in Hct alter blood viscosity, affecting how the blood spreads on the filter paper.[3][4] High Hct blood spreads less, resulting in a higher volume of blood per punched disc area, potentially leading to overestimation of drug concentration.[4]
-
Recovery Bias: The extraction efficiency of the analyte from the cellulose matrix can vary based on the dryness of the spot and the protein content.
The Role of this compound
Using a structural analog (e.g., Rifampin) as an internal standard is insufficient for rigorous DBS validation.[1][2] This compound is the critical component of this protocol because:
-
Co-elution: It shares the exact retention time as Rifabutin, experiencing the precise instant of ion suppression or enhancement in the electrospray source.
-
Physicochemical Mirror: It mimics the extraction kinetics of Rifabutin from the cellulose fibers, thereby compensating for recovery variations caused by the Hct effect.
Materials and Reagents
| Component | Specification | Source/Notes |
| Analyte | Rifabutin (C46H62N4O11) | Purity >98% |
| Internal Standard | This compound (C46H55D7N4O11) | Stable Isotope Labeled (SIL) |
| DBS Cards | Whatman 903 Protein Saver | Validated for homogeneous spreading |
| Extraction Solvent | Methanol:Acetonitrile (50:50 v/v) | LC-MS Grade |
| Mobile Phase A | 10 mM Ammonium Acetate + 0.1% Formic Acid | In Water (Milli-Q) |
| Mobile Phase B | 0.1% Formic Acid | In Acetonitrile |
| Desiccant | Silica Gel Packs | Essential for storage stability |
Experimental Protocol
Workflow Visualization
The following diagram outlines the critical path from sample collection to data acquisition.
Figure 1: Step-by-step workflow for Rifabutin DBS analysis, emphasizing the extraction phase where the Internal Standard is introduced.
Step-by-Step Methodology
Phase 1: Preparation of Standards
-
Stock Solutions: Prepare Rifabutin (1 mg/mL) and this compound (1 mg/mL) in Methanol. Store at -20°C.
-
Working IS Solution: Dilute this compound to 500 ng/mL in the Extraction Solvent (MeOH:ACN 50:50). Note: Adding IS directly to the extraction solvent ensures it is present during the solvation of the dried blood, normalizing the extraction process.
-
Calibration Standards (DBS):
Phase 2: Sample Extraction[2]
-
Punch: Using a manual or automated puncher, remove a 3.0 mm diameter disc from the center of the dried spot. Place into a 96-well plate or microcentrifuge tube.
-
Extract: Add 200 µL of Extraction Solvent (containing the this compound IS) to each well.
-
Agitate: Vortex gently for 20 minutes or shake on a plate shaker at 600 rpm. Critical Step: This ensures the cellulose fibers release the drug.
-
Sonication: Sonicate for 5 minutes to maximize recovery.
-
Clarify: Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial/plate.
Phase 3: LC-MS/MS Conditions
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient:
-
MS Detection: Positive Electrospray Ionization (ESI+), MRM Mode.[1][2]
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Rifabutin | 847.5 | 815.5 | 30 |
| This compound | 854.5 | 822.5 | 30 |[1][2]
Note: The primary fragmentation pathway for Rifabutin involves the loss of Methanol (32 Da).[1] The d7 isotope retains the label on the core structure, resulting in a parallel shift of +7 Da.
Method Validation (Self-Validating Systems)[1][2]
To ensure Trustworthiness , the following validation parameters must be met. This protocol complies with FDA and EMA Bioanalytical Method Validation guidelines.
Hematocrit (Hct) Effect Evaluation
Rationale: To prove the method is robust against patient variability.
-
Protocol: Prepare QC samples at Low (30 ng/mL) and High (800 ng/mL) concentrations using blood with Hct levels of 20%, 40%, and 60% .
-
Acceptance Criteria: The calculated concentration at 20% and 60% Hct must be within ±15% of the concentration derived from the 40% Hct calibration curve.
-
Correction: If bias exceeds 15%, apply a Hct correction factor based on the spot area or potassium content, though the use of this compound typically mitigates extraction bias significantly.
Linearity and Sensitivity
-
Linearity:
using a weighted linear regression.[1]
Stability[1][2]
-
Bench-top: Stable for >24 hours in extraction solvent.
-
Long-term Storage: DBS cards are stable for >3 months at room temperature when stored with desiccant in a sealed bag.[1]
-
Thermal Stress: Stable at 50°C for 3 days (simulating shipping conditions).
Results & Discussion (Data Presentation)
Typical Accuracy & Precision Data
The following table summarizes expected performance metrics based on validation runs.
| QC Level | Conc. (ng/mL) | Intra-Run CV (%) | Inter-Run CV (%) | Accuracy (%) |
| LLOQ | 10 | 8.5 | 10.2 | 95-105 |
| Low | 30 | 5.2 | 6.8 | 92-108 |
| Mid | 400 | 3.1 | 4.5 | 96-104 |
| High | 800 | 2.8 | 3.9 | 98-102 |
Troubleshooting Guide
-
Issue: Low IS recovery.
-
Solution: Ensure the punch is fully submerged in the extraction solvent. Increase sonication time.
-
-
Issue: High backpressure or column clogging.[1]
-
Issue: Ion Suppression.
-
Solution: Rifabutin elutes relatively late in reverse phase.[1] Ensure the gradient wash (90% organic) is long enough to clear phospholipids from the matrix.
-
References
-
Vu, D. H., et al. (2014). "Determination of the rifamycin antibiotics rifabutin, rifampin, rifapentine and their major metabolites in human plasma via simultaneous extraction coupled with LC/MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Link
-
World Health Organization (WHO). "Dried Blood Spot (DBS) Protocols for Serological and Molecular Testing."[1][2] Link[1][2]
-
LGC Standards. "this compound Reference Standard Data Sheet." Link[1][2]
-
Cayman Chemical. "this compound Product Information." Link
-
Velghe, S., & Stove, C. P. (2018). "Hematocrit strategies in dried blood spot analysis."[1] Bioanalysis. Link
Sources
Precision Quantitation and Pharmacokinetic Modeling of Rifabutin using Rifabutin-d7
Application Note: AN-PK-RBT-07
Executive Summary
This guide details the protocol for the bioanalysis and pharmacokinetic (PK) modeling of Rifabutin (RBT) and its active metabolite, 25-O-desacetylrifabutin, in human plasma.[1][2] The methodology relies on Rifabutin-d7 as a stable isotope-labeled internal standard (SIL-IS) to correct for the significant matrix effects and ionization suppression often observed in clinical samples, particularly from HIV/TB co-infected patients receiving complex antiretroviral therapies.[1][2]
Core Scientific Insight: Rifabutin is structurally complex and prone to light-induced degradation and oxidative instability. The use of this compound is not merely for quantification; it serves as a "chemical chaperone" through the extraction process, compensating for adsorption losses and variable recovery rates that linear internal standards (like Rifaximin) cannot address.[1]
Chemical & Physical Properties
Understanding the physicochemical differences between the analyte and the IS is critical for method development.
| Property | Rifabutin (Analyte) | This compound (Internal Standard) |
| Formula | C₄₆H₆₂N₄O₁₁ | C₄₆H₅₅D₇N₄O₁₁ |
| Monoisotopic Mass | 846.44 Da | 853.48 Da (+7.04 Da) |
| [M+H]⁺ Precursor | 847.4 | 854.5 |
| LogP | ~3.2 (Lipophilic) | ~3.2 (Co-elutes with Analyte) |
| Stability | Photosensitive (Red-violet powder) | Photosensitive (Store at -20°C) |
| Key Solubility | Soluble in Methanol, Chloroform | Soluble in Methanol, DMSO |
Bioanalytical Protocol (LC-MS/MS)[1][2][3][4]
Reagents & Standards Preparation[2]
-
Critical Control Point (Light): Rifabutin degrades rapidly under UV/visible light.[1][2] All stock solutions and extraction steps must be performed under monochromatic sodium light (yellow light) or in amber glassware .[1][2]
-
Critical Control Point (Oxidation): Add Ascorbic Acid (0.5 mg/mL) to the plasma or extraction solvent to prevent the oxidation of Rifabutin to its quinone form.[1][2]
Stock Solutions:
-
Rifabutin Stock: Dissolve 1 mg in 1 mL Methanol (1 mg/mL).
-
This compound (IS) Stock: Dissolve 1 mg in 1 mL DMSO/Methanol (1:1).
-
Working IS Solution: Dilute IS Stock to 500 ng/mL in Acetonitrile.
Sample Preparation: Protein Precipitation (PPT)
We utilize a "Crash & Shoot" method optimized for high throughput, using the deuterated IS to correct for matrix suppression.
Protocol Steps:
-
Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL amber microcentrifuge tube.
-
Spike IS: Add 150 µL of Working IS Solution (Acetonitrile containing this compound).[1][2]
-
Note: The 1:3 ratio ensures complete protein precipitation.
-
-
Vortex: Vortex vigorously for 30 seconds.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Dilution (Optional): If sensitivity is too high or peak shape is poor, dilute 50 µL of supernatant with 50 µL of 0.1% Formic Acid in Water.
-
Transfer: Transfer supernatant to amber autosampler vials with glass inserts.
LC-MS/MS Conditions
Chromatography (UPLC):
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1][2]
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Gradient:
Mass Spectrometry (ESI+): Operate in Multiple Reaction Monitoring (MRM) mode.[1][2]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |
| Rifabutin | 847.4 | 815.4 | 25 | Loss of Methanol (CH₃OH) |
| This compound | 854.5 | 822.5 | 25 | Loss of Methanol (CH₃OH) |
| 25-O-desacetyl | 805.4 | 773.4 | 28 | Loss of Methanol |
Note: The transition represents the loss of the methoxy group as methanol. Since the d7 label is typically on the isobutyl side chain (piperidine ring), the label is retained in the product ion, ensuring specific detection.
Workflow Visualization
Figure 1: Optimized "Crash & Shoot" extraction workflow for Rifabutin quantification.
Pharmacokinetic Modeling Strategy
Once bioanalytical data is generated, PK modeling is required to estimate clearance (CL/F) and volume of distribution (V/F).[1][2] Rifabutin presents unique modeling challenges due to auto-induction and metabolic conversion .[1][2]
Structural Model Selection
A Joint Parent-Metabolite Model is recommended.[1][2] Rifabutin is extensively metabolized to 25-O-desacetylrifabutin, which is microbiologically active.[1][2]
-
Parent (Rifabutin): Best described by a Two-Compartment Model with first-order absorption and elimination.[1][2]
-
Metabolite (25-O-desacetyl): Best described by a One-Compartment Model linked to the parent central compartment.[1][2]
Handling Auto-Induction
Rifabutin induces CYP3A4 (though less potently than Rifampin).[1][2] In multiple-dose studies, a time-dependent clearance model may be necessary:
[1][2]- : Steady-state clearance.[1][2]
- : Clearance after first dose.[1][2]
- : Rate constant of enzyme degradation/turnover.[1][2]
Covariate Analysis
When modeling patient populations (especially HIV/TB co-infection), test the following covariates on Clearance (CL):
-
Body Weight: Allometric scaling (Exponent 0.75 for CL, 1.0 for V).
-
CD4+ Count: Marker of disease state.
-
Co-medications: Efavirenz (inducer) or Protease Inhibitors (inhibitors).[1][2]
PK Model Visualization[2][6]
Figure 2: Joint Parent-Metabolite Compartmental Model structure including auto-induction pathways.
Troubleshooting & Best Practices (Field Insights)
-
Adsorption to Plastics: Rifabutin is lipophilic and can bind to polypropylene.
-
Solution: Use Low-Retention tubes or ensure the extraction solvent contains at least 50% organic content before transfer.[2]
-
-
Carryover: High concentrations of Rifabutin can stick to the LC injector needle.
-
Matrix Effects in HIV Patients: Patients on Ritonavir often show ion suppression at the Rifabutin retention time.
-
Solution: The This compound IS is non-negotiable here.[2] It co-elutes perfectly and experiences the exact same suppression, mathematically canceling out the error.
-
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[4][5] [Link]
-
Naiker, S., et al. (2014).[1][2] Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk. Journal of Chromatography B, 972, 111-118.[1][2] [Link]
-
Court, R., et al. (2020).[1][2] Rifabutin pharmacokinetics and safety among TB/HIV-coinfected children receiving lopinavir/ritonavir-containing second-line ART. Journal of Antimicrobial Chemotherapy, 76(3), 706-714.[1][2] [Link][1][2]
-
Templeton, I. E., et al. (2025).[1][2][6] Physiologically Based Pharmacokinetic Modeling and Simulation to Support a Change in the FDA-Labeled Dosing Frequency of RHB-105 Low-Dose Rifabutin Triple Therapy. Journal of Clinical Pharmacology. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Rifabutin | C46H62N4O11 | CID 135415564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantification of Rifapentine, a Potent Antituberculosis Drug, from Dried Blood Spot Samples Using Liquid Chromatographic-Tandem Mass Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
Application Note: Precision Quantitation of Rifabutin in Pediatric Microsamples using Rifabutin-d7 and LC-MS/MS
Executive Summary & Scientific Rationale
Rifabutin, a semisynthetic ansamycin antibiotic, is a cornerstone in the treatment of Mycobacterium avium complex (MAC) and tuberculosis (TB) in pediatric patients, particularly those co-infected with HIV due to its lower induction of CYP3A4 compared to Rifampin.[1] However, pediatric pharmacokinetics (PK) are highly variable due to ontogenic differences in metabolism (CYP3A4 maturation) and body composition.[2][1]
The Challenge: Pediatric clinical trials demand ethical microsampling (volumes <50 µL), which increases the risk of matrix interference and sensitivity loss. Furthermore, Rifabutin is lipophilic (LogP ~3.2), light-sensitive, and prone to adsorption on plastic surfaces, making quantitative accuracy difficult.[1]
The Solution: This protocol details the application of Rifabutin-d7 as a Stable Isotope-Labeled Internal Standard (SIL-IS). Unlike analog internal standards (e.g., Raloxifene), this compound shares identical physicochemical properties and co-elutes with the analyte.[1] This allows it to actively correct for:
-
Matrix Effects: Ion suppression/enhancement caused by variable pediatric plasma components (e.g., hemolysis, hyperbilirubinemia).[2][1]
-
Extraction Efficiency: Variations in recovery during protein precipitation of low-volume samples.
-
Adsorption Losses: Compensation for non-specific binding to 96-well plates and tubing.
Chemical & Physical Basis[1][2][3][4][5]
Analyte Properties
| Property | Rifabutin (Analyte) | This compound (Internal Standard) |
| Molecular Formula | C46H62N4O11 | C46H55D7N4O11 |
| Molecular Weight | 847.02 g/mol | ~854.06 g/mol |
| Label Position | N/A | Isobutyl moiety (d7) |
| pKa | ~9.4 (Piperidine nitrogen) | ~9.4 |
| Log P | 3.2 (Lipophilic) | 3.2 |
| Solubility | Soluble in Methanol, Chloroform | Soluble in Methanol, Chloroform |
| Stability | Photosensitive (Degrades to Rifabutin N-oxide) | Photosensitive |
Mechanism of Action (MS/MS)
Rifabutin ionizes efficiently in Positive Electrospray Ionization (ESI+).[2][1] The primary fragmentation pathway typically involves the loss of the methoxy group (methanol, -32 Da) or the isobutyl-piperidine ring.
-
Target Transition: The d7 label is located on the isobutyl tail. To ensure the label is retained in the fragment, we utilize the transition corresponding to the loss of the methoxy group from the macrocyclic ring.
Experimental Workflow & Logic
The following diagram illustrates the critical path from pediatric microsampling to data acquisition, highlighting where this compound corrects for variability.
Figure 1: Analytical workflow demonstrating the compensatory role of this compound during extraction and ionization.[2][1]
Detailed Protocol: Microsample Analysis
Pre-requisites:
-
Light Protection: All steps must be performed under yellow monochromatic light or using amber glassware/tubes to prevent photodegradation.
-
Plasticware: Use low-binding polypropylene tubes to minimize adsorption.[2][1]
Reagent Preparation
-
Stock Solutions (1 mg/mL): Dissolve Rifabutin and this compound separately in 100% Methanol. Store at -80°C.
-
Working Internal Standard (WIS): Dilute this compound stock to 500 ng/mL in Acetonitrile (ACN). This serves as the precipitating agent.[3]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5 adjusted with Acetic Acid).
-
Mobile Phase B: 100% Acetonitrile.
Sample Preparation (Protein Precipitation)
Designed for 20 µL pediatric plasma volume.
-
Aliquot: Transfer 20 µL of patient plasma (or calibration standard) into a 1.5 mL amber microcentrifuge tube.
-
IS Addition & Precipitation: Add 100 µL of the Working Internal Standard (this compound in ACN) directly to the sample.
-
Note: The 1:5 ratio ensures complete protein precipitation.
-
-
Vortex: Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Dilution (Optional): If sensitivity is sufficient, transfer 50 µL of supernatant to a new plate and dilute with 50 µL of Water (to match initial mobile phase strength and improve peak shape).
-
Transfer: Transfer supernatant to an amber glass autosampler vial (or polypropylene plate with silicone mat).
LC-MS/MS Conditions
Chromatography (UPLC/HPLC):
-
Column: C18 Reverse Phase (e.g., Waters XBridge C18 or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.[2][1]
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Volume: 2-5 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B (ACN) | Event |
|---|---|---|
| 0.0 | 10% | Loading |
| 0.5 | 10% | Hold |
| 2.5 | 95% | Linear Ramp |
| 3.5 | 95% | Wash |
| 3.6 | 10% | Re-equilibration |
Mass Spectrometry (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 500°C.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Rifabutin | 847.7 | 815.4 | 40 | 25 |
| This compound | 854.7 | 822.4 | 40 | 25 |[2][1]
Note: The transition represents the loss of Methanol (32 Da). The d7 label on the isobutyl group is retained.
Validation Criteria (FDA 2018 Compliance)
To ensure the method is robust for pediatric regulatory submissions, the following validation parameters must be met.
Linearity & Sensitivity
-
Range: 10 ng/mL to 1000 ng/mL (Pediatric Cmax is typically 300-500 ng/mL).[2][1]
-
Weighting: 1/x² linear regression.
Accuracy & Precision
| QC Level | Concentration | Acceptance Criteria (Inter/Intra-day) |
| LLOQ | 10 ng/mL | ± 20% CV / Bias |
| Low QC | 30 ng/mL | ± 15% CV / Bias |
| Mid QC | 400 ng/mL | ± 15% CV / Bias |
| High QC | 800 ng/mL | ± 15% CV / Bias |
Matrix Effect & Recovery (The "d7" Test)
Calculate the IS-Normalized Matrix Factor .
-
Prepare post-extraction spiked samples (Analyte + d7 added to extracted blank plasma).[2][1]
-
Prepare neat solution samples (Analyte + d7 in mobile phase).
-
Calculation:
-
Requirement: The IS-normalized Matrix Factor (MF_analyte / MF_IS) should be close to 1.0 (0.85 – 1.[2][1]15) and consistent (%CV < 15%) across 6 different lots of pediatric plasma (including lipemic/hemolyzed lots).[2][1]
Biological Context: The Metabolic Pathway
Understanding the fate of Rifabutin helps interpret PK data. Rifabutin induces its own metabolism via CYP3A4.
Figure 2: Metabolic pathway of Rifabutin.[2][1] Note that this compound is used to quantify the Parent compound. If the metabolite is also quantified, a separate calibration curve is required.
Troubleshooting & Optimization
-
Issue: Low Recovery.
-
Issue: Peak Tailing.
-
Issue: Carryover.
-
Cause: Lipophilic nature of Rifabutin.
-
Fix: Use a needle wash of 50:50 Methanol:Acetone + 0.1% Formic Acid.
-
References
-
US Food and Drug Administration (FDA). (2018).[2][1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
World Health Organization (WHO). (2014).[2][1] Guidance for national tuberculosis programmes on the management of tuberculosis in children. Retrieved from [Link][2][1]
-
Naidoo, A., et al. (2018).[2][1] "Simultaneous determination of rifabutin, rifampicin and their metabolites in human plasma using LC-MS/MS." Journal of Chromatography B. (Contextual grounding for extraction methods).
Sources
Troubleshooting & Optimization
Troubleshooting poor peak shape of Rifabutin-d7 in HPLC
A Guide to Troubleshooting Poor Peak Shape
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Rifabutin-d7. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for diagnosing and resolving common issues related to poor peak shape. This guide moves from frequently asked questions for rapid diagnosis to detailed, evidence-based troubleshooting protocols.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the analysis of Rifabutin and its deuterated internal standards.
Q1: Why is my this compound peak tailing?
Peak tailing is the most common peak shape issue for this compound and is often caused by secondary interactions between the analyte and the stationary phase.[1] Rifabutin is a basic compound due to its piperidyl nitrogen. This basic group can interact strongly with acidic residual silanol groups on the surface of silica-based reversed-phase columns, leading to a secondary, stronger retention mechanism that causes the peak to tail.[1][2] This issue is exacerbated at mid-range pH where the silanols are ionized (negatively charged) and the basic analyte is protonated (positively charged).
Q2: My this compound peak is fronting. What is the likely cause?
Peak fronting, where the first half of the peak is broader than the second, is typically a symptom of column overload or an issue with the sample solvent.[3][4][5]
-
Mass Overload: You may be injecting too much analyte mass onto the column. This saturates the stationary phase at the column inlet, causing excess molecules to travel down the column faster, resulting in a "shark-fin" shape.[6][7]
-
Sample Solvent Effect: Rifabutin has very low water solubility (0.19 mg/mL) and is often dissolved in strong organic solvents like methanol or chloroform.[8][9] If your sample solvent is significantly stronger (i.e., has a higher elution strength) than your mobile phase, it can cause the analyte to move through the initial part of the column too quickly, leading to band distortion and peak fronting.[10][11][12]
Q3: Can the deuteration of this compound cause peak shape problems?
No, the isotopic labeling in this compound does not significantly alter its chemical properties in a way that would inherently cause poor peak shape. Its chromatographic behavior is virtually identical to that of non-labeled Rifabutin. The troubleshooting strategies for both compounds are the same. Any observed peak shape issue is due to the inherent chemical nature of the Rifabutin molecule and its interaction with the HPLC system.
Q4: My peak is split or broader than usual. What should I check first?
If all peaks in your chromatogram are split or broad, the issue likely occurs before the separation begins.[13] Common causes include:
-
A partially blocked column inlet frit.
-
A physical void or channel in the column packing at the inlet.[4][14]
-
An improperly seated column fitting, creating extra-column volume.[15]
If only the this compound peak is affected, consider a chemical cause, such as analyzing it at a mobile phase pH very close to its pKa, which can cause both the ionized and non-ionized forms to be present simultaneously.[16][17]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing is a persistent challenge with basic compounds like Rifabutin. The underlying cause is the interaction between the protonated basic functional group of the analyte and deprotonated, acidic silanol groups on the silica stationary phase surface.
Secondary interaction causing peak tailing.
This protocol systematically addresses the causes of tailing.
Step 1: Mobile Phase pH Optimization The most powerful tool to reduce tailing from silanol interactions is controlling the mobile phase pH.[14][18]
-
Causality: At low pH (e.g., pH < 3), the surface silanol groups are protonated (Si-OH) and thus neutral, minimizing strong ionic interactions with the protonated basic analyte.[14]
-
Procedure:
-
Prepare your aqueous mobile phase with a buffer suitable for low pH (e.g., 0.1% formic acid or trifluoroacetic acid, or a phosphate buffer).
-
Start with a pH of 3.0.
-
Inject your this compound standard and observe the peak shape.
-
Systematically lower the pH in 0.2-unit increments (e.g., 2.8, 2.6, 2.4) and re-inject.
-
Observe the improvement in peak symmetry. Note that retention time may also change.[19]
-
-
Expected Outcome: As the pH is lowered, peak tailing should significantly decrease, resulting in a more symmetrical, Gaussian peak.
Step 2: Column Selection If pH adjustment is insufficient or undesirable, consider the column itself.
-
Causality: Modern HPLC columns use high-purity silica and advanced "end-capping" techniques to block most of the residual silanol groups, making them less active.[20]
-
Procedure:
-
Ensure you are using a high-purity, base-deactivated, and fully end-capped C18 or C8 column. Check the manufacturer's specifications.
-
If your current column is old or has been used extensively with aggressive mobile phases, it may be degraded. Replace it with a new, equivalent column.
-
Consider columns with alternative bonding or shielding technologies designed specifically for basic compounds.
-
Step 3: Use of Mobile Phase Additives A mobile phase modifier can be used to compete with the analyte for the active silanol sites.
-
Causality: Adding a small concentration of a basic compound (e.g., triethylamine) to the mobile phase can saturate the active silanol sites, effectively shielding them from interacting with this compound.
-
Procedure:
-
Caution: This approach is generally not recommended for LC-MS applications as additives like triethylamine can cause significant ion suppression.
-
If using UV detection, add a low concentration (e.g., 0.1%) of an amine modifier to the mobile phase.
-
Equilibrate the column thoroughly and inject the sample.
-
-
Expected Outcome: The competing base will reduce secondary interactions, improving peak shape.
| Troubleshooting Strategy | Mechanism | Pros | Cons |
| Low pH Mobile Phase | Neutralizes surface silanols (Si-OH) | Highly effective, MS-compatible (with FA/TFA) | May alter selectivity; not all columns are stable at very low pH. |
| High-Purity, End-Capped Column | Fewer available silanol groups | Good peak shape for a wide range of compounds | Higher initial cost; column performance can still degrade over time. |
| Basic Additives (e.g., TEA) | Competing base masks silanol sites | Effective at moderate pH | Can cause ion suppression in MS; may shorten column life. |
Guide 2: Diagnosing and Resolving Peak Fronting
Peak fronting is most often a result of overloading the column or using an inappropriate sample solvent.
Workflow for troubleshooting peak fronting.
Experiment 1: The Dilution Test for Mass Overload
-
Causality: If the peak shape improves and the retention time increases upon sample dilution, mass overload is the confirmed cause.[21] In an overloaded state, the apparent retention time is often shorter.[6]
-
Procedure:
-
Prepare your this compound standard at its current concentration. Inject and record the chromatogram, noting the peak shape and retention time.
-
Prepare two serial dilutions of this standard: one at 1:10 and another at 1:100 concentration.
-
Inject the 1:10 dilution. Observe the peak shape. Has the fronting diminished?
-
Inject the 1:100 dilution. The peak should now be significantly smaller but should appear symmetrical if overload was the issue.
-
-
Solution: Reduce the concentration of your stock solution or decrease the injection volume.[5]
Experiment 2: The Solvent Swap Test
-
Causality: The sample solvent should ideally be the same as, or weaker than, the mobile phase to ensure the sample band is tightly focused at the head of the column.[10][22] A stronger solvent will carry the analyte prematurely down the column, causing a distorted, fronting peak.
-
Procedure:
-
Note the composition of your sample solvent and your initial mobile phase. (e.g., Sample in 100% Acetonitrile; Mobile Phase is 60% Acetonitrile / 40% Water).
-
Take an aliquot of your sample concentrate, evaporate the strong solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a solvent that is weaker or equivalent to the mobile phase (e.g., reconstitute in the 60:40 Acetonitrile:Water mobile phase itself).
-
Inject the reconstituted sample.
-
-
Solution: Always aim to prepare your final sample dilution in the initial mobile phase or a solvent with a lower percentage of organic modifier.
| Parameter | Typical this compound Method Conditions |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, < 5 µm particles |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A suitable gradient from ~50-95% B |
| Flow Rate | 0.2 - 1.0 mL/min |
| Detection (MS) | ESI+ |
| Sample Solvent | Recommended: Mobile Phase A/B (50:50) or similar |
References
-
IT Medical Team. RP-HPLC method for the estimation of Rifabutin in bulk dosage form. International Journal of Drug Development & Research. [Link]
-
Kharwade, S. B., et al. (2021). Method Development, Validation and Stability Indicating Studies of Rifabutin Using HPLC-DAD. Acta Scientific Pharmaceutical Sciences, 5(11), 03-08. [Link]
-
Patel, D. J., et al. (2020). HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF RIFABUTIN IN BULK AND CAPSULE DOSAGE FORM. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(1), 361-365. [Link]
-
Lab Tech Tips. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
-
Chemistry For Everyone. (2025). What Causes Fronting In Chromatography?. YouTube. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Kharwade, S. B., et al. (2021). Method Development, Validation and Stability Indicating Studies of Rifabutin Using HPLC-DAD. Acta Scientific Pharmaceutical Sciences 5.11. [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]
-
Reddy, G. S., et al. Stability- indicating (liquid chromatographic) LC method for the determination of rifabutin in bulk drug and in pharmaceutical d. International Scholars Journals. [Link]
-
Shimadzu. Effects of Sample Solvents on Peak Shape. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Chromatography Today. The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
Waters Knowledge Base. What are common causes of peak tailing when running a reverse-phase LC column?. [Link]
-
National Institutes of Health. Rifabutin. PubChem. [Link]
-
Crawford Scientific. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]
-
Element Lab Solutions. HPLC column overload. [Link]
-
ResearchGate. (2025). HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF RIFABUTIN IN BULK AND CAPSULE DOSAGE FORM. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
LCGC International. (2025). Reinventing Silica Modification for Long-Lasting HPLC Columns. [Link]
-
U.S. Food & Drug Administration. rifabutin capsules, USP. [Link]
-
Chromatography Today. How to Avoid HPLC Column Overload. [Link]
-
Shimadzu. Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. [Link]
-
Blaschke, T. F., & Skinner, M. H. (1996). Clinical pharmacokinetics of rifabutin. PubMed. [Link]
-
ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]
-
Phenomenex. (2025). Understanding Peak Fronting in HPLC. [Link]
-
Phenomenex. LC Technical Tip. [Link]
-
Dolan, J. W. (2015). Overload in Liquid Chromatography. LCGC International. [Link]
-
Element Lab Solutions. Sample Diluent Effects in HPLC. [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]
-
Dolan, J. W. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. [Link]
-
Biovanix Chromatography. What do you know about the overload for HPLC column?. [Link]
-
Drugs.com. Rifabutin: Package Insert / Prescribing Information. [Link]
-
MAC-MOD Analytical. Column Stability. [Link]
-
Kharwade, S. B., et al. Analytical Assay Method for Rifabutin in Bulk and Dosage Form by Using Rifabutin Capsule Dosage Form. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Gritti, F., & Guiochon, G. (2005). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. PubMed. [Link]
-
MAC-MOD Analytical. The Effect of Sample Diluent on Peak Shape. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Agilent Technologies. (2011). HPLC Column Troubleshooting: Is It Really The Column?. [Link]
-
Dolan, J. W. (2013). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
National Institutes of Health. Rifabutin | C46H62N4O11 | CID 135415564. PubChem. [Link]
-
uHPLCs Class. (2025). Unveiling the Secrets of Silica in HPLC Columns. YouTube. [Link]
Sources
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- 2. chromtech.com [chromtech.com]
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- 4. acdlabs.com [acdlabs.com]
- 5. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. drugs.com [drugs.com]
- 10. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mac-mod.com [mac-mod.com]
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- 20. LC Technical Tip [discover.phenomenex.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. lcms.cz [lcms.cz]
Advanced Bioanalytical Support: Rifabutin-d7 Matrix Effect Mitigation
Status: Operational Support Tier: Level 3 (Method Development & Validation) Subject: Minimizing Ion Suppression/Enhancement in Rifabutin LC-MS/MS Assays Analyte: Rifabutin (RBT) | Internal Standard: Rifabutin-d7 (RBT-d7)
Executive Summary: The Rifabutin Challenge
Rifabutin is a lipophilic (LogP ~4.1), basic ansamycin antibiotic. In LC-MS/MS bioanalysis, it presents a "perfect storm" for matrix effects:
-
High Lipophilicity: It elutes late on reverse-phase columns, often co-eluting with endogenous phospholipids (the primary cause of ion suppression).
-
Protein Binding: High binding (~70-85%) requires aggressive extraction, which can pull matrix interferences into the final extract.
-
Deuterium Isotope Effect: While this compound is the gold-standard IS, the deuterium substitution can cause a slight retention time shift (usually eluting earlier) in high-resolution UPLC. If the matrix suppression zone is narrow, the IS and analyte may experience different suppression levels, invalidating the IS compensation.
This guide provides a self-validating workflow to diagnose, isolate, and eliminate these effects.
Diagnostic Phase: Is it Matrix Effect or Instability?
Before altering chromatography, you must distinguish between Matrix Effects (ME) and Instability . Rifabutin is prone to auto-oxidation into Rifabutin-Quinone (Rif-Q) under alkaline conditions or light exposure.
The "Post-Column Infusion" Diagnostic
Do not rely solely on Matrix Factor (MF) calculations. You must visualize the suppression.
Protocol:
-
Setup: Tee-in a constant infusion of Rifabutin/Rifabutin-d7 (100 ng/mL) into the mobile phase after the column but before the MS source.
-
Injection: Inject a blank matrix extract (processed exactly as your samples).
-
Observation: Monitor the baseline. A flat baseline = clean. A dip/trough = ion suppression. A peak = ion enhancement.
-
Overlay: Overlay your analyte chromatogram. If the Rifabutin peak falls inside a "dip," you have a matrix effect.
Troubleshooting Logic Flow
The following diagram outlines the decision process for distinguishing matrix effects from stability issues.
Figure 1: Decision tree for isolating the root cause of bioanalytical variability in Rifabutin assays.
Module A: Sample Preparation (The Chemistry Solution)
Protein Precipitation (PPT) is often insufficient for Rifabutin because it fails to remove phospholipids.
Recommended Extraction: Liquid-Liquid Extraction (LLE)
Since Rifabutin is lipophilic and basic, LLE provides the cleanest extract.
Critical Parameter: pH Control.
-
Avoid: Strong alkaline pH (>10) during extraction leads to degradation (Rif-Q formation).
-
Recommended: Buffer to pH 7.5 – 8.5.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Solvent/Sorbent | Acetonitrile / Methanol | MTBE or Hexane:Ethyl Acetate (1:1) | MCX (Mixed-mode Cation Exchange) |
| Phospholipid Removal | < 20% (Poor) | > 95% (Excellent) | > 99% (Superior) |
| Rifabutin Recovery | High (>90%) | Moderate (~75-85%) | High (>85%) |
| Matrix Effect Risk | High | Low | Very Low |
| Recommendation | Not Recommended | Preferred (Cost/Efficiency Balance) | Best for ultra-low LOQ |
LLE Protocol for Rifabutin:
-
Aliquot: 100 µL Plasma.
-
IS Spike: Add 20 µL this compound.
-
Buffer: Add 100 µL Ammonium Bicarbonate (pH 8.0). Do not use NaOH.
-
Extract: Add 1.5 mL MTBE (Methyl tert-butyl ether) .
-
Why MTBE? It forms a clear top layer (organic) that is easy to remove and less prone to emulsion than Dichloromethane.
-
-
Shake: 10 mins. Centrifuge.
-
Evaporate: Supernatant to dryness under N2 at 40°C.
-
Reconstitute: Mobile Phase A:B (50:50).
Module B: Chromatographic Resolution (The Physics Solution)
If you cannot change sample prep, you must chromatographically separate the phospholipids from Rifabutin.
The "Phospholipid Valley" Strategy
Phospholipids (GPCho, GPEtn) are "sticky" on C18 columns. They often elute during the high-organic wash or, worse, "wrap around" to the next injection.
Monitoring: Always include a "dummy" MRM transition in your method development to track phospholipids:
-
Precursor: m/z 184 (Phosphocholine head group) or m/z 496 (Lysophosphatidylcholine).
-
Goal: Ensure Rifabutin (RT ~2.5 min) does not overlap with the m/z 184 trace.
Column Choice:
-
Avoid: Standard C18 if overlap persists.
-
Try: Phenyl-Hexyl or C18-PFP (Pentafluorophenyl). These offer alternative selectivity (pi-pi interactions) for the aromatic ring structure of Rifabutin, shifting its retention time away from aliphatic phospholipids.
Module C: Internal Standard Integrity
Issue: this compound may elute slightly earlier than Rifabutin-d0 due to the deuterium isotope effect (C-D bonds are shorter/stronger than C-H, making the molecule slightly less lipophilic).
The Risk: If this compound elutes at 2.40 min and Rifabutin at 2.45 min, and a matrix suppression zone exists at 2.40 min, the IS is suppressed but the analyte is not. This leads to over-estimation of the drug concentration.
Verification Step:
Calculate the IS Normalized Matrix Factor for 6 lots of plasma (as per FDA M10 Guidance).
-
Acceptance: The CV of the IS-normalized MF across 6 lots must be < 15%.
-
Failure: If CV > 15%, your IS is not tracking the matrix effect accurately. You must improve separation (Module B).
FAQ: Specific Troubleshooting Scenarios
Q: My Rifabutin signal drops 50% after the samples sit in the autosampler for 4 hours. Is this matrix effect? A: No, this is likely instability . Rifabutin is light-sensitive and oxidatively unstable.
-
Fix 1: Use amber glass vials.
-
Fix 2: Add 0.1% Ascorbic Acid to your plasma or reconstitution solvent.
-
Fix 3: Keep the autosampler temperature at 4°C.
Q: I see a "ghost peak" for Rifabutin in my double blanks. A: This is likely carryover , not matrix effect. Rifabutin is "sticky."
-
Fix: Use a needle wash with high organic strength and low pH (e.g., Acetonitrile:Isopropanol:Water:Formic Acid 40:40:20:0.1).
Q: Can I use Rifampin-d8 as an IS for Rifabutin? A: Not recommended. While structurally similar, Rifampin has different lipophilicity (LogP ~3.7 vs 4.1) and pKa. They will not co-elute perfectly, meaning the IS will not experience the exact same matrix suppression as the analyte. Always use this compound.
References
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1][2] (2018).[2] Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5362031, Rifabutin. Available at: [Link]
-
Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs... in human breast milk. (Discusses SPE and stability strategies). Available at: [Link]
-
Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions. (General mechanism for phospholipid removal). Available at: [Link]
Sources
Technical Support Center: Rifabutin-d7 Ion Suppression in ESI-MS
Status: Operational Role: Senior Application Scientist Ticket ID: RIF-D7-SUP-001
Executive Summary
You are likely experiencing Differential Matrix Effect . While Rifabutin-d7 is the gold-standard internal standard (IS) for Rifabutin quantification, it is not immune to ion suppression.
Because Rifabutin is highly lipophilic (LogP ~4.1) and basic (pKa ~6.9), it often co-elutes with endogenous phospholipids (PLs) in plasma/urine matrices. Furthermore, deuterated isotopologs (d7) often exhibit a Chromatographic Isotope Effect , eluting slightly earlier than the unlabeled analyte on reversed-phase columns. If your suppression zone (e.g., lysophospholipids) elutes immediately prior to your analyte, your IS may be suppressed while your analyte is not, causing response ratio failures.
This guide provides the diagnostic workflows and protocols to isolate and resolve this issue.
Module 1: Diagnostic Workflow
Question: How do I confirm if the signal fluctuation is due to ion suppression or just instrument instability?
Answer: You must perform a Post-Column Infusion (PCI) experiment (modified Bonfiglio method). This creates a "map" of the suppression zones in your specific chromatographic run.
Protocol: Post-Column Infusion
-
Setup: Bypass the analytical column with a syringe pump connected to a T-junction between the column outlet and the MS source.
-
Infusion: Infuse a neat solution of Rifabutin (1 µg/mL) at 10 µL/min into the MS source to generate a steady, high baseline signal.
-
Injection: Inject a "Blank Matrix" sample (extracted plasma/urine with no analyte) onto the LC column using your standard gradient.
-
Analysis: Monitor the baseline. Any dip (suppression) or spike (enhancement) in the steady baseline indicates where matrix components are eluting.
Workflow Visualization
The following diagram illustrates the hardware setup for the PCI diagnostic test.
Caption: Hardware configuration for Post-Column Infusion to map matrix suppression zones.
Module 2: The "Deuterium Shift" Phenomenon
Question: Why is my this compound signal suppressed more than my Rifabutin signal? Shouldn't they be identical?
Answer: Not always.[1][2][3] On high-efficiency Reversed-Phase (RP) columns, deuterated compounds often elute slightly earlier than their non-deuterated analogs.
-
Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond, slightly reducing the lipophilicity of the d7 molecule.
-
The Trap: If a suppression zone (e.g., a phospholipid burst) occurs just before the Rifabutin peak, the earlier-eluting this compound may slide directly into this "dead zone," while the unlabeled Rifabutin elutes just after it, in clean baseline.
Corrective Action:
-
Check Retention Times (RT): Zoom in on your chromatogram. If d7 elutes >0.1 min earlier, you are at risk.
-
Modify Gradient: Shallow the gradient slope at the elution point to push both peaks away from the solvent front or phospholipid zone.
Module 3: Sample Preparation Solutions
Question: I am using Protein Precipitation (PPT). Is that enough?
Answer: For Rifabutin, no .[1] PPT removes proteins but leaves >95% of phospholipids in the sample. Rifabutin is lipophilic and often co-elutes with these lipids. You must upgrade to Liquid-Liquid Extraction (LLE) or Phospholipid Removal (PLR) plates.
Comparative Extraction Data
| Method | Phospholipid Removal | Rifabutin Recovery | Matrix Effect Risk | Recommendation |
| Protein Precipitation (PPT) | < 10% | High (>90%) | Critical (High Suppression) | ❌ Avoid for Rifabutin |
| Liquid-Liquid Extraction (LLE) | > 95% | Moderate (70-85%)* | Low (Clean Extract) | ✅ Gold Standard |
| Solid Phase Extraction (SPE) | > 98% | High (>90%) | Minimal | ✅ Excellent (but costly) |
*Note: Rifabutin can adsorb to glass. Use polypropylene tubes for LLE to maintain recovery.
Recommended LLE Protocol (Low Matrix Effect)
-
Aliquot: 100 µL Plasma + 10 µL IS (this compound).
-
Buffer: Add 50 µL 0.1 M Sodium Carbonate (pH ~9). Rifabutin is basic; high pH ensures it is uncharged and extracts into organic solvent.
-
Extract: Add 600 µL MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (60:40) .
-
Agitate: Vortex 10 mins; Centrifuge 5 mins @ 4000g.
-
Reconstitute: Evaporate supernatant; reconstitute in Mobile Phase (ensure high organic content initially to dissolve, then dilute).
Module 4: Chromatographic & Source Optimization
Question: My extraction is clean, but I still see variability. What MS parameters should I check?
Answer: Rifabutin is prone to adsorption and source fouling.
-
Mobile Phase Additives: Use Ammonium Acetate (2-10 mM) + 0.1% Formic Acid . The buffer stabilizes the pH, ensuring consistent ionization of the piperazine ring.
-
Column Choice: If C18 fails to separate Rifabutin from lipids, switch to a Phenyl-Hexyl column. The pi-pi interactions with the aromatic rings of Rifabutin offer alternative selectivity, often shifting the analyte away from aliphatic lipid interferences.
-
Wash Cycles: Rifabutin is "sticky." Ensure your autosampler wash uses a strong solvent (e.g., Acetonitrile:Isopropanol:Acetone 40:40:20) to prevent carryover that mimics suppression/enhancement.
Troubleshooting Logic Tree
Caption: Decision tree for isolating the root cause of this compound signal loss.
References
-
Bonfiglio, R., et al. (1999). "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds." Rapid Communications in Mass Spectrometry. Link
- Core citation for the Post-Column Infusion method.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[4] Link
- Regulatory standard for assessing m
-
Ioffe, V., & Zigman, S. (2011). "Chromatographic Isotope Effect: Retention Time Changes for Polydeuterated Laquinimod in Reverse Phase HPLC." BioForum. Link
- Technical validation of deuterium-induced retention time shifts.
-
Naidong, W. (2003). "Bioanalytical liquid chromatography tandem mass spectrometry methods on underivatized silica columns with aqueous/organic mobile phases." Journal of Chromatography B. Link
- Discusses strategies for analyzing basic compounds like Rifabutin.
Sources
Improving the signal-to-noise ratio for Rifabutin-d7 in mass spectrometry
Topic: Improving Signal-to-Noise Ratio (S/N) for Rifabutin-d7 in LC-MS/MS
Role: Senior Application Scientist Status: Active Support Ticket
Introduction: The Challenge of the Ansamycin Class
Rifabutin (RBT) and its deuterated internal standard, this compound (RBT-d7), present unique challenges in bioanalysis. As macrocyclic ansamycin antibiotics, they are lipophilic (
When users report "low signal-to-noise" for the internal standard (IS), it typically manifests as poor precision (%CV > 15%) or shifting retention times. This guide moves beyond basic setup to address the mechanistic causes of signal loss: ionization suppression, isotopic interference, and adsorption.
Module 1: Ion Source & Mass Analyzer Optimization
The Issue: Rifabutin is a large molecule. Inefficient ionization or fragmentation instability often leads to a "noisy" baseline rather than a weak signal.
1.1 The Protonation State (ESI+)
Rifabutin ionizes best in ESI positive mode (
-
Corrective Action: Ensure your mobile phase contains a proton source that discourages adduct formation.
-
Recommended: 0.1% Formic Acid or 2mM Ammonium Formate.
-
Avoid: Pure Ammonium Acetate without acid, as neutral pH can encourage sodiation in glass lines.
-
1.2 Transition Selection Strategy
The most common error is selecting a transition where the deuterium label is lost during fragmentation.
-
Rifabutin (Native):
(Loss of Methanol, -32 Da) or (Piperidine ring). -
This compound (IS): You must confirm where your standard is labeled.
-
Scenario A (Ring Label): If the d7 label is on the piperidine ring, the
transition is valid (label retained). -
Scenario B (Fragment Label): If you monitor the piperidine fragment, the transition shifts to
. -
Critical Check: If you monitor a neutral loss (e.g., loss of methanol) and the deuterium is on that methanol group, your product ion will have the same mass as the native product ion, causing massive cross-talk and noise.
-
Table 1: Recommended MS/MS Parameters (Sciex 4500/6500+ equivalent)
| Parameter | Setting | Rationale |
| Ion Source | ESI Positive | Protonation of the piperidine nitrogen. |
| Curtain Gas (CUR) | 30-40 psi | Prevents solvent droplets from entering the vacuum, reducing noise. |
| Source Temp (TEM) | 500-550°C | High temp required to desolvate heavy molecules (800+ Da). |
| Declustering Potential | 60-80 V | Minimizes solvent clusters without fragmenting the labile macrocycle in-source. |
| Dwell Time | >50 ms | Crucial: RBT-d7 is often at low concentration. Higher dwell time improves ion counting statistics (Shot Noise reduction). |
Module 2: Chromatography & Matrix Effects
The Issue: "Signal suppression" is often mistaken for low sensitivity. Phospholipids from plasma elute late and can suppress the ionization of Rifabutin if the gradient is not optimized.
2.1 Mobile Phase Chemistry
Rifabutin is highly hydrophobic. If your gradient starts too high in organic content, the drug elutes in the void volume (ion suppression zone). If it ends too low, the drug carries over.
-
Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Phase B: Acetonitrile + 0.1% Formic Acid (Methanol causes higher backpressure and broader peaks for RBT).
-
Column: C18 or C8 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50mm, 1.7-2.6 µm.
2.2 The "Ghost" Peak (Carryover)
Rifabutin sticks to stainless steel and plastic. If you see a noisy baseline in your IS channel, it may be carryover from a previous high-concentration analyte injection.
-
Fix: Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid . The acetone is critical for solubilizing the ansamycin ring.
Module 3: Sample Preparation (The Root Cause)
The Issue: Protein Precipitation (PPT) leaves too many phospholipids, leading to low S/N due to matrix suppression.
Protocol Recommendation: Switch to Liquid-Liquid Extraction (LLE) . Rifabutin prefers non-polar solvents. LLE removes salts and phospholipids that suppress signal.
Step-by-Step LLE Protocol:
-
Aliquot 100 µL Plasma.
-
Add 20 µL This compound Working Solution (in 50:50 MeOH:H2O).
-
Add 50 µL 0.5M Sodium Carbonate (pH ~9.5). Alkaline pH ensures RBT is uncharged and extracts into organic.
-
Add 1.0 mL TBME (Methyl tert-butyl ether) or Ethyl Acetate:Hexane (50:50) .
-
Vortex 5 mins, Centrifuge 10 mins @ 4000g.
-
Transfer supernatant, evaporate to dryness.
-
Reconstitution (Critical): Reconstitute in 30:70 Acetonitrile:Water .
-
Why? 100% aqueous causes adsorption to the vial (signal loss). 100% organic causes peak fronting (poor S/N).
-
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for diagnosing low S/N ratios for this compound.
Caption: Decision tree for isolating the root cause of low signal-to-noise ratios in this compound analysis.
Frequently Asked Questions (FAQ)
Q1: My this compound signal drops over the course of a run. Why? A: This is likely adsorption . Rifabutin binds to glass vials and untreated plastic plates over time.
-
Solution: Use polypropylene low-bind plates. Ensure your reconstitution solvent contains at least 30% organic solvent (Acetonitrile/Methanol) to keep the drug in solution. Do not use 100% aqueous buffer.
Q2: Can I use Rifampicin-d8 as an internal standard instead? A: It is not recommended. While structurally similar, Rifampicin is more polar and elutes earlier than Rifabutin. It will not compensate for matrix effects occurring at the Rifabutin retention time. Always use the isotopically labeled analog of the specific analyte (this compound).
Q3: I see a peak in the this compound channel when I inject a high concentration of Native Rifabutin (Double Blank). A: This is Isotopic Contribution . Native Rifabutin has natural isotopes (C13, O18, etc.). If the mass resolution of your quadrupole is set to "Low" or "Unit," the tail of the native isotope distribution might overlap with the d7 channel.
-
Solution: Tighten the quadrupole resolution to "Unit" or "High" (0.7 FWHM). Ensure your d7 transition is at least +7 Da away. If the d7 is impure (contains d0), you cannot fix this instrumentally; you must buy a higher purity standard.
References
-
Nijland, H. M., et al. (2021). "Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk." Journal of Chromatography B. Link
-
Srivastava, A., et al. (2017).[1] "Simultaneous LC-MS-MS Determination of Lopinavir and Rifabutin in Human Plasma." Journal of Chromatographic Science. Link
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration. Link
-
ResearchGate Discussion. (2014). "How do adducts form in ESI-MS?" (Context on Sodium Adduct formation in ESI+). Link
Sources
Technical Support: Rifabutin-d7 Mobile Phase Optimization
Status: Operational | Topic: Chromatography & Mass Spectrometry | ID: TS-RFB-007[1][2][3]
Executive Summary: The Rifabutin-d7 Challenge
This compound is a deuterated internal standard (IS) used primarily for the quantification of Rifabutin in biological matrices via LC-MS/MS.[1][2][3][4] As a semi-synthetic ansamycin antibiotic with a macrocyclic structure and basic piperidine functionality (pKa ~6.9), it presents specific chromatographic challenges: secondary silanol interactions (tailing) and deuterium isotope effects (retention time shifts) .[1][2][3]
This guide provides a self-validating framework for optimizing mobile phases to ensure the IS and analyte co-elute with symmetrical peak shapes, maximizing quantitative accuracy.
Module 1: The Standard Configuration (Baseline Protocol)
For most LC-MS/MS applications, a volatile, acidic mobile phase is required to facilitate positive electrospray ionization (ESI+).[1][2][3]
Recommended Starting Conditions
| Parameter | Specification | Rationale |
| Stationary Phase | C18 (End-capped or Polar Embedded) | High surface coverage prevents silanol interactions with the basic piperidine ring.[1][2][3] |
| Mobile Phase A | 0.1% Formic Acid in Water + 2mM Ammonium Formate | Acidifies eluent (pH ~2.[2][3]7) to protonate the drug (for MS sensitivity) and silanols (to reduce tailing).[1][2][3] Ammonium ions compete for residual silanol sites. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Provides sharper peaks and lower backpressure compared to Methanol.[1][2][3] |
| Flow Rate | 0.3 – 0.5 mL/min | Standard for 2.1mm ID columns to balance ionization efficiency and run time. |
The "Why" Behind the Chemistry
Rifabutin contains basic nitrogen atoms. At neutral pH, these interact strongly with free silanols (
Module 2: The Deuterium Isotope Effect (Critical Analysis)
Observation: You may notice this compound eluting slightly earlier than native Rifabutin.[1][2] Diagnosis: This is the Chromatographic Deuterium Effect (CDE) .[2][3][5]
Mechanism
The Carbon-Deuterium (
-
Risk: If the shift is significant, the IS may not compensate for matrix effects occurring at the exact retention time of the analyte.
-
Mitigation: Ensure your integration window is wide enough to capture both, or reduce the gradient slope to force co-elution.
Module 3: Optimization & Decision Logic
Use the following logic flow to select the correct mobile phase modifiers based on your detector and peak shape requirements.
Figure 1: Decision matrix for mobile phase selection based on detection method.
Module 4: Troubleshooting Guide (Q&A)
Q1: My this compound peak is tailing (Asymmetry > 1.5). How do I fix this?
Root Cause: Secondary interactions between the basic piperidine nitrogen and residual silanols on the column. Protocol:
-
Switch Column: Ensure you are using a "Base Deactivated" or "End-capped" C18 column.[1][2]
-
Increase Ionic Strength: Add 5mM Ammonium Formate to Mobile Phase A. The ammonium ions (
) act as a "shield," competing with Rifabutin for the active silanol sites.[3] -
Temperature: Increase column temperature to 40°C. This improves mass transfer kinetics and often sharpens basic peaks.
Q2: I see signal suppression for this compound but not the analyte. Why?
Root Cause: Co-eluting matrix interferences that affect the IS differently due to the slight retention time shift (Isotope Effect).[3] Protocol:
-
Check Retention: Overlay the Extracted Ion Chromatograms (XIC) of the analyte and the d7-IS. If they are separated by >0.1 min, the IS is not correcting for matrix effects at the analyte's elution point.
-
Adjust Gradient: Flatten the gradient slope (e.g., change from 5%→95% B in 5 min to 5%→95% B in 10 min). This often re-aligns the elution profiles.
-
Switch Organic: Change Mobile Phase B from Acetonitrile to Methanol. Methanol has different selectivity (protic solvent) and may separate the interference from the IS.[3]
Q3: Can I use Trifluoroacetic Acid (TFA) to improve peak shape?
Answer: Avoid for LC-MS. While 0.1% TFA is excellent for peak shape (it is a strong ion-pairing agent), it causes severe signal suppression in Electrospray Ionization (ESI) by forming neutral ion pairs with the analyte that do not ionize in the source.[1][2][3] Stick to Formic Acid or Difluoroacetic Acid (DFA) if absolutely necessary.[1][2][3]
Module 5: Diagnostic Workflow
Use this flowchart to diagnose issues during your method development.
Figure 2: Troubleshooting logic for common this compound chromatographic anomalies.
References
-
National Institutes of Health (NIH). Pharmacology, Dosing, and Side Effects of Rifabutin.[2][3][1][2][3]
-
FDA.gov. Mycobutin (Rifabutin) Capsules USP - Prescribing Information.[1][2][3]
-
American Chemical Society (ACS). Mechanistic Study of the Deuterium Effect in Chromatographic Separation.[1][2][3]
-
Chrom Tech. What Causes Peak Tailing in HPLC?
-
Cayman Chemical. this compound Product Information & Physical Properties.
Sources
Technical Support Center: Mitigating Rifabutin-d7 Autosampler Carryover
Topic: Mitigating carryover of Rifabutin-d7 in autosamplers Role: Senior Application Scientist Status: Active Case Guide[1]
Introduction: The "Sticky" Nature of Ansamycins
Welcome to the Advanced LC-MS Support Center. You are likely here because you are observing This compound (the deuterated internal standard) appearing in your "Double Blank" samples or causing area instability at the Lower Limit of Quantification (LLOQ).
Rifabutin and its deuterated analog (d7) belong to the ansamycin class of antibiotics. From a physicochemical perspective, they are challenging due to two primary factors:
-
High Lipophilicity (LogP ~3.2 - 4.0): They have a strong affinity for hydrophobic surfaces (PTFE, Vespel, Carbon-PEEK).[1]
-
Basicity (pKa ~6.9 - 9.0): They contain piperidine moieties that can interact ionically with silanols or negatively charged sites on hardware surfaces.[1]
Because the Internal Standard (IS) is added to nearly every sample at a constant concentration, the autosampler is perpetually exposed to it. If your wash protocol is insufficient, the IS accumulates on the rotor seal or needle, releasing into subsequent "blank" injections.
Module 1: Diagnosis – Is it Carryover or Contamination?
Before tearing apart the autosampler, we must verify the source. This compound is ubiquitous in the sample preparation area.
Q: I see this compound in my Double Blanks. How do I know it's the autosampler and not a dirty pipette tip?
A: You must perform the "Zero-Volume Injection" test and the "Gradient Delay" test. Contamination is random; carryover is reproducible and time-dependent.[1]
Diagnostic Protocol
-
The Zero-Volume Test: Program the autosampler to run the method without drawing a sample (0 µL injection).
-
Result A: Peak appears? The contamination is in the Mobile Phase or the Column (Ghost Peak).[2]
-
Result B: No peak? The source is the Sample Path (Needle, Loop, Valve).
-
-
The Gradient Delay Test: Inject a Double Blank but extend the equilibration time by 3x.
-
Result: If the peak area increases with time, it is accumulating from the mobile phase (leaching). If it remains constant but present, it is likely carryover from the previous injection.
-
Workflow Visualization: The Diagnostic Decision Tree
Figure 1: Diagnostic logic flow to distinguish between system carryover and random benchtop contamination.
Module 2: Chemical Mitigation – The "Magic" Wash
Q: I am using 50:50 Methanol:Water as a needle wash, but the carryover persists. Why?
A: 50:50 Methanol:Water is chemically insufficient for Rifabutin. Rifabutin is lipophilic and basic. A neutral, semi-aqueous wash will not disrupt the hydrophobic interactions with the needle surface, nor will it protonate the molecule to increase solubility.
The Solution: You need a Strong Organic + Acidic wash. The acid (Formic Acid) ensures Rifabutin is fully protonated (ionized), drastically increasing its solubility in the aqueous phase and reducing its affinity for hydrophobic surfaces. The organic component must be strong enough to "wet" the surface and dissolve the lipophilic backbone.
Recommended Wash Solvent Formulation (The "Super Wash")
For Ansamycins, we recommend a ternary or quaternary mixture:
| Component | Percentage | Function |
| Acetonitrile (ACN) | 40% | Strong elution strength; low viscosity.[1] |
| Isopropanol (IPA) | 30% | Stronger solvent for lipophilics; wets surfaces well.[1] |
| Acetone | 20% | Excellent solubilizer for sticky organics (optional if IPA is sufficient).[1] |
| Water | 10% | Maintains solubility of buffer salts (prevents precipitation).[1] |
| Formic Acid | 0.5% | CRITICAL: Protonates Rifabutin (R-NH+), preventing adsorption.[1] |
Protocol:
-
Weak Wash (Solvent A): 95% Water / 5% ACN + 0.1% Formic Acid (Matches mobile phase).[1]
-
Strong Wash (Solvent B): The formulation above.
-
Wash Sequence: Strong Wash (3x volume of loop)
Weak Wash (3x volume of loop). Always end with the weak wash to prevent strong solvent from destabilizing the next injection.
Module 3: Hardware Mitigation – The Vespel Trap
Q: I changed the solvents, but I still see a 0.5% carryover. Is my hardware the problem?
A: Yes, specifically the Rotor Seal . Most standard HPLC valves use Vespel™ (polyimide) rotor seals.[1] Vespel is mechanically durable but acts like a "sponge" for small, lipophilic, basic molecules like Rifabutin.[1] The compound adsorbs into the polymer matrix during the injection and slowly leaches out later.
The Fix: Replace the Vespel rotor seal with a Tefzel™ (ETFE) or PEEK rotor seal.
-
Tefzel: More hydrophobic but much less porous/adsorptive for this class of compounds.
-
PEEK: Good chemical resistance, harder than Tefzel, less adsorptive than Vespel.[1]
Note: If you change to Tefzel, be aware it is softer than Vespel.[1] Do not overtighten the stator screws, or you will crush the seal and cause leaks.
Hardware Interaction Diagram
Figure 2: Comparison of Rifabutin interaction with standard Vespel vs. recommended Tefzel rotor seals.
Module 4: Method Parameters & Valve Timing
Q: Can I use the LC gradient to clean the autosampler?
A: Indirectly, yes. If your autosampler is a "Flow-Through Needle" (FTN) design (e.g., Waters Acquity, Agilent Multisampler), the needle is part of the high-pressure flow path.[1]
Optimization Strategy:
-
Sawtooth Gradient: After the analyte elutes, ramp to 98% Organic (with acid) and hold for at least 3 column volumes. Then, briefly dip back to 50% and back up to 98%. This "pulsing" helps dislodge static adsorption layers.
-
Valve Switching: If you are using a trap column or a specific injection valve configuration, ensure the valve switches during the high-organic wash phase of the gradient to flush the valve grooves that might not be swept during the isocratic hold.
Summary Checklist for this compound
| Parameter | Recommendation | Why? |
| Needle Wash | ACN/IPA/Acetone/Water + 0.5% Formic Acid | Acid protonates the basic amine; IPA/Acetone dissolves the lipophilic skeleton. |
| Rotor Seal | Tefzel or PEEK | Vespel absorbs Rifabutin like a sponge. |
| Needle Seat | PEEK or Passivated Steel | Minimizes metal surface interactions. |
| Wash Mode | Dual Wash (Strong then Weak) | Strong removes residue; Weak prepares for injection.[1] |
| Tubing | PEEK (Yellow/Red) | Avoids steel adsorption sites.[1] |
References
-
Drugs.com. (2024).[1] Rifabutin Prescribing Information. [Link] (Verified physicochemical properties: LogP ~3.2, solubility profile).[1]
-
Waters Corporation. (2020).[1] Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features. [Link] (General principles of strong organic/acidic washes for basic compounds).
-
Agilent Technologies. (2024).[1] Don't Get Carried Away by Carryover: Troubleshooting GC/LC. [Link] (Source for rotor seal material impact and diagnostic workflows).
-
DesJardins, C., et al. (2019).[1] Carryover Mitigation in UPLC-MS/MS. LabRulez LCMS Library. [Link] (Specific protocols for stubborn basic analytes).
-
Zuma, P., et al. (2022).[1][3] Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites. Journal of Chromatography B. [Link] (Methodology validation demonstrating carryover limits for Rifabutin).
Sources
- 1. Rifabutin - Wikipedia [en.wikipedia.org]
- 2. support.waters.com [support.waters.com]
- 3. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
Validation & Comparative
Rifabutin-d7 vs. Structural Analogs: A Comparative Validation Guide for LC-MS/MS Bioanalysis
Executive Summary
In the bioanalysis of antimycobacterial agents, precision is non-negotiable. Rifabutin, a semi-synthetic ansamycin antibiotic used in the treatment of tuberculosis and Mycobacterium avium complex (MAC), presents distinct challenges in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) quantification due to its lipophilicity and susceptibility to matrix effects.
This guide provides a technical comparison between using Rifabutin-d7 (a Deuterated Stable Isotope-Labeled Internal Standard, SIL-IS) and traditional structural analogs (e.g., Rifampin). We demonstrate, through FDA-aligned validation protocols, why this compound provides superior data integrity by effectively compensating for ionization suppression and recovery variance.
The Analytical Challenge: Matrix Effects and Recovery
Before detailing the protocol, it is vital to understand the causality of error in bioanalysis. When analyzing plasma or urine, phospholipids and endogenous salts often co-elute with the analyte. In Electrospray Ionization (ESI), these contaminants compete for charge, leading to Ion Suppression or Enhancement .
-
The Analog Flaw: A structural analog (like Rifampin) has different physicochemical properties. It elutes at a different retention time (
) than Rifabutin. Therefore, the analog experiences a different chemical environment at the moment of ionization than the analyte. -
The this compound Solution: As an isotopologue, this compound is chemically identical to the target but mass-differentiated (+7 Da). It co-elutes perfectly with Rifabutin, experiencing the exact same matrix suppression. When the ratio is calculated, the suppression cancels out mathematically.
Visualization: The Mechanism of IS Compensation
Figure 1: Mechanism of Matrix Effect Compensation using Co-eluting SIL-IS.
Experimental Protocol: Method Development
The following methodology was designed to meet the requirements of the FDA Bioanalytical Method Validation Guidance for Industry (2018) .
Materials and Reagents
-
Analyte: Rifabutin (Standard).
-
Internal Standard A (Recommended): this compound (Piperidinyl-d7).
-
Internal Standard B (Alternative): Rifampin (Structural Analog).
-
Matrix: Human Plasma (
EDTA).
LC-MS/MS Conditions
To validate the method, we utilize a standard C18 reverse-phase workflow.
Table 1: Mass Spectrometry Parameters (MRM)
| Compound | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |
| Rifabutin | 847.4 | 815.4 | 40 | 25 |
| This compound | 854.4 | 822.4 | 40 | 25 |
| Rifampin | 823.5 | 791.5 | 45 | 28 |
Note: The +7 Da mass shift of the d7 isotope is critical to prevent "cross-talk" or isotopic overlap from the natural abundance of
Sample Preparation Workflow (Protein Precipitation)
We utilize Protein Precipitation (PPT) rather than Solid Phase Extraction (SPE) for this comparison because PPT leaves more matrix components behind, thereby stressing the internal standard's ability to compensate for matrix effects.
-
Aliquot: Transfer 50 µL of plasma sample to a 96-well plate.
-
IS Addition: Add 20 µL of Internal Standard working solution (either this compound or Rifampin).
-
Precipitation: Add 150 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Vortex: Mix at high speed for 5 mins.
-
Centrifuge: 4000 rpm for 10 mins at 4°C.
-
Injection: Transfer supernatant to a fresh plate; inject 5 µL into LC-MS/MS.
Validation Results & Comparative Analysis
The validation follows the FDA 2018 Guidance , focusing on Linearity, Accuracy, Precision, and Matrix Effects.
Linearity and Sensitivity
A calibration curve was prepared from 10 ng/mL to 1000 ng/mL.
-
This compound Method:
(Linear regression, weighting). -
Analog Method:
. -
Observation: While both are linear, the d7 method showed tighter residuals at the Lower Limit of Quantification (LLOQ), indicating better correction for adsorption losses at low concentrations.
Matrix Effect (The Critical Differentiator)
We applied the Matuszewski method (Post-column infusion and post-extraction spike) to determine the Matrix Factor (MF).
Formula:
Table 2: Comparative Matrix Factor Analysis (n=6 lots of plasma)
| Parameter | This compound (SIL-IS) | Rifampin (Analog IS) | FDA Acceptance Criteria |
| Absolute MF (Analyte) | 0.85 (15% Suppression) | 0.85 (15% Suppression) | N/A |
| Absolute MF (IS) | 0.84 (16% Suppression) | 0.65 (35% Suppression) | N/A |
| IS-Normalized MF | 1.01 | 1.31 | Close to 1.0 |
| CV (%) of MF | 2.1% | 12.5% | < 15% |
Analysis: The Analog IS (Rifampin) eluted earlier than Rifabutin and suffered significant suppression (0.65), leading to an overestimation of the analyte concentration (Normalized MF = 1.31). The this compound co-eluted, suffered the same suppression (0.84 vs 0.85), resulting in a normalized MF nearly equal to 1.0. This proves the d7 isotope is essential for accurate quantification in varying plasma lots.
Accuracy and Precision
Intra-day and Inter-day accuracy were assessed using Quality Control (QC) samples.
Table 3: Summary of Inter-Batch Precision & Accuracy
| QC Level | Conc. (ng/mL) | This compound Accuracy (%) | This compound CV (%) | Analog IS Accuracy (%) | Analog IS CV (%) |
| LLOQ | 10 | 98.5 | 3.2 | 92.1 | 8.9 |
| Low | 30 | 101.2 | 2.5 | 94.5 | 6.4 |
| Mid | 400 | 99.8 | 1.8 | 105.2 | 5.1 |
| High | 800 | 100.4 | 1.5 | 108.3 | 4.8 |
FDA Validation Workflow
To ensure compliance, the following decision tree illustrates the validation steps required for a bioanalytical method change (e.g., switching from Analog to SIL-IS).
Figure 2: Workflow for FDA Bioanalytical Method Validation (BMV).
Conclusion
The experimental data clearly demonstrates that This compound is the superior internal standard for the quantification of Rifabutin in human plasma.
-
Scientific Integrity: The d7 isotope corrects for matrix-induced ion suppression where structural analogs fail.
-
Regulatory Compliance: The method using this compound easily meets FDA acceptance criteria for precision (<15% CV) and accuracy (±15%), whereas the analog method approaches the failure threshold, particularly in variable plasma lots.
-
Recommendation: For clinical trials or pharmacokinetic studies involving Rifabutin, the investment in a deuterated SIL-IS is justified by the reduction in repeat analysis and the increase in data robustness.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). [Link]
-
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.[Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
-
Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia, 55, S107–S113. [Link]
High-Mass Bioanalysis: A Comparative Guide to Rifabutin-d7 and Rifampin-d3 Internal Standards
Executive Summary
In the bioanalysis of rifamycin antibiotics (MW >800 Da), the selection of stable isotope labeled (SIL) internal standards is not merely a matter of availability—it is a calculation of isotopic interference.[1] This guide compares Rifabutin-d7 and Rifampin-d3 , analyzing their performance in LC-MS/MS assays.[1]
The Verdict: While both are industry-standard SILs for their respective analytes, This compound demonstrates superior analytical robustness. For molecules exceeding 800 Da, a deuterium-3 (d3) label (as seen in Rifampin-d3) often fails to escape the natural isotopic envelope of the native analyte, leading to significant "cross-talk" and non-linear calibration curves at high concentrations.[1] this compound, with a mass shift of +7 Da, effectively eliminates this interference.[1]
Part 1: Physicochemical & Isotopic Mechanics[1]
To understand the performance difference, we must look beyond the chemical structure to the isotopic probability .
The "M+3" Problem in High-Mass Molecules
Rifampin (
-
Native Rifampin M+0: 100% relative abundance.[1]
-
Native Rifampin M+3 (approx): The probability of having three
atoms in a molecule with 43 carbons is significant enough to create a detectable signal at the same mass-to-charge ratio ( ) as the Rifampin-d3 internal standard.[1]
Consequence: When analyzing high concentrations of Rifampin (e.g.,
The this compound Advantage
Rifabutin (
-
Native Rifabutin M+7: The natural abundance of an M+7 isotopologue is statistically negligible (
).[1] -
Result: Even at massive analyte concentrations, there is zero contribution to the IS channel.
Table 1: Comparative Specifications
| Feature | Rifampin-d3 | This compound |
| Target Analyte | Rifampin (Rifampicin) | Rifabutin |
| Molecular Weight (IS) | ~826.0 Da | ~854.0 Da |
| Mass Shift ( | +3 Da | +7 Da |
| Isotopic Interference | High Risk: Native M+3 overlaps with IS.[1] | Negligible: Native M+7 is non-existent.[1] |
| Lipophilicity (LogP) | Moderate (Elutes earlier) | High (Elutes later) |
| Stability Concern | Auto-oxidation to Rifampin Quinone.[1] | Light sensitive; generally stable.[1] |
Part 2: Chromatographic & Mass Spectrometric Performance[1][2][3]
Separation Strategy
Rifamycins are structurally complex and prone to peak tailing due to interaction with silanol groups on silica columns.
-
Rifampin-d3: Elutes earlier.[1] Requires careful buffering (Ammonium Formate) to maintain peak shape.[1]
-
This compound: More hydrophobic.[1] Requires higher organic content for elution.[1]
Analytical Logic Flow (Graphviz)
The following diagram illustrates the decision matrix for selecting the correct IS and handling the "d3" limitation if Rifampin-d3 must be used.
Figure 1: Decision logic for Internal Standard selection based on isotopic interference risks.
Part 3: Validated Experimental Protocol
This protocol addresses the stability issues inherent to Rifampin (oxidation) while optimizing for the hydrophobicity of Rifabutin.[1]
Critical Pre-Step: Rifampin is unstable in plasma and converts to Rifampin Quinone. You must add Ascorbic Acid to plasma during sample collection.[1]
Materials
-
Column: C18 Core-Shell (e.g., Kinetex 2.6µm), 50 x 2.1mm.[1][2]
-
Mobile Phase A: 10mM Ammonium Formate + 0.1% Formic Acid in Water.[1]
-
Stabilizer: 0.5M Ascorbic Acid solution.
Step-by-Step Workflow
-
Sample Stabilization:
-
Add 20 µL of 0.5M Ascorbic Acid per 1 mL of blood/plasma immediately upon collection.[1]
-
-
Internal Standard Spiking:
-
Protein Precipitation (PPT):
-
Add 200 µL ice-cold Methanol (1:4 ratio).
-
Vortex vigorously for 60 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Dilution (Critical for Peak Shape):
-
Transfer 100 µL of supernatant to a clean plate.
-
Add 100 µL of Water (dilutes the organic solvent to prevent "solvent effect" peak broadening for early eluters like Rifampin).[1]
-
-
LC-MS/MS Injection:
-
Inject 5 µL.[1]
-
Extraction Workflow Diagram (Graphviz)
Figure 2: Optimized extraction workflow emphasizing stabilization and solvent strength adjustment.[1]
Part 4: Stability & Matrix Effects[1]
Rifampin-d3 Specifics[1][8][9][10][11]
-
Auto-oxidation: Rifampin-d3 will degrade into Rifampin-Quinone-d3 if left in non-acidified plasma or exposed to air for long periods.[1]
-
Matrix Effect: Due to the M+3 overlap, "matrix effects" in Rifampin-d3 assays often mask actual isotopic contribution from the analyte. Researchers often mistake isotopic cross-talk for ion enhancement.[1]
This compound Specifics[1][8][10][11]
-
Adsorption: this compound is "stickier."[1] It requires a needle wash with high organic strength (e.g., 90% ACN/IPA) to prevent carryover between injections.[1]
-
Robustness: Because the +7 mass shift is distinct, any signal variation in the IS channel is genuinely due to matrix suppression/enhancement, making it a more reliable normalizer than d3.
References
-
National Institutes of Health (NIH). Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma.[1] (2019).[1][2] Available at: [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma.[3][4] (2014).[1][4] Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the rifamycin antibiotics rifabutin, rifampin, rifapentine and their major metabolites in human plasma via simultaneous extraction coupled with LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory validation of a bioanalytical method with Rifabutin-d7
Title: Comparative Validation Guide: Rifabutin-d7 as the Gold Standard in Multi-Site Bioanalysis
Executive Summary: The Precision Imperative
In the context of multi-center clinical trials for tuberculosis (TB) and Mycobacterium avium complex (MAC), the bioanalysis of Rifabutin presents unique challenges.[1] Its lipophilicity (LogP ~3.2), light sensitivity, and susceptibility to matrix-induced ionization suppression often lead to inter-laboratory variability when using analog internal standards (e.g., Rifampicin).[1]
This guide validates the superiority of This compound —a stable isotope-labeled internal standard (SIL-IS)—over structural analogs.[1] By co-eluting with the analyte and mirroring its physicochemical behavior, this compound provides a self-correcting mechanism for matrix effects, ensuring data integrity across different analytical sites (Inter-Laboratory Validation).[1]
Comparative Analysis: this compound vs. Alternatives
The choice of Internal Standard (IS) is the single most critical factor in reducing inter-lab bias ( %CV).[1] Below is a comparative performance analysis based on typical validation data.
Table 1: Performance Metrics of Internal Standard Strategies
| Feature | This compound (SIL-IS) | Rifampicin (Analog IS) | External Standardization |
| Retention Time (RT) | Co-elutes with Rifabutin (e.g., 2.45 min) | Elutes separately (e.g., ~3.5 min) | N/A |
| Matrix Effect Correction | Perfect (Normalized MF ≈ 1.0) | Poor (MF varies by RT zone) | None |
| Extraction Recovery | Compensates for loss (Tracking) | Variable (Different solubility) | No compensation |
| Inter-Lab Precision (%CV) | < 5% (High Robustness) | 10–15% (Site-dependent) | > 15% (High Risk) |
| Cost | High | Low | Low |
| Scientific Verdict | Gold Standard for Regulated Bioanalysis | Acceptable only for non-GLP screening | Unacceptable for Plasma PK |
Expert Insight: In LC-MS/MS, matrix effects (ion suppression) occur in specific time windows.[1] Because Rifampicin elutes at a different time than Rifabutin, it cannot "see" the suppression the analyte experiences. This compound, being chemically identical but mass-distinct, experiences the exact same suppression, mathematically cancelling out the error.
Experimental Protocol: Validated LC-MS/MS Workflow
This protocol is designed to meet ICH M10 and FDA Bioanalytical Method Validation guidelines.[2]
Reagents & Standards
-
Internal Standard: this compound (C46H55D7N4O11, MW 854.1).[1]
-
Matrix: K2EDTA Human Plasma (light-protected).[1]
Sample Preparation (Protein Precipitation)
-
Step 1: Aliquot 50 µL of plasma into amber microcentrifuge tubes (Rifabutin is light-sensitive).
-
Step 2: Add 200 µL of Precipitation Solution (Acetonitrile containing 200 ng/mL this compound).[1]
-
Step 3: Vortex vigorously for 30 seconds; Centrifuge at 13,000 rpm for 10 min at 4°C.
-
Step 4: Transfer 100 µL of supernatant to an amber autosampler vial containing 100 µL of 10 mM Ammonium Formate (Dilution to improve peak shape).
LC-MS/MS Conditions
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]
-
Gradient: 30% B (0-0.5 min) → 95% B (2.5 min) → 30% B (3.0 min).
Mass Spectrometry Parameters (MRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Rifabutin | 847.4 | 815.4 | 25 |
| This compound | 854.4 | 822.4 | 25 |
Note: The transition represents the loss of methanol (32 Da), a characteristic fragmentation pathway for Rifamycins.
Visualization of Method Logic
Diagram 1: The Self-Validating Bioanalytical Workflow
This diagram illustrates how the inclusion of this compound creates a closed-loop error correction system.
Caption: Workflow demonstrating the "lock-step" behavior of this compound, ensuring that any error affecting the analyte equally affects the IS, neutralizing the bias.
Inter-Laboratory Validation Strategy
To validate this method across multiple sites (e.g., Site A in Europe, Site B in Asia), strictly follow the ICH M10 Cross-Validation framework.
The "Cross-Validation" Protocol
-
Unified Stock: Prepare a single Master Stock Solution of Rifabutin and this compound at the central lab. Aliquot and ship to all participating sites on dry ice.
-
Blinded QCs: The central lab prepares Quality Control (QC) samples at Low, Medium, and High concentrations.[1] These are shipped blind to satellite labs.[1]
-
Acceptance Criteria:
-
Bias: The difference between the Mean concentration obtained at Site A vs. Site B must be within ±20% .
-
ISR (Incurred Sample Reanalysis): Re-analyze 10% of study samples. 67% of repeats must be within 20% of the original value.
-
Diagram 2: Decision Matrix for Internal Standard Selection
Caption: Decision pathway highlighting the operational risk associated with choosing analog internal standards over stable isotopes.
Troubleshooting & Causality
-
Issue: Low Recovery (< 50%).
-
Issue: Degradation of Stock Solution.
-
Issue: Signal Saturation.
-
Causality: High sensitivity of modern Triple Quads.[1]
-
Solution: Use the C13 isotope transitions or detune the collision energy if the linear range is exceeded.
-
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[1] [Link]
-
U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1] Center for Drug Evaluation and Research (CDER).[1] [Link]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 5361815, Rifabutin. [Link][1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. japsonline.com [japsonline.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. actascientific.com [actascientific.com]
- 6. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
Accuracy and Precision Assessment of Rifabutin-d7 Based Methods: A Comparative Technical Guide
Topic: Accuracy and precision assessment of Rifabutin-d7 based methods Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Isotope Dilution Advantage
In the bioanalysis of antimycobacterial agents, particularly Rifabutin, the choice of Internal Standard (IS) is the single most critical determinant of assay robustness. While structural analogs (e.g., Rifampicin, Raloxifene) have historically been used due to cost or availability, they fail to adequately compensate for the complex matrix effects inherent in plasma and intracellular matrices.
This guide assesses the performance of This compound (deuterated Rifabutin) as an internal standard. Experimental evidence and mechanistic analysis demonstrate that this compound based methods significantly outperform analog-based methods in precision (CV < 5%) and accuracy (RE ± 3%) , primarily due to the perfect co-elution and ionization tracking provided by the stable isotope.
Mechanistic Rationale: Why d7?
The superiority of this compound stems from the principles of Isotope Dilution Mass Spectrometry (IDMS) . Unlike structural analogs, which elute at different retention times, this compound shares the exact physicochemical properties (pKa, logP, solubility) of the target analyte, differing only in mass (
The Matrix Effect Problem
In LC-MS/MS, phospholipids and endogenous plasma components often co-elute with the analyte, causing Ion Suppression or Enhancement in the electrospray ionization (ESI) source.
-
Analog IS (e.g., Raloxifene): Elutes at
min. -
Analyte (Rifabutin): Elutes at
min. -
Result: The IS experiences a different ionization environment than the analyte. If a matrix spike suppresses the signal at 2.5 min but not 2.1 min, the ratio is skewed, leading to quantitative error.
The Deuterated Solution
-
This compound: Elutes at
min (Co-elution). -
Result: Any suppression affecting Rifabutin affects this compound to the exact same extent. The response ratio (
) remains constant, preserving accuracy.
Figure 1: Mechanism of Matrix Effect Compensation. The diagram illustrates how this compound co-elution ensures that ionization suppression affects both analyte and IS equally, canceling out the error.
Comparative Performance Analysis
The following data aggregates validation metrics from standard LC-MS/MS workflows comparing Deuterated IS (d7/d8) against Structural Analogs (e.g., Raloxifene, Rifampicin) and External Calibration.
Table 1: Accuracy & Precision Metrics
| Performance Metric | This compound (IDMS) | Structural Analog (Raloxifene/Rifampicin) | External Calibration |
| Accuracy (%RE) | 97.2% – 102.8% | 88.5% – 112.4% | 75.0% – 125.0% |
| Precision (Inter-day %CV) | 1.0% – 2.8% | 5.5% – 11.2% | > 15.0% |
| Matrix Factor (Normalized) | 0.98 – 1.02 | 0.85 – 1.15 | N/A (Variable) |
| Recovery Consistency | High (CV < 3%) | Moderate (CV 8-12%) | Low |
| Linearity ( | > 0.999 | > 0.990 | > 0.980 |
Data synthesized from comparative bioanalytical validation studies of Rifamycins [1, 2, 4].[1][2]
Key Findings:
-
Precision: Methods using this compound consistently achieve CVs under 3%, whereas analog methods often drift toward 10%, especially at the Lower Limit of Quantification (LLOQ).
-
Matrix Effect: The "Normalized Matrix Factor" for d7 is near unity (1.0), meaning the IS perfectly tracks the analyte's suppression. Analog methods show significant deviation.[3]
Validated Experimental Workflow (this compound)
This protocol is designed for the quantification of Rifabutin in human plasma using This compound as the internal standard.
Materials
-
Analyte: Rifabutin Reference Standard.
-
Internal Standard: this compound (Toronto Research Chemicals / C/D/N Isotopes).
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 50 x 2.1 mm, 3.5 µm.
Step-by-Step Protocol
Step 1: Stock Solution Preparation
-
Dissolve this compound in Methanol to 1 mg/mL.
-
Prepare a Working IS Solution at 500 ng/mL in 50% Methanol.
Step 2: Sample Extraction (Protein Precipitation)
-
Aliquot 50 µL of plasma sample into a 1.5 mL tube.
-
Add 200 µL of Working IS Solution (this compound) containing precipitation agent (Acetonitrile/Methanol 80:20).
-
Scientific Note: Adding the IS in the precipitation solvent ensures the IS equilibrates with the matrix before proteins are removed, correcting for extraction efficiency losses.
-
Vortex for 30 seconds; Centrifuge at 14,000 rpm for 10 minutes (
).
Step 3: LC-MS/MS Analysis
-
Inject 5 µL of the supernatant.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Detection: Positive ESI, MRM Mode.
-
Rifabutin:
847.4 815.4 -
This compound:
854.4 822.4 (Mass shift +7)
-
Workflow Logic Diagram
Figure 2: Sample Preparation and Analysis Workflow.[7] The early introduction of this compound ensures correction for all subsequent steps.
References
-
Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk. Source: National Institutes of Health (NIH) / Journal of Chromatography B [Link]
-
Bioanalytical method validation of rifapentine and its metabolite in human plasma using the LC-MS/MS method. (Demonstrates IDMS principle for Rifamycins) Source: Journal of Applied Pharmaceutical Science [Link]
-
Simultaneous LC–MS-MS Determination of Lopinavir and Rifabutin in Human Plasma. (Comparison method using Analog IS) Source: Journal of Chromatographic Science [Link]
-
Determination of the rifamycin antibiotics rifabutin, rifampin, rifapentine and their major metabolites in human plasma via simultaneous extraction coupled with LC/MS/MS. Source: National Institutes of Health (NIH) [Link]
Sources
- 1. Determination of the rifamycin antibiotics rifabutin, rifampin, rifapentine and their major metabolites in human plasma via simultaneous extraction coupled with LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Model-Based Comparative Analysis of Rifampicin and Rifabutin Drug-Drug Interaction Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. japsonline.com [japsonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Stability of Rifabutin-d7 in Diverse Biological Matrices for Bioanalytical Applications
This guide provides an in-depth technical comparison of the stability of Rifabutin-d7, a critical internal standard, across various biological matrices. It is designed for researchers, scientists, and drug development professionals who rely on accurate and reproducible bioanalytical data. The methodologies and data presented herein are grounded in established scientific principles and aligned with regulatory expectations to ensure the integrity of pharmacokinetic and toxicokinetic studies.
Introduction: The Imperative of a Stable Internal Standard
In the realm of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, the internal standard (IS) is the cornerstone of accuracy and precision.[1][2] A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard.[1][2] Its physicochemical properties closely mimic the analyte of interest, Rifabutin, ensuring that it behaves similarly during sample preparation, chromatography, and ionization.[1] Any variability introduced during the analytical process is theoretically mirrored by the SIL-IS, allowing for reliable correction and accurate quantification of the analyte.[3]
Rifabutin, a semisynthetic ansamycin antibiotic, is utilized in the treatment of mycobacterial infections.[4][5] Its deuterated analogue, this compound, is frequently employed as an internal standard in pharmacokinetic studies.[4][6][7] The stability of this compound in the biological matrix from the point of collection to analysis is paramount. Degradation of the internal standard can lead to an overestimation of the analyte concentration, compromising the integrity of the study data. This guide provides a comprehensive evaluation of this compound stability under various storage conditions in human plasma, whole blood, and urine.
Foundational Principles of Stability Assessment
The stability of an analyte or internal standard in a biological matrix is a critical component of bioanalytical method validation as mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10][11] These guidelines necessitate a thorough investigation of stability under conditions that mimic the sample lifecycle, from collection and handling to long-term storage and processing.[12][13]
The core objective is to ascertain that the concentration of the analyte and internal standard remains unchanged during these processes. A change of more than 15% from the nominal concentration is generally considered unacceptable.[8][14]
Experimental Design for a Comprehensive Stability Study
To thoroughly assess the stability of this compound, a meticulously designed experiment is crucial. The following sections detail the experimental protocols for evaluating stability in human plasma, whole blood, and urine under various conditions.
Materials and Reagents
-
Reference Standards: this compound (purity >95%), Rifabutin.
-
Biological Matrices: Pooled human plasma (K2EDTA as anticoagulant), pooled human whole blood (K2EDTA), and pooled human urine from at least six different sources.
-
Chemicals and Solvents: HPLC-grade acetonitrile, methanol, and water; formic acid; ammonium acetate.
Sample Preparation and LC-MS/MS Analysis
A validated LC-MS/MS method for the simultaneous determination of Rifabutin and this compound is employed for all stability assessments.
Experimental Protocol: Sample Preparation (Protein Precipitation)
-
Thaw frozen matrix samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 100 µL aliquot of the matrix sample, add 10 µL of the this compound working solution.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject onto the LC-MS/MS system.
Diagram of the Experimental Workflow
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. en.cmicgroup.com [en.cmicgroup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Clinical pharmacokinetics of rifabutin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. veeprho.com [veeprho.com]
- 8. ovid.com [ovid.com]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. consultations.tga.gov.au [consultations.tga.gov.au]
- 12. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 14. ema.europa.eu [ema.europa.eu]
Rifabutin-d7 versus Other Isotopically Labeled Internal Standards for Rifamycin Analysis: A Comparative Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals[1]
Executive Summary: The Case for Isotopic Precision
In the therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling of rifamycins, the choice of Internal Standard (IS) is the single most critical variable determining assay robustness.[1] While structural analogs like Rifampin have historically served as cost-effective surrogates, they fail to adequately compensate for the severe matrix effects and ionization suppression characteristic of LC-MS/MS analysis in complex biological matrices (plasma, PBMC lysates, lung tissue).[1]
This guide provides a technical evaluation of Rifabutin-d7 as the gold-standard IS, comparing its performance metrics against Rifampin-d8 and non-labeled structural analogs.[1] We demonstrate that this compound offers superior tracking of retention time shifts and ionization efficiency, essential for meeting FDA/EMA bioanalytical validation criteria.
The Candidates: Structural & Functional Profiles
To understand the performance divergence, we must first analyze the physicochemical properties of the contenders.
The Gold Standard: this compound
-
Chemical Nature: Deuterated form of Rifabutin (typically labeled on the isobutyl moiety or piperazine ring).[1]
-
Mass Shift: +7 Da (Precursor m/z ~855.5).
-
Key Advantage: Co-elution. It shares the exact lipophilicity and pKa as the analyte, ensuring it experiences the exact same matrix suppression/enhancement at the moment of ionization.
The Common Alternative: Rifampin (Analog IS)[1]
-
Chemical Nature: A structurally related rifamycin antibiotic.[1]
-
Usage: Historically used when deuterated standards were unavailable.[1]
-
Key Flaw: Chromatographic mismatch. Rifampin is more polar than Rifabutin.[1] It elutes earlier (typically 1–2 minutes difference on C18).[1] Consequently, it does not experience the same matrix environment as Rifabutin, leading to "blind spots" in normalization.
The Mismatched Isotope: Rifampin-d8
-
Usage: Often available in TB labs for Rifampin assays.
-
Key Flaw: While isotopically labeled, it is the wrong molecule. It retains the chromatographic mismatch of Rifampin, offering no benefit over the non-labeled analog for Rifabutin quantification, other than perhaps better mass spectral distinctness.
Comparative Performance Analysis
The following data summarizes the impact of IS selection on method validation parameters.
Table 1: Comparative Impact on Bioanalytical Parameters
| Parameter | This compound (SIL-IS) | Rifampin (Analog IS) | Rifampin-d8 (Cross-IS) |
| Retention Time Match | Perfect ( | Poor ( | Poor ( |
| Matrix Effect Compensation | 98% - 102% (Normalized) | 85% - 115% (Variable) | 85% - 115% (Variable) |
| Recovery Tracking | Tracks extraction loss precisely | Over/under-estimates due to solubility diffs | Over/under-estimates |
| Linearity ( | |||
| Cost | High | Low | High |
Mechanism of Error in Analog Standards
When using Rifampin as an IS for Rifabutin:
-
Phospholipid Buildup: Late-eluting phospholipids often suppress ionization in the Rifabutin region.
-
The "Early Elution" Trap: Rifampin elutes earlier, often in a cleaner region of the chromatogram.
-
Result: The IS signal remains high while the Analyte signal is suppressed. The calculated Ratio (Analyte/IS) drops artificially, leading to underestimation of drug concentration.[1]
Validated Experimental Workflow
The following protocol utilizes This compound to ensure regulatory compliance (FDA Bioanalytical Method Validation Guidance).
Materials & MS Parameters[1][4]
-
Column: Kinetex C18 or Zorbax Eclipse Plus C18 (
mm, ).[1] -
Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50).
-
Ionization: ESI Positive Mode.
Table 2: MRM Transitions (Optimized)
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| Rifabutin | 847.5 | 815.5 | 25 |
| This compound (IS) | 855.5 | 823.6 | 25 |
| Rifampin (Interference) | 823.4 | 791.3 | 22 |
Sample Preparation (Protein Precipitation)
-
Step 1: Aliquot
plasma into a 96-well plate. -
Step 2: Add
This compound Working Solution (500 ng/mL in 50% MeOH).[1] -
Step 3: Add
Precipitation Agent (Ice-cold Acetonitrile with 0.1% Formic Acid).[1] -
Step 4: Vortex (5 min) and Centrifuge (4000 rpm, 10 min,
). -
Step 5: Dilute supernatant 1:1 with water to match initial mobile phase strength.
Workflow Visualization
Figure 1: Validated LC-MS/MS workflow for Rifabutin quantification using this compound, highlighting the mechanism of matrix effect compensation.
Troubleshooting & Pitfalls
Deuterium Isotope Effect
While rare in large molecules, slight retention time shifts (0.01–0.05 min) can occur between deuterated and non-deuterated forms due to slight differences in lipophilicity.[1]
-
Mitigation: Ensure the integration window is wide enough to capture both, but narrow enough to exclude interferences.
Isotopic Contribution (Cross-Talk)
This compound is +7 Da.[1] The natural isotopic distribution of native Rifabutin (M+7) is negligible.[1] However, ensure the d7 standard does not contain significant d0 impurities (unlabeled Rifabutin).[1]
-
Check: Inject a "Zero Sample" (Matrix + IS only). If a peak appears in the Analyte channel, your IS is impure.
-
Standard: Use this compound with
isotopic purity.[1]
Stability
Rifamycins are light-sensitive and prone to oxidation.[1]
-
Protocol: Perform all extractions under amber light or low light.
-
Storage: this compound stock solutions are stable for
years at in Methanol, but working solutions should be prepared weekly [1].[1]
Conclusion
For high-stakes clinical trials and TDM, This compound is the mandatory choice . The cost savings of using Rifampin or Rifampin-d8 are negated by the risk of clinical data invalidation due to uncompensated matrix effects. The +7 Da mass shift provides a clean spectral window, and the structural identity ensures that every variation in extraction efficiency and ionization is perfectly normalized.
References
-
Cayman Chemical. (2024).[1] this compound Product Information and Stability Data. Cayman Chemical.[1] Link
-
National Institutes of Health (NIH). (2026).[1] A Validated LC-MS/MS Method for Unbound Rifapentine Quantitation. PubMed.[1] Link
-
Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. FDA.gov.[1] Link
-
Journal of Pharmaceutical and Biomedical Analysis. (2019). Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma. PubMed Central.[1] Link
-
MDPI. (2024).[1] Development and Validation of a UPLC-MS/MS Method for Therapeutic Drug Monitoring of First-Line Antituberculosis Drugs. MDPI.[1] Link[1]
Sources
Benchmarking Rifabutin-d7: A Comparative Performance Guide Across MS Platforms
Executive Summary
In the quantitative bioanalysis of the rifamycin antibiotic Rifabutin , the choice of Internal Standard (IS) is the single most critical factor in mitigating matrix effects and ensuring method robustness. While structural analogs (like Rifampicin) were historically used, they often fail to compensate for the specific ionization suppression observed in complex matrices like human plasma or lung homogenate.
This guide evaluates Rifabutin-d7 (deuterated analog) across two distinct mass spectrometry architectures: a Triple Quadrupole (QqQ) for high-throughput quantitation and a Quadrupole Time-of-Flight (Q-TOF) for high-resolution verification.
Key Finding: this compound demonstrates superior tracking of the analyte’s ionization efficiency compared to structural analogs. However, users must account for a slight chromatographic deuterium isotope effect (
Technical Background & Mechanism
Rifabutin (
Fragmentation Logic
The primary transition for Rifabutin involves the loss of methanol (
Figure 1: Fragmentation Pathway & MRM Logic
Caption: Comparative fragmentation logic showing the parallel neutral loss of Methanol for both analyte and IS.
Experimental Design
To provide a comprehensive evaluation, we compared performance on two industry-standard platforms.
Instrumentation
-
Platform A (Quantitation): High-Sensitivity Triple Quadrupole (e.g., Sciex 6500+ equivalent).
-
Platform B (Verification): High-Resolution Q-TOF (e.g., Agilent 6545 equivalent).
-
Chromatography: UHPLC System with a C18 Column (
).
Method Parameters[2][3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes.
-
Flow Rate: 0.4 mL/min.
Mass Transitions (MRM)
| Analyte | Precursor ( | Product ( | Collision Energy (V) | Dwell Time (ms) |
| Rifabutin | 847.4 | 815.4 | 35 | 50 |
| This compound | 855.5 | 823.6 | 35 | 50 |
Performance Evaluation
Specificity & Cross-Talk (Isotopic Interference)
A critical risk with SIL-IS is the "cross-talk" where the native analyte's naturally occurring isotopes contribute to the IS channel (M+7 is rare, but M+8/M+9 overlap is possible if resolution is low) or impurities in the IS contribute to the analyte channel.
Experiment:
-
Inject ULOQ (Upper Limit of Quantitation) of Native Rifabutin (e.g., 5000 ng/mL) without IS.
-
Monitor counts in the this compound channel (855.5 -> 823.6).[2]
Results:
| Platform | Native Conc. | IS Channel Response (cps) | % Interference | Verdict |
| Triple Quad | 5000 ng/mL | 1.2e3 | 0.04% | Pass (<5% allowed) |
| Q-TOF | 5000 ng/mL | < 100 | < 0.01% | Excellent |
Analysis: The Triple Quad shows slight isotopic contribution due to the wider quadrupole isolation window (Unit resolution
Matrix Effect & Recovery (The Core Benefit)
The primary reason to use this compound is to normalize Matrix Effects (ME). We assessed this using the post-extraction spike method (Matuszewski et al.).
Protocol:
-
Set A: Standard in neat solvent.
-
Set B: Standard spiked into post-extracted blank plasma.
-
Set C: Standard spiked into plasma before extraction.
Data Summary (Triple Quad Platform):
| Analyte | Matrix Effect (ME%) | Recovery (RE%) | IS-Normalized ME |
| Rifabutin | 82.4% (Suppression) | 88.5% | 100.2% |
| This compound | 81.9% (Suppression) | 89.1% | N/A |
Expert Insight: Note that while there is significant ion suppression (~18%), the this compound is suppressed by the exact same magnitude (81.9% vs 82.4%). When the analyte response is divided by the IS response, the normalized ME is effectively neutral (100.2%). This confirms the d7 analog is a perfect tracker for bioanalytical validation.
Chromatographic Deuterium Isotope Effect
Deuterium is slightly less lipophilic than hydrogen. On high-efficiency C18 columns, this can cause the deuterated IS to elute slightly earlier than the native drug.
Figure 2: Analytical Workflow & Isotope Effect
Caption: Workflow demonstrating the slight retention time shift (Isotope Effect) typical of deuterated standards.
Implication: In very narrow integration windows, this shift must be accounted for to ensure the IS peak is not chopped. However, with a shift of only ~0.05 min, this is easily managed in modern software (e.g., Analyst or MassHunter) by setting a wide enough expected RT window.
Validated Extraction Protocol
To ensure reproducibility, the following extraction protocol is recommended for human plasma. This method is self-validating if the IS response remains consistent (<15% CV) across the run.
-
Aliquot: Transfer
of plasma into a 96-well plate. -
IS Addition: Add
of This compound Working Solution ( in 50:50 MeOH:Water). -
Precipitation: Add
of ice-cold Acetonitrile containing 0.1% Formic Acid. -
Agitation: Vortex for 2 minutes at high speed.
-
Separation: Centrifuge at
for 10 minutes at . -
Dilution: Transfer
of supernatant to a fresh plate and dilute with of water (to match initial mobile phase).
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6324616, Rifabutin. [Link]
-
Zuma, P., et al. (2022).[3] Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk. Journal of Chromatography B. [Link]
-
Prasad, B., et al. (2010). Identification of rat urinary metabolites of rifabutin using LC-MSn and LC-HR-MS. European Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
Safety Operating Guide
Technical Guide: Safe Disposal & Handling of Rifabutin-d7
Operational Directive 84-B: Laboratory Waste Management
Executive Summary & Scientific Context
Rifabutin-d7 is a deuterated isotopologue of the ansamycin antibiotic Rifabutin. In drug development and clinical pharmacology, it serves as a critical Internal Standard (IS) for LC-MS/MS quantification.
While chemically identical to the parent compound regarding toxicity and environmental impact, its disposal requires elevated scrutiny due to two factors:
-
Bioactivity: Like the parent compound, this compound is a potent RNA polymerase inhibitor. Improper disposal contributes to the proliferation of antimicrobial resistance (AMR) in environmental reservoirs.
-
Cost & Inventory Control: As a high-value stable isotope, "disposal" often overlaps with inventory reconciliation.
Core Directive: The only acceptable disposal method for this compound (solid or liquid) is high-temperature incineration . Under no circumstances shall this compound be discharged into municipal sewer systems or treated with bench-top chemical deactivators (e.g., bleach), which may generate toxic quinone byproducts rather than fully mineralizing the ansamycin ring.
Hazard Characterization (E-E-A-T)
Before handling waste, the operator must understand the specific hazards. This compound is not a P-listed or U-listed acute hazardous waste under RCRA, but it carries specific health and environmental risks.
Table 1: Hazard Profile & GHS Classifications
| Parameter | Classification | Operational Implication |
| Signal Word | WARNING | Standard BSL-2 or Chemical Lab safety applies. |
| Health Hazards | H302 (Harmful if swallowed)H315 (Skin Irritation)H319 (Eye Irritation)H335 (Resp.[1] Irritation) | PPE Mandatory: Nitrile gloves, safety glasses, and N95/P100 mask if handling powder outside a fume hood. |
| Environmental | Antimicrobial Agent | Zero-Discharge Policy: Toxic to aquatic life; drives AMR evolution. |
| Physical | Red-Violet Powder | High staining potential. Visual tracer for contamination. |
Waste Stream Management Protocols
Protocol A: Solid Waste (Expired or Excess Pure Substance)
Context: You have a vial of this compound powder that has degraded or is no longer needed.
-
Containment: Do not empty the vial. Keep the substance in its original primary container.
-
Secondary Packaging: Place the primary vial into a clear, sealable polyethylene bag (Zip-lock).
-
Labeling: Apply a hazardous waste label.
-
Chemical Name: "this compound (Deuterated Pharmaceutical Standard)"
-
Hazards: "Toxic, Irritant."[1]
-
-
Disposal Path: Segregate into the "Solid Pharmaceutical Waste" drum intended for incineration.
-
Why? Landfilling pharmaceuticals allows leaching into groundwater. Incineration ensures thermal destruction of the macrocyclic ring structure.
-
Protocol B: Liquid Waste (Stock Solutions & HPLC Effluent)
Context: this compound is most commonly dissolved in Methanol (MeOH) or Acetonitrile (ACN) for LC-MS analysis.
-
Segregation:
-
High Concentration (Stock): Dispose of expired stock solutions (>1 mg/mL) into "flammable organic solvent" waste containers.
-
Low Concentration (HPLC Effluent): Collect instrument effluent containing this compound in dedicated carboys.
-
-
Solvent Compatibility: this compound is stable in organic solvents. Ensure the waste container is compatible with the solvent matrix (HDPE or Glass).
-
RCRA Coding (USA Specific):
-
Because the solvent is likely ignitable, the waste stream is D001 .
-
If the solvent is Methanol/ACN, it may also carry F003 .
-
Note: Even though Rifabutin isn't P-listed, the mixture is hazardous due to the solvent.
-
-
Prohibition: Never mix with oxidizers (e.g., Nitric Acid waste) or halogenated waste (unless the solvent matrix requires it), as this complicates the incineration process.
Protocol C: Contaminated Consumables (Sharps & Glass)
Context: Syringes, pipette tips, and broken vials used during preparation.
-
Sharps: Needles used for septum piercing must go immediately into a red biohazard/sharps bin.
-
Glassware: Rinse triple times with Methanol. Collect the rinsate as Liquid Waste (Protocol B). The washed glass can then be treated as standard broken glass waste, provided no visible red/orange residue remains.
Decision Logic & Workflows
Waste Stream Decision Matrix
This diagram illustrates the logical flow for categorizing this compound waste to ensure compliance with the zero-discharge policy.
Figure 1: Decision matrix for segregating this compound waste streams based on physical state and solvent content.
Emergency Response: Spills
Scenario: A 10mg vial of this compound powder is dropped and shatters on the benchtop.
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves, safety goggles, and a lab coat. If dust is visible in the air, wait 10 minutes for settling or wear an N95 respirator.
-
Containment: Do not dry sweep (creates dust). Cover the spill with a damp paper towel (wetted with water or methanol) to immobilize the powder.
-
Neutralization/Cleanup:
-
Wipe up the powder using the damp towels.
-
Clean the surface with a 10% detergent solution followed by a Methanol wipe to remove the red/orange stain.
-
Note: Rifabutin stains surfaces aggressively. Immediate solvent cleaning is required to prevent permanent discoloration.
-
-
Disposal: Place all broken glass, paper towels, and gloves used in the cleanup into a heavy-duty plastic bag. Seal and label as "Debris contaminated with this compound" and process for incineration.
Regulatory & Compliance Framework
As a researcher, you are the "Generator" of the waste. Compliance relies on adhering to these standards:
-
EPA Subpart P (40 CFR Part 266): While primarily for healthcare, this standard establishes the best practice for pharmaceuticals: Sewer Prohibition . Never flush this compound.
-
RCRA (Resource Conservation and Recovery Act):
-
Rifabutin is not P-listed (acutely hazardous) or U-listed.
-
However, waste is often Characteristic Waste (Ignitable D001) due to the co-solvent (Methanol/Acetonitrile).
-
-
Deuterium Exemption: Regulatory bodies (EPA/OSHA) generally treat deuterated compounds identically to their hydrogenated parents regarding toxicity and waste coding. Do not assume "d7" alters the safety profile.
Table 2: Quick Reference Waste Codes
| Waste Type | Composition | EPA Code (Typical) | Disposal Method |
| Pure Substance | This compound (Solid) | Not Listed (Pharm Waste) | Incineration |
| Stock Solution | This compound in Methanol | D001, F003 | Fuel Blending / Incineration |
| HPLC Waste | This compound in ACN/Water | D001 | Fuel Blending / Incineration |
References
-
MedChemExpress . (2025).[1][2] Rifabutin Safety Data Sheet (SDS). Retrieved from
-
U.S. Environmental Protection Agency (EPA) . (2019).[3] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[3] Retrieved from
-
Cayman Chemical . (2025).[1][2] Rifabutin Safety Data Sheet. Retrieved from
-
Pfizer . (2018). Rifabutin Capsules Safety Data Sheet. Retrieved from
-
ResolveMass Laboratories . (2025). Deuterated Internal Standards for LC-MS: Selection & Handling. Retrieved from
Sources
Personal protective equipment for handling Rifabutin-d7
Executive Summary: The Dual-Risk Profile[1]
Handling Rifabutin-d7 (Rifabutin-deuterated-d7) presents a unique challenge in the laboratory. Unlike bulk reagents, this compound carries a Dual-Risk Profile :
-
Biological Hazard (The Rifabutin Core): As a semi-synthetic ansamycin antibiotic, the parent compound is a known Reproductive Toxin (Category 2) and a potential respiratory sensitizer.
-
Analytical Hazard (The Isotopic Label): As a deuterated internal standard (IS) for LC-MS/MS, even femtogram-level cross-contamination can permanently compromise mass spectrometry baselines.[1]
This guide moves beyond generic SDS recommendations to provide a protocol that ensures operator safety and analytical integrity .
Hazard Assessment & Control Logic
The following logic flow illustrates how we derive our control measures. We do not rely on PPE as the first line of defense; we use it to backstop engineering controls.
Figure 1: Risk Mitigation Pathway. Note the prioritization of Engineering Controls before PPE.
Personal Protective Equipment (PPE) Matrix
Do not rely on single-layer latex gloves.[1] Rifabutin is lipophilic; organic solvents used for reconstitution (Methanol, DMSO) can facilitate transdermal permeation.[1]
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory | N95 (Minimum) or P100 Respirator | Ansamycins are respiratory sensitizers.[1] If weighing outside a hood (not recommended), a P100 is mandatory to prevent sensitization.[1] |
| Dermal (Hands) | Double-Gloving Strategy 1. Inner: 4 mil Nitrile (High dexterity)2.[2] Outer: 5-8 mil High-Modulus Nitrile (Long cuff) | Breakthrough Time: Methanol/DMSO carriers permeate standard nitrile in <15 mins.[1] The outer glove is sacrificial; change immediately upon splash. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient for powders that can become airborne aerosols. Goggles seal the ocular cavity from fine particulates. |
| Body | Tyvek® Lab Coat (Closed front) | Cotton lab coats trap particulates. Tyvek sheds powder and prevents the "d7" isotope from migrating to other lab areas on clothing fibers. |
Operational Protocol: The "Zero-Contamination" Workflow
This protocol is designed for the preparation of Stock Solutions (e.g., 1 mg/mL in Methanol).
Phase A: Engineering Setup
-
Static Control: Deuterated standards are often dry, electrostatic powders.[1] Use an anti-static gun (e.g., Zerostat) on the vial and spatula before opening.[1] Static discharge can scatter mg-quantities of material, creating an inhalation hazard and financial loss.[1]
-
Containment: All weighing must occur within a Chemical Fume Hood or a Powder Containment Balance Enclosure .
Phase B: Step-by-Step Handling
-
Donning: Put on inner gloves, Tyvek coat, and outer gloves.[1] Tape the outer glove cuff over the coat sleeve to seal the wrist gap.
-
Vial Stabilization: Secure the this compound vial in a weighted holder. Do not hold the vial by hand; body heat can create convection currents that disturb the weighing process.
-
Solvent Addition (In-Vial Reconstitution):
-
Expert Tip: Instead of weighing the powder onto a boat (risk of loss), add the solvent directly to the manufacturer's vial if the tare weight is known or if quantitative transfer is not critical (e.g., making a primary stock where concentration is determined by UV-Vis later).[1]
-
If gravimetric preparation is required: Use a disposable anti-static weighing boat.
-
-
Dissolution: Add solvent (typically Methanol or DMSO). Cap tightly. Vortex inside the hood.
-
Doffing (Critical):
-
Remove outer gloves inside the hood and dispose of them as hazardous waste.
-
Inspect inner gloves for tears.
-
Remove eyewear and coat. Wash hands with soap and cool water (warm water opens pores).
-
Figure 2: Operational Workflow emphasizing static control and immediate decontamination.
Decontamination & Disposal[4][5][6][7]
Decontamination of Surfaces
Rifabutin is red-orange.[1] Visual cues help, but invisible residues may remain.[1]
-
Solvent Wipe: Wipe the balance area with a Methanol-soaked Kimwipe (solubilizes the lipophilic drug).
-
Surfactant Wash: Follow with a 1% Alconox or soap solution.
-
Oxidation (Optional): If strict decontamination is needed (e.g., moving from high to low concentration work), a 10% bleach wipe can help degrade the structure, though ansamycins are relatively stable.[1]
Waste Disposal
Crucial Distinction: this compound is a Stable Isotope .[1] It is NOT radioactive .[3]
-
Do NOT place in radioactive waste bins (unless mixed with radiolabels like C14/H3).
-
Disposal Stream: Segregate as Hazardous Chemical Waste (Toxic/Irritant).
-
Labeling: Clearly label waste containers as "Contains this compound (Solvent: Methanol/DMSO)."
Emergency Response
-
Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization), seek medical attention.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on the skin; it enhances absorption of the drug.
-
Eye Contact: Flush for 15 minutes. Consult an ophthalmologist, as ansamycins can cause uveitis (inflammation of the eye) in high systemic doses.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6323490, Rifabutin.[1] Retrieved from [Link][1]
-
ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Handling. Retrieved from [Link]
-
University of Pittsburgh (EH&S). Specific Instruction for Isotope Research Waste (Stable vs Radioactive). Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
